molecular formula C9H8Cl2O B194484 4-(2,2-Dichlorocyclopropyl)phenol CAS No. 52179-26-7

4-(2,2-Dichlorocyclopropyl)phenol

Cat. No.: B194484
CAS No.: 52179-26-7
M. Wt: 203.06 g/mol
InChI Key: JCHIUDLMOJNKRT-UHFFFAOYSA-N
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Description

4-(2,2-Dichlorocyclopropyl)phenol is an impurity of ciprofibrate is a hypolipemic agent, related structurally to Clofibrate. Ciprofibrate is used as an antilipemic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dichlorocyclopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIUDLMOJNKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557649
Record name 4-(2,2-Dichlorocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52179-26-7
Record name 4-(2,2-Dichlorocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2,2-Dichlorocyclopropyl)phenol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2,2-Dichlorocyclopropyl)phenol (CAS: 52179-26-7): Synthesis, Characterization, and Applications in Pharmaceutical Development

Introduction

This compound is a highly specialized organic compound distinguished by its unique structural combination of a phenol ring and a gem-dichlorocyclopropyl moiety. While not a household name, this molecule holds significant importance within the pharmaceutical industry, primarily serving as a critical intermediate or a registered impurity in the synthesis of Ciprofibrate.[1][2][3] Ciprofibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs, prescribed for treating hyperlipoproteinemia.[1][2]

The structural rigidity and specific electronic properties imparted by the dichlorocyclopropyl group make this phenol derivative a valuable building block. Understanding its synthesis, analytical profile, and handling is paramount for researchers, process chemists, and quality control scientists involved in the development and manufacturing of Ciprofibrate and related active pharmaceutical ingredients (APIs).

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the underlying scientific principles behind its synthesis and analysis, offering field-proven insights for professionals in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 52179-26-7[1][4]
Molecular Formula C₉H₈Cl₂O[1]
Molecular Weight 203.07 g/mol [1]
Synonyms p-(2,2-Dichlorocyclopropyl)phenol, Phenol, 4-(2,2-dichlorocyclopropyl)-

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 55°C[1]
Boiling Point 333°C (Predicted)[1]
Density 1.43 g/cm³ (Predicted)[1]
Appearance Off-white to crystalline solidInferred

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core transformation involves the addition of dichlorocarbene to a protected 4-vinylphenol derivative, followed by deprotection.

Causality in Synthetic Design
  • Starting Material Selection : A logical and industrially viable precursor is a styrene derivative bearing a hydroxyl group at the 4-position. However, the free phenolic hydroxyl group is acidic and reactive under the strongly basic conditions required for dichlorocarbene generation. Therefore, a protected starting material, such as 4-methoxystyrene (p-vinylanisole), is the preferred choice to prevent side reactions.

  • Dichlorocyclopropanation : The generation of dichlorocarbene (:CCl₂) is classically achieved by the alpha-elimination of HCl from chloroform using a strong base. The use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBA) is crucial for this reaction when using an aqueous base (e.g., NaOH).[2][5] The PTC shuttles the hydroxide anion into the organic phase, enabling the reaction to proceed efficiently at the interface, a technique that is highly scalable and avoids the need for expensive and hazardous bases like sodium hydride.

  • Deprotection : Once the dichlorocyclopropyl ring is installed, the protecting group must be removed to yield the target phenol. For a methyl ether, a potent Lewis acid such as boron tribromide (BBr₃) is the reagent of choice. It effectively coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl C-O bond, releasing the free phenol.

Detailed Experimental Protocol

Step 1: Dichlorocyclopropanation of 4-Methoxystyrene

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-methoxystyrene, chloroform, and benzyltriethylammonium chloride (TEBA) in a suitable solvent like dichloromethane.[5][6]

  • Heat the mixture to a gentle reflux.

  • Slowly add a concentrated aqueous solution of sodium hydroxide via the dropping funnel over several hours. The reaction is exothermic and requires controlled addition to maintain a steady reflux.

  • After the addition is complete, continue to reflux for an additional 8-12 hours to ensure complete conversion.

  • Cool the reaction to room temperature, add water, and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude p-(2,2-dichlorocyclopropyl)anisole.

Step 2: Demethylation to this compound

  • Dissolve the crude p-(2,2-dichlorocyclopropyl)anisole in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane. An exotherm will be observed.

  • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or HPLC analysis indicates the disappearance of the starting material.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and water to decompose excess BBr₃.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic phases, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

Purification Strategy

The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the pure product are combined and concentrated. For achieving high-purity material suitable for pharmaceutical use, a final recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Dichlorocyclopropanation cluster_step2 Step 2: Demethylation cluster_purification Purification A 4-Methoxystyrene B Reagents: CHCl₃, 50% NaOH(aq) PTC (TEBA) DCM, Reflux A->B Reaction C Intermediate: p-(2,2-Dichlorocyclopropyl)anisole B->C Forms D Reagent: BBr₃ in DCM 0°C to RT C->D Reaction E Final Product: This compound D->E Forms F Column Chromatography & Recrystallization E->F Purify G High-Purity Product (>99%) F->G Yields

Caption: Synthetic pathway for this compound.

Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous structural confirmation. Protons on the aromatic ring typically appear between 6.8 and 7.2 ppm.[7] The protons of the cyclopropyl ring will be in the aliphatic region, likely between 1.5 and 3.0 ppm, exhibiting complex splitting patterns due to geminal and cis/trans couplings. The phenolic hydroxyl proton is a broad singlet that can appear anywhere from 4-8 ppm and will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.[7]

  • ¹³C NMR Spectroscopy : The spectrum will show distinct signals for the aromatic carbons (115-155 ppm), the cyclopropyl carbons, and the unique C-Cl₂ carbon of the cyclopropane ring (typically around 60-70 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band for the O-H stretch of the phenol group, typically centered around 3300-3400 cm⁻¹.[7] Other key peaks include C-H stretches for the aromatic and cyclopropyl groups and C-O and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight. Critically, due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic cluster pattern (M⁺, M+2, M+4) with a ratio of approximately 9:6:1, which is definitive proof of the presence of two chlorines.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, coupled with UV detection (approx. 275-280 nm), is a standard method. The method should be validated to demonstrate specificity, linearity, and accuracy for quantifying the main peak and any impurities.[5]

  • Gas Chromatography (GC) : GC can also be used, often after derivatization of the acidic phenol to a more volatile ether (e.g., silylation or methylation) to improve peak shape and thermal stability.[8][9] A flame ionization detector (FID) is typically used.

Table 3: Summary of Expected Analytical Data

TechniqueExpected Result
¹H NMR Aromatic protons (δ 6.8-7.2), Phenolic OH (broad singlet, δ 4-8), Cyclopropyl protons (δ 1.5-3.0)
IR (cm⁻¹) ~3350 (broad, O-H stretch), ~3050 (aromatic C-H), ~1600, 1500 (C=C stretch), ~1230 (C-O stretch), ~700-800 (C-Cl stretch)
MS (m/z) Molecular ion peak at ~202 with a characteristic Cl₂ isotope pattern (M⁺, M+2, M+4)
HPLC Purity >99.0% (Area Normalization)
Visualization of Analytical Workflow

AnalyticalWorkflow cluster_sample Sample cluster_id Structural Confirmation cluster_purity Purity & Assay cluster_result Final Confirmation Sample Synthesized This compound NMR ¹H and ¹³C NMR Sample->NMR Identity Tests MS Mass Spectrometry Sample->MS Identity Tests IR Infrared Spectroscopy Sample->IR Identity Tests HPLC HPLC-UV Sample->HPLC Purity Tests GC GC-FID (optional) Sample->GC Purity Tests Result Structure Confirmed Purity > 99% NMR->Result MS->Result IR->Result HPLC->Result GC->Result

Caption: Workflow for analytical characterization of the final product.

Applications in Drug Development

The primary and most well-documented application of this compound is as an advanced intermediate in the synthesis of Ciprofibrate (CAS: 52214-84-3).[1][10]

Role in Ciprofibrate Synthesis

Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is synthesized by the etherification of this compound with a derivative of 2-bromo-2-methylpropanoic acid under basic conditions. The phenol provides the core dichlorocyclopropyl-phenoxy scaffold of the final drug molecule.[3] The integrity and purity of this intermediate are therefore directly linked to the quality and impurity profile of the final Ciprofibrate API.

Pharmacological Context

Ciprofibrate functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to changes in gene expression that modulate lipid metabolism, primarily by increasing the synthesis of lipoprotein lipase and decreasing apolipoprotein C-III production, resulting in lower triglyceride levels and a modest reduction in LDL cholesterol.

Visualization: Path to Ciprofibrate

DrugPathway Intermediate This compound API Ciprofibrate (API) Intermediate->API Etherification Reagent 2-Bromo-2-methylpropanoic acid derivative + Base Reagent->API Target PPARα Agonist API->Target Acts as

Caption: Role of the intermediate in the synthesis of Ciprofibrate API.

Safety, Handling, and Storage

  • Hazard Identification : Assumed to be harmful if swallowed, causing skin and serious eye irritation.[11][13] May cause respiratory irritation.[13] Like many chlorinated aromatic compounds, it is expected to be toxic to aquatic life with long-lasting effects.[12]

  • Personal Protective Equipment (PPE) : Always handle this compound with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][14]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from strong oxidizing agents and strong bases.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[12][15]

Conclusion

This compound is a quintessential example of a specialized chemical intermediate whose value is defined by its role in the synthesis of a single, important pharmaceutical agent. Its preparation involves a logical, multi-step sequence that leverages classic organic reactions, such as phase-transfer catalyzed carbene addition and ether cleavage. Rigorous analytical control is non-negotiable to ensure the quality required for pharmaceutical manufacturing. For scientists in drug development, a thorough understanding of this molecule's properties, synthesis, and handling is essential for the successful and safe production of Ciprofibrate and for exploring the potential of the dichlorocyclopropyl-phenol scaffold in future medicinal chemistry endeavors.

References

  • (-)-4-(2,2-dichlorocyclopropyl)phenol - LookChem . LookChem. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Available at: [Link]

  • Method 8041A - EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH . National Institutes of Health. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju . College of Saint Benedict and Saint John's University. Available at: [Link]

  • 4-Chloro-2-cyclopropylphenol | C9H9ClO | CID 68326221 - PubChem . PubChem. Available at: [Link]

  • The Use of Pharma-Grade MDC in Cancer Drug Research - Purosolv . Purosolv. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(2,2-Dichlorocyclopropyl)phenol: Synthesis, Applications, and Historical Context as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2,2-dichlorocyclopropyl)phenol, a pivotal but often overlooked chemical intermediate in the synthesis of pharmaceuticals. While not a widely studied compound in its own right, its unique structural features, combining a reactive phenol group with a strained dichlorocyclopropyl ring, make it a valuable building block in medicinal chemistry. This document will delve into the probable synthetic routes for its preparation, its critical role in the production of fibrate-class drugs, and the broader context of the biological activities associated with its constituent chemical moieties. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis and application of this important intermediate.

Introduction: The Unseen Importance of a Key Intermediate

In the vast landscape of organic chemistry and drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to these complex molecules is paved with a series of crucial, yet lesser-known, intermediate compounds. This compound is a prime example of such a molecule. Its significance lies not in its own biological activity, but in the chemical handles it provides for the construction of more complex therapeutic agents.

The structure of this compound is characterized by a phenol ring substituted at the para position with a 2,2-dichlorocyclopropyl group. This combination is noteworthy for several reasons:

  • The Phenolic Hydroxyl Group: This group is a versatile site for chemical modification, allowing for the introduction of various functional groups through etherification or esterification. In drug design, phenolic moieties are often involved in hydrogen bonding interactions with biological targets.[1]

  • The Dichlorocyclopropyl Group: This strained three-membered ring with two chlorine atoms is a unique pharmacophore. The gem-dichloro substitution enhances the lipophilicity of the molecule and can influence its metabolic stability. The cyclopropyl ring itself is a bioisostere for other groups and can impart conformational rigidity to a molecule.

This guide will explore the synthesis of this intermediate, its application in the synthesis of the lipid-lowering drug ciprofibrate, and the general biological relevance of chlorophenols.

Synthesis of this compound: A Probable Pathway

While specific literature on the direct synthesis of this compound is not abundant, a robust synthetic route can be inferred from the well-documented synthesis of the related compound, (2,2-dichlorocyclopropyl)benzene.[2][3] The key transformation is the dichlorocyclopropanation of a styrene derivative. For the synthesis of our target molecule, the phenolic hydroxyl group would need to be protected prior to this step to prevent unwanted side reactions.

A likely multi-step synthesis would proceed as follows:

  • Protection of the Phenol: The hydroxyl group of 4-vinylphenol is protected, for example, as a methyl ether (p-vinylanisole).

  • Dichlorocyclopropanation: The protected 4-vinylphenol is then reacted with chloroform (CHCl₃) and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA). This reaction generates dichlorocarbene (:CCl₂) in situ, which then undergoes a [1+2] cycloaddition with the vinyl group to form the dichlorocyclopropyl ring.

  • Deprotection: The protecting group on the phenol is removed to yield the final product, this compound. For instance, a methyl ether can be cleaved using a strong acid like boron tribromide (BBr₃).

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of p-(2,2-dichlorocyclopropyl)anisole

  • To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 30 g of p-vinylanisole, 30 mL of dichloromethane, 43.5 g of chloroform, and 1.2 g of benzyltriethylammonium chloride (TEBA).

  • Heat the mixture to reflux.

  • Slowly add a solution of 28.5 g of sodium hydroxide in 28.5 mL of water.

  • Maintain the reflux for 8 hours.

  • Cool the reaction mixture to room temperature and add 60 mL of water.

  • Stir for 10 minutes, then allow the layers to separate.

  • Extract the aqueous layer with petroleum ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Distill the filtrate under high vacuum to obtain p-(2,2-dichlorocyclopropyl)anisole as a colorless liquid.

Step 2: Demethylation to this compound

  • In a suitable reaction vessel, dissolve the p-(2,2-dichlorocyclopropyl)anisole obtained in the previous step in dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add boron tribromide (BBr₃).

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to yield this compound.

Synthesis_Pathway 4-Vinylphenol 4-Vinylphenol p-Vinylanisole p-Vinylanisole 4-Vinylphenol->p-Vinylanisole Protection (e.g., CH3I, base) p-(2,2-Dichlorocyclopropyl)anisole p-(2,2-Dichlorocyclopropyl)anisole p-Vinylanisole->p-(2,2-Dichlorocyclopropyl)anisole Dichlorocyclopropanation (CHCl3, NaOH, TEBA) This compound This compound p-(2,2-Dichlorocyclopropyl)anisole->this compound Deprotection (e.g., BBr3)

Caption: Proposed synthetic pathway for this compound.

Application in Drug Development: The Synthesis of Ciprofibrate

The primary industrial application of dichlorocyclopropyl-functionalized aromatic compounds is in the synthesis of fibrate drugs, which are a class of lipid-lowering agents.[3] Ciprofibrate, a second-generation fibrate, is used to treat hyperlipoproteinemia.[2] The synthesis of ciprofibrate utilizes a dichlorocyclopropyl benzene derivative, and a similar pathway can be envisioned starting from this compound.

The synthesis of ciprofibrate from a related precursor involves several key steps, including Friedel-Crafts acylation and Baeyer-Villiger oxidation.[2] Starting with this compound, the synthesis of a ciprofibrate analogue would likely proceed as follows:

  • Williamson Ether Synthesis: The phenolic proton of this compound is removed with a base, and the resulting phenoxide is reacted with a derivative of 2-bromo-2-methylpropanoic acid to form the ether linkage.

  • Esterification (if necessary): If the starting material for the ether synthesis is an ester, a final hydrolysis step would be required to yield the carboxylic acid of the final drug.

Ciprofibrate_Synthesis This compound This compound Ciprofibrate Ciprofibrate This compound->Ciprofibrate Williamson Ether Synthesis (Base, 2-bromo-2-methylpropanoic acid derivative)

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Chemical Scaffold

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the creation of novel therapeutics. 4-(2,2-Dichlorocyclopropyl)phenol, a molecule characterized by its distinct phenolic ring and gem-dichlorinated cyclopropyl moiety, represents a scaffold of significant interest. While its direct biological activities are an emerging area of investigation, its primary and well-documented role lies as a crucial intermediate in the synthesis of potent hypolipidemic agents, most notably the fibrate-class drug, ciprofibrate.[1][2][3]

This technical guide provides a comprehensive overview of the potential research applications of this compound. Moving beyond a simple recitation of facts, this document delves into the causal chemistry and strategic rationale that underscore its utility in medicinal chemistry. We will explore its synthesis, its pivotal role in the production of ciprofibrate, and extrapolate from this foundation to propose novel research avenues for the development of next-generation therapeutics targeting metabolic disorders.

Core Properties and Synthesis

Before exploring its applications, a foundational understanding of the physicochemical properties and synthesis of this compound is essential.

PropertyValueSource
CAS Number 135133-52-7
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.07 g/mol
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.General Chemical Knowledge

The synthesis of this compound is a multi-step process that leverages readily available starting materials. A common synthetic route, as outlined in various patents, involves the dichlorocyclopropanation of a protected 4-vinylphenol derivative, followed by deprotection to yield the final phenolic compound.[4] A key precursor is (2,2-Dichlorocyclopropyl)benzene, which can be synthesized from styrene.[5][6]

Experimental Protocol: Synthesis of this compound from 4-(2,2-Dichlorocyclopropyl)phenyl Acetate

This protocol is adapted from methodologies described in the patent literature for the synthesis of ciprofibrate intermediates.[1]

Materials:

  • 4-(2,2-Dichlorocyclopropyl)phenyl acetate

  • Methanol

  • Potassium Carbonate (K₂CO₃)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Alcoholysis: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(2,2-Dichlorocyclopropyl)phenyl acetate (1 equivalent) in methanol.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add water and acidify to a pH of approximately 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure phenol.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-(2,2-Dichlorocyclopropyl)phenyl acetate Step1 Alcoholysis (Methanol, K₂CO₃, Reflux) Start->Step1 Step2 Work-up (Acidification, Extraction) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Primary Application: A Cornerstone in Fibrate Synthesis

The most significant and industrially relevant application of this compound is its role as a pivotal intermediate in the synthesis of ciprofibrate.[1][3] Ciprofibrate is a potent lipid-lowering agent that belongs to the fibrate class of drugs, which are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8]

The Mechanism of Fibrate Action: A Rationale for Synthesis

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[7][9] Activation of PPARα by fibrates leads to:

  • Increased expression of genes involved in fatty acid oxidation.

  • Enhanced synthesis of lipoprotein lipase, which clears triglycerides from the blood.

  • Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

  • Increased levels of high-density lipoprotein (HDL) cholesterol.

The unique chemical architecture of ciprofibrate, conferred by the this compound starting material, is critical for its high affinity and potent activation of PPARα.

Experimental Protocol: Synthesis of Ciprofibrate from this compound

This generalized protocol is based on the principles of etherification reactions common in the synthesis of fibrates.[1]

Materials:

  • This compound

  • Ethyl 2-bromo-2-methylpropionate

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Etherification: In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl 2-bromo-2-methylpropionate (1.2 equivalents) in acetone or DMF.

  • Add potassium carbonate (2 equivalents) and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Remove the THF under reduced pressure and acidify the aqueous residue with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain ciprofibrate.

  • Recrystallization: The crude ciprofibrate can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Ciprofibrate_Synthesis cluster_ciprofibrate Synthesis of Ciprofibrate Start This compound Step1 Etherification with Ethyl 2-bromo-2-methylpropionate Start->Step1 Intermediate Ciprofibrate Ethyl Ester Step1->Intermediate Step2 Hydrolysis (LiOH or NaOH) Intermediate->Step2 End Ciprofibrate Step2->End

Caption: Key steps in the synthesis of ciprofibrate.

Future Research Directions: Beyond Ciprofibrate

The established role of this compound in ciprofibrate synthesis opens the door to several promising avenues of research.

Development of Novel PPAR Modulators

The dichlorocyclopropylphenyl moiety is a validated pharmacophore for PPARα activation. Researchers can leverage this core structure to synthesize a library of novel analogs with potentially improved therapeutic profiles.

Research Workflow:

  • Bioisosteric Replacement: The dichlorocyclopropyl group can be replaced with other small, constrained ring systems to explore the structure-activity relationship (SAR).[10] For instance, replacing it with a spirocycle or a different substituted cyclopropane could modulate potency, selectivity, and pharmacokinetic properties.

  • Modification of the Phenolic Linker: The ether linkage is a common motif in fibrates. Investigating alternative linkers, such as amides or sulfonamides, could lead to compounds with different ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Exploration of PPARγ and PPARδ Activity: While ciprofibrate is a selective PPARα agonist, novel analogs could be designed and screened for dual or pan-PPAR agonism. Such compounds could offer broader therapeutic benefits for metabolic syndrome by addressing both dyslipidemia and insulin resistance.

PPAR_Modulator_Development cluster_drug_discovery Novel PPAR Modulator Discovery Core This compound Scaffold Path1 Bioisosteric Replacement of Dichlorocyclopropyl Group Core->Path1 Path2 Modification of Phenolic Ether Linker Core->Path2 Path3 Synthesis of Analog Library Path1->Path3 Path2->Path3 Screening Screening for PPARα, γ, δ Activity Path3->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for developing novel PPAR modulators.

Investigation of Inherent Biological Activity

While primarily used as an intermediate, it is plausible that this compound itself possesses biological activity. The presence of a chlorinated phenol moiety suggests potential for various interactions with biological systems.

Proposed Research:

  • In Vitro Screening: The compound should be screened against a panel of nuclear receptors, enzymes, and ion channels to identify any potential off-target or novel activities.

  • Metabolic Stability Studies: Investigating the metabolic fate of this compound in liver microsomes can provide insights into its potential to be a metabolite of ciprofibrate and its own pharmacokinetic properties.

  • Toxicology Profiling: Cytotoxicity and genotoxicity assays are essential to determine the compound's safety profile and its suitability as a lead for further development.

Application in Agrochemical Research

Many phenolic and chlorinated compounds exhibit herbicidal or fungicidal properties. The unique structure of this compound makes it a candidate for investigation in the agrochemical sector.

Research Approach:

  • Screening for Herbicidal and Fungicidal Activity: The compound can be tested against a panel of common weeds and plant pathogens.

  • SAR Studies: Synthesis of analogs with modifications to the phenol ring (e.g., additional halogenation) could lead to the discovery of potent agrochemicals.

Conclusion: A Molecule of Untapped Potential

This compound stands as a testament to the power of a well-designed chemical scaffold. Its established role in the synthesis of the life-changing drug ciprofibrate solidifies its importance in medicinal chemistry. However, to view this molecule solely as a synthetic intermediate would be to overlook its broader potential. As we have outlined, this compound offers a fertile ground for research into novel PPAR modulators, the exploration of its own bioactivities, and potential applications in agrochemistry. For researchers and drug development professionals, this compound is not just a building block, but a gateway to innovation and the discovery of new chemical entities that could address a range of human health and agricultural challenges.

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The Unseen Precursor: A Technical Guide to 4-(2,2-Dichlorocyclopropyl)phenol as a Ciprofibrate Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Fibrate Drug Manufacturing

In the landscape of modern pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. For orally administered drugs like ciprofibrate, a potent lipid-lowering agent of the fibrate class, a thorough understanding of the impurity profile is paramount. Ciprofibrate is widely prescribed for the treatment of hyperlipidemia, exerting its therapeutic effect by activating peroxisome proliferator-activated receptors (PPARs), which in turn modulates lipid metabolism.[1] This guide provides an in-depth technical examination of a key process-related impurity in ciprofibrate synthesis: 4-(2,2-Dichlorocyclopropyl)phenol.

This compound, designated as Impurity B in the European Pharmacopoeia (EP) monograph for ciprofibrate, is a direct precursor in several common synthetic routes to the active pharmaceutical ingredient (API).[2][3] Its presence in the final drug substance is therefore a critical quality attribute that must be rigorously controlled. This document will elucidate the origins of this compound, detail authoritative analytical methodologies for its detection and quantification, discuss the toxicological considerations based on available data for structurally related compounds, and outline control strategies as mandated by pharmacopoeial standards and regulatory guidelines.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of ciprofibrate. By providing a comprehensive overview grounded in scientific principles and regulatory expectations, we aim to equip professionals with the necessary knowledge to effectively manage this critical impurity.

Genesis of an Impurity: The Synthetic Pathway of Ciprofibrate

The presence of this compound as an impurity in ciprofibrate is intrinsically linked to its role as a key intermediate in the manufacturing process. Several patented synthetic routes utilize this phenol as a penultimate building block.[4] A common synthetic approach begins with styrene, which undergoes a cyclopropanation reaction with chloroform and a strong base to form (2,2-dichlorocyclopropyl)benzene.[5] This is followed by a sequence of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis to yield the crucial intermediate, this compound.[4] The final step involves the etherification of this phenol with a suitable reagent to introduce the isobutyric acid moiety, followed by hydrolysis to yield ciprofibrate.

The logical flow of this synthesis is depicted in the following diagram:

G Styrene Styrene Dichlorocyclopropylbenzene (2,2-Dichlorocyclopropyl)benzene Styrene->Dichlorocyclopropylbenzene Cyclopropanation Acylated_Intermediate Acylated Intermediate Dichlorocyclopropylbenzene->Acylated_Intermediate Friedel-Crafts Acylation Ester_Intermediate Ester Intermediate Acylated_Intermediate->Ester_Intermediate Baeyer-Villiger Oxidation Impurity_B This compound (Impurity B) Ester_Intermediate->Impurity_B Hydrolysis/Alcoholysis Ciprofibrate Ciprofibrate Impurity_B->Ciprofibrate Etherification & Hydrolysis

Figure 1: A generalized synthetic pathway for ciprofibrate highlighting the formation of this compound (Impurity B).

Given this synthetic route, this compound can be carried over into the final API as an unreacted starting material from the final etherification step. The efficiency of this final conversion and the robustness of the downstream purification processes are therefore critical in determining the level of this impurity in the ciprofibrate drug substance.

Analytical Detection and Quantification: A Pharmacopoeial Approach

The control of this compound in ciprofibrate is mandated by major pharmacopoeias, with the European Pharmacopoeia providing a specific limit and an analytical method for its determination.

Regulatory Framework and Acceptance Criteria

The European Pharmacopoeia (EP) monograph for ciprofibrate explicitly lists this compound as "Impurity B".[2] The acceptance criterion for Impurity B is not more than 0.2%.[2][6] This limit underscores the importance of controlling this impurity to ensure the quality and safety of the drug substance. The EP also specifies limits for other related substances and total impurities.[2]

ImpurityPharmacopoeial DesignationAcceptance Criterion (EP)
This compoundImpurity B≤ 0.2%
Other specified impuritiesImpurities A, C, D, E≤ 0.1% to ≤ 0.8%
Any other impurity-≤ 0.1%
Total other impurities-≤ 0.5%

Table 1: Specified impurity limits for Ciprofibrate according to the European Pharmacopoeia.[2][6]

High-Performance Liquid Chromatography (HPLC) Method

The European Pharmacopoeia outlines a gradient reversed-phase HPLC method for the simultaneous determination of ciprofibrate and its related substances, including this compound.[2][6]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 g/L solution of ammonium acetate in water.

    • Mobile Phase B: Prepare a 0.2% V/V solution of glacial acetic acid in acetonitrile.

  • Chromatographic System:

    • Column: A 0.1 m x 4.0 mm column packed with base-deactivated octadecylsilyl silica gel for chromatography (3 µm).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV spectrophotometer at 230 nm.[7]

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.[7]

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0 - 59010
5 - 2090 → 1010 → 90
20 - 301090
30 - 3110 → 9090 → 10
31 - 409010

Table 2: Gradient program for the HPLC analysis of ciprofibrate and its impurities as per the European Pharmacopoeia.[2]

  • System Suitability:

    • The method's suitability is confirmed by ensuring baseline separation between the peaks for impurity C and ciprofibrate.[2][6]

    • The relative retention time for Impurity B is approximately 0.8 with respect to ciprofibrate (retention time ≈ 18 min).[2][6]

  • Quantification:

    • The quantification of Impurity B is performed by comparing the peak area of the impurity in the test solution to the peak area of the principal peak in a reference solution of known concentration.[2]

The following diagram illustrates the analytical workflow for the quality control of ciprofibrate, with a focus on impurity analysis:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Reporting Sample Ciprofibrate Drug Substance Dissolution Dissolution in Diluent Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification (based on relative retention time) Chromatogram->Peak_Integration Quantification Quantify Impurity B (against reference standard) Peak_Integration->Quantification Comparison Compare with Acceptance Criteria (≤ 0.2%) Quantification->Comparison Report Report Results Comparison->Report

Figure 2: Workflow for the HPLC-based analysis of this compound (Impurity B) in ciprofibrate.

Toxicological Risk Assessment: A Surrogate-Based Approach

Data from Structurally Related Compounds

A relevant surrogate for toxicological comparison is 2,4-dichlorophenol. Studies on this compound indicate low to moderate acute oral toxicity in rodents.[8] However, it is considered corrosive to the skin and can cause serious eye damage.[8] Importantly, based on a combination of in vitro and in vivo studies, 2,4-dichlorophenol is not considered to be genotoxic.[8]

Furthermore, the dichlorocyclopropyl group is a structural alert that requires consideration. While specific data on the genotoxicity of this compound is lacking, studies on other dichlorinated aliphatic compounds, such as 1,3-dichloropropene, have shown genotoxic potential.[6][9] Therefore, a conservative approach would be to consider the possibility of genotoxicity for this compound until specific data becomes available.

A safety data sheet for the acetate-protected form of the impurity, 4-(2,2-dichlorocyclopropyl)phenyl acetate, indicates that it is toxic to aquatic life with long-lasting effects.[9]

Implications for Control Strategy

The limited toxicological data necessitates a stringent control of this compound in the final ciprofibrate drug substance. The 0.2% limit set by the European Pharmacopoeia reflects a level that is considered to be toxicologically acceptable based on the available data and the principles of impurity qualification as outlined in the ICH Q3A guidelines. The control of this impurity to this level is a critical aspect of ensuring the safety of ciprofibrate.

Control Strategies in Ciprofibrate Manufacturing

The effective control of this compound in ciprofibrate relies on a multi-faceted approach that encompasses the principles of Quality by Design (QbD).

  • Control of Starting Materials: The quality of the starting materials and intermediates used in the synthesis of ciprofibrate is crucial. Establishing robust specifications for (2,2-dichlorocyclopropyl)benzene and other precursors can help to minimize the formation of downstream impurities.

  • Process Optimization and In-Process Controls: The optimization of the final etherification step is critical to ensure the complete conversion of this compound to ciprofibrate. This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. The implementation of in-process controls (IPCs) using techniques like HPLC can monitor the progress of the reaction and ensure its completion.

  • Purification Procedures: The final purification of the ciprofibrate API is the last line of defense against the presence of impurities. Recrystallization is a common method used to purify the final product, and the choice of solvent system should be optimized to effectively purge this compound and other process-related impurities.

  • Final Specification Testing: The final drug substance must be tested against the established specifications, including the 0.2% limit for this compound, as per the pharmacopoeial monograph.

The relationship between these control strategies is illustrated below:

G cluster_0 Upstream Control cluster_1 Process Control cluster_2 Downstream Control cluster_3 Final Product Control Starting_Material Starting Material Specification Process_Optimization Process Optimization (e.g., Etherification) Starting_Material->Process_Optimization IPC In-Process Controls (e.g., HPLC) Process_Optimization->IPC Purification Purification (e.g., Recrystallization) IPC->Purification Final_Specification Final Specification Testing (Release) Purification->Final_Specification

Sources

A Technical Guide to the Preliminary Biological Screening of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical framework for the initial biological evaluation of the novel synthetic compound, 4-(2,2-Dichlorocyclopropyl)phenol. Given the compound's structural features—a phenolic ring known for diverse bioactivities and a unique dichlorocyclopropyl moiety—a multi-tiered screening approach is proposed.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing cytotoxicity, antimicrobial efficacy, and antioxidant potential. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible preliminary data. This foundational screening is critical for identifying potential therapeutic applications or toxicological liabilities of this new chemical entity.[3][4][5]

Introduction and Rationale

The compound this compound presents an intriguing subject for biological screening. Its structure is a hybrid of two key functionalities:

  • A Phenolic Moiety: Phenolic compounds are a well-established class of molecules with a vast range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[2][6][7] Their mechanism of action is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals and their capacity to interact with various biological macromolecules.[6]

  • A Dichlorocyclopropyl Group: This functional group is less common in established pharmaceuticals but offers unique structural and electronic properties. The strained cyclopropyl ring and the presence of two chlorine atoms can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

The absence of extensive biological data on this compound necessitates a systematic, tiered screening approach. This guide outlines a logical workflow, beginning with a fundamental assessment of cytotoxicity, which is a critical first step in any drug discovery pipeline to determine a compound's safety profile.[3][8] Subsequent tiers explore potential therapeutic applications suggested by the phenolic structure, namely antimicrobial and antioxidant activities.

G cluster_0 Screening Workflow for this compound Compound Test Compound: This compound Tier1 Tier 1: In Vitro Cytotoxicity Screening Compound->Tier1 Primary Evaluation Tier2 Tier 2: In Vitro Antimicrobial Screening Compound->Tier2 Primary Evaluation Tier3 Tier 3: In Vitro Antioxidant Screening Compound->Tier3 Primary Evaluation Analysis Data Analysis & Hit Prioritization Tier1->Analysis Tier2->Analysis Tier3->Analysis NextSteps Mechanism of Action Studies & Lead Optimization Analysis->NextSteps Promising Hit

Caption: Overall preliminary biological screening workflow.

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity screening is fundamental to understanding a compound's effect on cell viability.[3][4] It serves a dual purpose: identifying potential anticancer activity and flagging general toxicity that would preclude further development for most applications. We will employ two complementary assays to measure different aspects of cell death.[9] The MTT assay measures metabolic activity, indicating cell health, while the LDH assay measures the release of a cytosolic enzyme, indicating loss of membrane integrity.[9][10][11]

G cluster_0 Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plates incubate1 Incubate 24h (Allow Attachment) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt_add Add MTT Reagent incubate2->mtt_add ldh_supernatant Collect Supernatant incubate2->ldh_supernatant mtt_incubate Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizing Agent (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read end Calculate IC50 & % Cytotoxicity mtt_read->end ldh_react Add LDH Reaction Mix ldh_supernatant->ldh_react ldh_incubate Incubate 30 min (Protect from Light) ldh_react->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->end

Caption: Workflow for parallel MTT and LDH cytotoxicity assays.

MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting cell viability against the log of the compound concentration.[9]

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[9][10] The LDH assay measures the activity of this released enzyme, which serves as an indicator of cytotoxicity.[9][11]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol in a parallel plate.

  • Controls: Include three sets of controls: vehicle control (spontaneous LDH release), positive control (maximum LDH release, achieved by lysing cells with a provided lysis buffer), and a background control (medium only).

  • Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control, after subtracting background absorbance.[9]

Data Presentation: Cytotoxicity
Cell LineCompound IC₅₀ (µM) - MTT Assay% Cytotoxicity at 50 µM - LDH Assay
HeLa (Cervical Cancer)[Hypothetical Value][Hypothetical Value]
A549 (Lung Cancer)[Hypothetical Value][Hypothetical Value]
MCF-7 (Breast Cancer)[Hypothetical Value][Hypothetical Value]
HEK293 (Normal Kidney)[Hypothetical Value][Hypothetical Value]
Doxorubicin (Control)[Hypothetical Value][Hypothetical Value]

Tier 2: Antimicrobial Activity Screening

Rationale: The phenolic structure is a common feature in many natural and synthetic antimicrobial agents.[6][7] Therefore, it is logical to screen this compound for activity against a representative panel of pathogenic bacteria and fungi. We will use the broth microdilution method to determine the quantitative Minimum Inhibitory Concentration (MIC) and the disk diffusion method for a qualitative overview of the spectrum of activity.[12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium.[12]

Experimental Protocol:

  • Microorganism Panel: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for yeast) to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.[12] Include a positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Agar Disk Diffusion Assay

Principle: This qualitative method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism.[14] The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the disk.[12][15]

Experimental Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and inoculate the surface evenly with a standardized microbial suspension.

  • Disk Preparation: Aseptically apply a known amount (e.g., 10 µL of a 10 mg/mL solution) of this compound onto sterile blank paper disks (6 mm diameter). Allow the solvent to evaporate.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates as described in the broth microdilution protocol.

  • Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each disk.

Data Presentation: Antimicrobial Activity
MicroorganismTypeMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive[Hypothetical Value][Hypothetical Value]
Escherichia coliGram-negative[Hypothetical Value][Hypothetical Value]
Pseudomonas aeruginosaGram-negative[Hypothetical Value][Hypothetical Value]
Candida albicansYeast[Hypothetical Value][Hypothetical Value]

Tier 3: Antioxidant Capacity Assessment

Rationale: Phenolic compounds are excellent free radical scavengers due to their hydroxyl groups.[6] Evaluating the antioxidant capacity of the test compound can suggest its potential use in conditions associated with oxidative stress. We will use two common and complementary spectrophotometric assays: DPPH and ABTS.[16][17] These assays measure the compound's ability to scavenge stable synthetic radicals.[16]

G cluster_0 Antioxidant Radical Scavenging Mechanism DPPH DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow/Colorless) DPPH->DPPH_H + H• (from compound) Compound Phenol-OH (Test Compound) Compound_O Phenol-O• (Compound Radical) Compound->Compound_O - H•

Caption: Simplified mechanism of DPPH radical scavenging by a phenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[17][18]

Experimental Protocol:

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[19] This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form, which is measured by the decrease in absorbance at 734 nm.[17]

Experimental Protocol:

  • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: Add 190 µL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate at room temperature for 6-10 minutes.

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Data Presentation: Antioxidant Capacity
AssayIC₅₀ (µg/mL)
DPPH Scavenging[Hypothetical Value]
ABTS Scavenging[Hypothetical Value]
Ascorbic Acid (Control)[Hypothetical Value]

Conclusion and Future Directions

This technical guide outlines a robust and logical preliminary screening cascade for this compound. The data generated from these three tiers of assessment will provide a foundational understanding of the compound's biological profile.

  • Cytotoxicity data will establish a therapeutic window and identify potential for development as an anticancer agent or flag general toxicity concerns.

  • Antimicrobial data will reveal its spectrum of activity and potency against key pathogens.

  • Antioxidant data will quantify its ability to combat oxidative stress.

Positive "hits" from this preliminary screen—for instance, high cytotoxicity against cancer cells with low toxicity to normal cells, or a low MIC against a resistant bacterial strain—would warrant progression to more advanced studies. These could include mechanism of action studies, screening against broader panels of cell lines or microbes, and in vivo efficacy and safety testing in animal models. This structured approach ensures that resources are directed efficiently toward the most promising therapeutic avenues for this novel compound.

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  • Chan GK, et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH National Library of Medicine.
  • Sykłowska-Baranek K, et al. Phytochemical Screening, Phenolic Compounds and Antioxidant Activity of Biomass from Lychnis flos-cuculi L. In Vitro Cultures and Intact Plants. MDPI.
  • Thite SV, et al. PRELIMINARY PHYTOCHEMICAL SCREENING OF SOME MEDICINAL PLANTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Semantic Scholar. a preliminary phytochemical screening of medicinal plants: a case study of selected plant species at three phenological stages.
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  • PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
  • BLDpharm. 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid.
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  • Aly AA, et al. Synthesis of biologically active [2.2]paracyclophanes. PubMed.
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Methodological & Application

detailed synthesis protocol for 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(2,2-Dichlorocyclopropyl)phenol

Topic: Detailed Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable synthetic intermediate characterized by a phenol ring substituted with a dichlorocyclopropane moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The gem-dihalocyclopropane group can serve as a versatile handle for further chemical transformations or act as a bioisostere for other functional groups. For instance, related structures like (2,2-Dichlorocyclopropyl)benzene are key intermediates in the synthesis of lipid-lowering drugs such as Ciprofibrate.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the dichlorocyclopropanation of 4-vinylphenol. The described method utilizes phase-transfer catalysis (PTC) for the in situ generation of dichlorocarbene from chloroform and a strong base. This approach, often referred to as the Makosza method, is renowned for its operational simplicity, cost-effectiveness, and high efficiency for a wide range of alkenes.[3][4]

Principle and Mechanism

The synthesis proceeds via a two-step mechanism occurring in a biphasic system. The overall process is a stereospecific [1+2] cycloaddition of dichlorocarbene to the alkene.[5][6]

  • Dichlorocarbene Generation: The reaction is initiated by the deprotonation of chloroform (CHCl₃) by a strong base, typically concentrated sodium hydroxide. In a biphasic system, this deprotonation is facilitated by a phase-transfer catalyst, such as benzyltriethylammonium chloride (BTEAC). The catalyst transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[7][8] Once in the organic phase, the hydroxide ion abstracts a proton from chloroform to form the trichloromethyl anion (:CCl₃⁻). This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene intermediate (:CCl₂).[5][6]

  • Cycloaddition: The electrophilic dichlorocarbene readily attacks the nucleophilic double bond of 4-vinylphenol present in the organic phase. The reaction is a concerted cycloaddition, meaning the two new carbon-carbon single bonds are formed in a single step.[6] This process is stereospecific, preserving the geometry of the original alkene in the cyclopropane ring.[5][9]

The phenolic hydroxyl group presents a potential site for side reactions, as it can be deprotonated by the strong base and compete with the alkene for the dichlorocarbene.[4] However, the high reactivity of dichlorocarbene towards the electron-rich styrenic double bond generally allows for the desired cyclopropanation to proceed as the major pathway.

Reaction_Mechanism NaOH Na⁺OH⁻ CHCl3 CHCl₃ CCl3_anion ⁻:CCl₃ Carbene :CCl₂ Product This compound Alkene 4-Vinylphenol Q_Cl Q⁺Cl⁻ Q_OH Q⁺OH⁻ Q_OH->Q_Cl Delivers OH⁻ Regenerates Q⁺Cl⁻

Figure 1: Phase-Transfer Catalysis (PTC) cycle for dichlorocarbene generation and subsequent cyclopropanation. Q⁺ represents the quaternary ammonium cation.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-VinylphenolC₈H₈O120.156.0 g501.0
ChloroformCHCl₃119.3818.0 mL (26.7 g)2234.5
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Sodium HydroxideNaOH40.0020.0 g50010.0
Deionized WaterH₂O18.0220 mL--
Benzyltriethylammonium Chloride (BTEAC)C₁₃H₂₂ClN227.771.14 g50.1
Diethyl Ether(C₂H₅)₂O74.12As needed--
Saturated aq. NH₄Cl--As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--

Equipment

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Safety Precautions

  • Chloroform: Toxic and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Highly corrosive. The 50% (w/w) solution is extremely caustic and will cause severe burns. Handle with extreme care, wearing gloves, lab coat, and eye protection. The dissolution of NaOH is highly exothermic.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

  • Reaction: The reaction can be exothermic. Monitor the temperature closely during the addition of the NaOH solution and have an ice bath ready for cooling if necessary.

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Insights and Troubleshooting

  • Starting Material Stability: 4-Vinylphenol is prone to polymerization, especially when heated or exposed to light and air.[10][11] It is advisable to use a freshly opened bottle or a sample stored with an inhibitor (like MEHQ) under refrigeration. If polymerization is a concern, an alternative route involving the dichlorocyclopropanation of a protected phenol (e.g., 4-(t-butyldimethylsilyloxy)styrene) followed by deprotection can be considered.

  • Stirring: Vigorous mechanical stirring is critical for this biphasic reaction.[12] Insufficient mixing will lead to a low reaction rate and poor yields due to the limited interfacial area between the aqueous and organic phases.

  • Temperature Control: The initial addition of the concentrated NaOH solution can be significantly exothermic. Slow, controlled addition and external cooling are necessary to prevent the temperature from rising excessively, which could lead to unwanted side reactions and evaporation of the volatile solvents.

  • Catalyst Choice: BTEAC is an effective and common phase-transfer catalyst for this transformation.[1] Other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can also be used. The catalyst loading is typically 1-10 mol%.[13]

  • Work-up: The final reaction mixture will be strongly basic. Neutralization or washing with a mild acidic solution like saturated ammonium chloride (NH₄Cl) helps to remove residual base and facilitates a cleaner separation.

Expected Results and Characterization

  • Yield: Typical yields for the dichlorocyclopropanation of styrenic compounds under these conditions range from 70-90%.[1]

  • Appearance: The purified product is expected to be a pale yellow oil or a low-melting solid.

  • Characterization Data: The structure of this compound (C₉H₈Cl₂O, M.W. 203.07 g/mol ) can be confirmed by standard spectroscopic methods.

AnalysisExpected Result
¹H NMR (CDCl₃)δ ~7.1 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~5.0 (s, 1H, -OH), δ ~2.8 (t, 1H, cyclopropyl-CH), δ ~2.0 (dd, 1H, cyclopropyl-CH₂), δ ~1.7 (dd, 1H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃)δ ~155 (C-OH), ~130 (Ar-C), ~128 (Ar-CH), ~115 (Ar-CH), ~65 (CCl₂), ~35 (cyclopropyl-CH), ~28 (cyclopropyl-CH₂)
Mass Spec (EI) m/z 202/204/206 (M⁺, characteristic chlorine isotope pattern), fragments corresponding to loss of Cl, HCl.

Conclusion

The phase-transfer catalyzed dichlorocyclopropanation of 4-vinylphenol is a robust and efficient method for synthesizing this compound. The protocol described herein uses readily available and inexpensive reagents, is operationally simple, and provides good to excellent yields. Careful control of reaction parameters, particularly stirring and temperature, is essential for achieving optimal results. This versatile intermediate can be a valuable building block for further synthetic endeavors in pharmaceutical and materials science research.

References

  • Reactions of substituted gem-dichlorocyclopropanes with phenols. (n.d.).
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

  • Synthesis of 4-vinylphenol. (n.d.). PrepChem.com. Retrieved January 15, 2026. [Link]

  • (-)-4-(2,2-dichlorocyclopropyl)phenol. (n.d.). LookChem. Retrieved January 15, 2026. [Link]

  • The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. (2014). International Journal of Current Microbiology and Applied Sciences, 3(9), 211-223.
  • Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. (n.d.).
  • 4-Vinylphenol. (n.d.). Wikipedia. Retrieved January 15, 2026. [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026.
  • Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions. (n.d.). BenchChem. Retrieved January 15, 2026.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • Industrial Phase-Transfer Catalysis. (2005).
  • Addition of Carbenes to Alkenes - Cyclopropane Synthesis. (2024). Chemistry LibreTexts. [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved January 15, 2026. [Link]

  • Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. (n.d.). OrgoSolver. Retrieved January 15, 2026. [Link]

  • Poly(4-vinylphenol). (n.d.). Grokipedia. Retrieved January 15, 2026.
  • Skattebøl, L., et al. (2018). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 23(10), 2633. [Link]

  • Process for preparing 4-hydroxystyrene. (1996).
  • Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. (n.d.). BOC Sciences. Retrieved January 15, 2026.
  • Synthesis of 4-vinylphenol (4VPh) from glucose. (n.d.). ResearchGate. Retrieved January 15, 2026. [Link]

  • Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026.
  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026. [Link]

  • Dichlorocarbene and analogs: discovery, properties and reactions. (n.d.).
  • The synthesis of dichlorprop anno 1950. (n.d.).
  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ, 2(1).
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Application Note: High-Purity Isolation of 4-(2,2-Dichlorocyclopropyl)phenol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(2,2-Dichlorocyclopropyl)phenol from a crude synthetic mixture using automated flash column chromatography. As a key intermediate and a known impurity in the synthesis of the hypolipidemic agent Ciprofibrate, obtaining this compound in high purity is critical for its use as a reference standard and for further synthetic applications[1]. The methodology detailed herein addresses the common challenges associated with the chromatography of phenolic compounds, such as peak tailing, by optimizing stationary phase selection and mobile phase composition. We present a robust, step-by-step workflow, from sample preparation to fraction analysis, designed to ensure reproducible, high-yield purification.

Introduction: The Purification Challenge

This compound is a synthetic organic compound characterized by a polar phenolic hydroxyl group and a non-polar dichlorocyclopropyl moiety. This amphiphilic nature presents a distinct challenge for chromatographic separation. The synthesis of this molecule, often proceeding from styrene or a related precursor, can introduce a variety of impurities[2]. These may include unreacted starting materials, polymeric byproducts, and isomers, necessitating an efficient purification strategy.

The primary obstacle in the purification of phenolic compounds via silica gel chromatography is the strong interaction between the acidic phenolic proton and the silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing, reducing resolution and compromising the purity of the collected fractions[3][4]. This protocol is engineered to mitigate these effects and deliver a highly efficient separation.

Strategic Approach to Chromatographic Separation

The success of any chromatographic purification hinges on the rational selection of the stationary and mobile phases. The choices outlined below are based on the specific physicochemical properties of this compound and the likely impurities.

Stationary Phase: The Rationale for Silica Gel

Normal-phase chromatography using silica gel remains the most versatile and cost-effective method for the purification of moderately polar organic compounds.[3] Its prevalence in synthetic chemistry labs makes it an accessible and well-understood choice. Despite the potential for tailing with phenols, its high resolving power for structural isomers and compounds of varying polarity makes it the preferred stationary phase. The strategies employed in our mobile phase composition are designed to overcome the tailing phenomenon.

Mobile Phase: A Gradient Elution for Optimal Resolution

A gradient elution, where the polarity of the mobile phase is increased over time, is superior to an isocratic elution for separating complex mixtures with components of widely differing polarities.[5]

  • Initial Low Polarity: The process begins with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5). This allows for the elution of non-polar impurities, such as residual starting materials or non-polar byproducts, which have minimal affinity for the silica gel.

  • Gradual Polarity Increase: As the gradient progresses, the increasing concentration of the more polar solvent (Ethyl Acetate) effectively competes with the analyte for binding sites on the stationary phase. This progressive increase in eluent strength allows for the sequential elution of compounds with increasing polarity.

  • Elution of the Target Compound: this compound, being of intermediate polarity, will elute as the solvent strength becomes sufficient to displace it from the silica gel.

  • Final High Polarity Wash: A final high-polarity wash ensures that any strongly retained, highly polar impurities are eluted from the column, preparing it for subsequent runs.

The chosen solvent system, Hexane and Ethyl Acetate, offers an excellent balance of solvating power and selectivity for a wide range of organic molecules and is a standard in normal-phase chromatography.

Detailed Purification Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Equipment
Item Specification
Stationary Phase Silica Gel, 40-63 µm particle size
Pre-packed Column Sized according to sample load (e.g., 40 g silica for 1-2 g crude material)
Crude Sample This compound (synthetic mixture)
Solvent A n-Hexane, HPLC Grade
Solvent B Ethyl Acetate (EtOAc), HPLC Grade
Sample Loading Celite® 545 or equivalent diatomaceous earth
Analysis TLC Plates (Silica Gel 60 F254), UV Lamp (254 nm)
Stain Potassium Permanganate (KMnO₄) stain
Apparatus Automated Flash Chromatography System, Rotary Evaporator
Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation Prep_Sample Prepare Crude Sample (Dry Loading) Pack_Column Equilibrate Flash Column (Low Polarity Start) Load_Sample Load Sample onto Column Prep_Sample->Load_Sample Run_Gradient Run Gradient Elution (Hexane -> EtOAc) Load_Sample->Run_Gradient Collect_Frac Collect Fractions Run_Gradient->Collect_Frac TLC_Analysis Analyze Fractions by TLC Collect_Frac->TLC_Analysis Combine_Frac Combine Pure Fractions TLC_Analysis->Combine_Frac Evaporate Evaporate Solvent Combine_Frac->Evaporate Final_Product Obtain Purified Product Evaporate->Final_Product

Caption: Overall workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

  • Weigh the crude this compound mixture.

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a round-bottom flask.

  • Add Celite® or silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Gently swirl the flask to create a homogeneous slurry.

  • Remove the solvent completely under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample. This technique prevents band broadening at the point of injection, leading to sharper peaks and better separation.[5]

Step 2: Column and System Setup

  • Install an appropriately sized pre-packed silica gel column onto the automated flash chromatography system.

  • Prime the solvent lines with Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase composition (95% Hexane, 5% Ethyl Acetate).

Step 3: Chromatographic Run

  • Load the dry-loaded sample into the system's solid load cartridge.

  • Program the gradient elution method as specified in the table below.

  • Set the fraction collector to collect fractions based on volume (e.g., 15-20 mL per tube).

  • Begin the purification run. The system will automatically execute the gradient and collect fractions.

Recommended Gradient Elution Profile
Time (min) Column Volumes % Hexane (A) % Ethyl Acetate (B) Event
0.0 - 2.00 - 2955Column Equilibration & Injection
2.1 - 12.02 - 1295 → 755 → 25Separation Gradient: Elution of non-polar impurities, followed by the target compound.
12.1 - 15.012 - 1575 → 5025 → 50Elution of Product
15.1 - 18.015 - 185050Column Wash: Elution of more polar impurities.

Note: This gradient is a starting point and may require optimization based on the specific impurity profile of the crude mixture, which can be determined by preliminary TLC analysis.

Fraction Analysis by TLC
  • Dispense a small aliquot from every 2-3 collected fractions onto a TLC plate.

  • Develop the TLC plate using a solvent system that provides good separation (e.g., 80:20 Hexane:Ethyl Acetate).

  • Visualize the developed plate under a UV lamp at 254 nm. The aromatic phenol ring will show a dark spot.

  • If necessary, stain the plate with potassium permanganate to visualize non-UV active impurities.

  • Identify the fractions containing only the spot corresponding to the pure product. The product should have a distinct Rf value, separate from faster-moving (less polar) and slower-moving (more polar) impurities.

Product Isolation
  • Combine the fractions identified as pure by TLC analysis into a clean, pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • Place the flask under high vacuum for at least one hour to remove any residual solvent.

  • Weigh the flask to determine the yield of the purified this compound.

  • Confirm the purity and identity using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry).

Visualization of the Separation Principle

The following diagram illustrates the logical separation of components on the silica gel stationary phase.

Separation_Principle column Start of Elution (Low Polarity Mobile Phase) Non-polar Impurities (Low affinity for silica) This compound (Moderate affinity) Polar Impurities (High affinity for silica) eluted_fractions Fractions 1-5: Non-polar Impurities Fractions 6-15: Pure Product Fractions 16+: Polar Impurities column->eluted_fractions Elutes First -> Last elution_order Direction of Mobile Phase Flow (Increasing Polarity Over Time)

Sources

Application Notes and Protocols for the Recrystallization of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a comprehensive guide to the purification of 4-(2,2-Dichlorocyclopropyl)phenol via recrystallization. As a key intermediate and a known impurity in the synthesis of pharmaceuticals like ciprofibrate, achieving high purity of this compound is critical for research and development applications.[1] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering researchers the flexibility to adapt and optimize the protocols for their specific needs. We present three distinct methods—Single-Solvent, Two-Solvent, and Decolorizing Recrystallization—along with a systematic approach to solvent selection and troubleshooting common issues.

Introduction: The Critical Role of Purification

This compound (CAS No. 52179-26-7) is a substituted phenol of significant interest in medicinal chemistry and process development.[1][2] The purity of such intermediates directly impacts the safety and efficacy profile of the final active pharmaceutical ingredient (API).[3] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[4][5] An effective recrystallization process selectively isolates the desired compound as a highly ordered crystal lattice, leaving impurities behind in the solvent, known as the mother liquor.

This application note is designed to equip researchers with the foundational knowledge and practical protocols to successfully purify this compound, ensuring the material meets the stringent purity requirements of drug discovery and development.

Foundational Principles: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below to maximize crystal recovery.[6]

  • Impurity Solubility Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Inertness: The solvent must not react with the compound being purified.

Given the structure of this compound—a polar phenolic hydroxyl group and a relatively nonpolar dichlorocyclopropyl-phenyl moiety—a range of solvents should be considered.

Protocol 1: Systematic Solvent Screening

Before committing to a large-scale purification, a small-scale solvent screening is essential.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Observe if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.

  • For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath, adding more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the quality and quantity of crystal formation. The best solvent will yield a large crop of well-formed crystals.

Table 1: Candidate Solvents for Screening

Solvent ClassExample SolventsRationale for Inclusion
Nonpolar Heptane, CyclohexaneSolubilizes the nonpolar dichlorocyclopropyl-phenyl group; may have low solvency for the polar phenol.
Moderately Polar Toluene, Ethyl AcetateOffers a balance of polarity that may provide the ideal solubility differential between hot and cold conditions.
Polar Aprotic AcetoneA strong solvent that is useful for two-solvent systems where an anti-solvent is required.
Polar Protic Ethanol, Methanol, WaterThe hydroxyl group can interact with the phenolic proton. Water is often used as an anti-solvent with alcohols.[7]

Recrystallization Workflow Visualization

The general procedure for recrystallization follows a logical sequence of steps designed to separate the desired compound from soluble and insoluble impurities.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Decision_Insoluble Insoluble Impurities or Color Present? Dissolve->Decision_Insoluble Hot_Filtration Hot Gravity Filtration (with Decolorizing Carbon if needed) Decision_Insoluble->Hot_Filtration  Yes Cool Cool Slowly to Room Temperature Decision_Insoluble->Cool No   Hot_Filtration->Cool Ice_Bath Chill in Ice Bath Cool->Ice_Bath Vacuum_Filtration Isolate Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Minimal Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of a solid compound by recrystallization.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol A: Single-Solvent Recrystallization (Example: Toluene)

This method is ideal when a single solvent with a steep solubility-temperature curve is identified.

  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar. Add approximately 50 mL of toluene. Heat the mixture on a hotplate with stirring. Continue adding toluene in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystal Harvest: Further cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount (10-15 mL) of ice-cold toluene to rinse away any remaining mother liquor. Causality: The solvent must be cold to prevent significant dissolution of the purified product.[6]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol B: Two-Solvent Recrystallization (Example: Ethanol/Water)

This technique is highly effective when the compound is very soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.[6]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol with stirring.

  • Induce Precipitation: While keeping the solution hot, add deionized water dropwise until the solution shows a faint, persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization & Isolation: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath. Collect the crystals by vacuum filtration as described in Protocol A.

  • Washing: Wash the filter cake with a small portion of a cold ethanol/water mixture (at the same approximate ratio as the final crystallization solvent).

  • Drying: Dry the purified crystals under vacuum.

Protocol C: Decolorizing Recrystallization with Hot Filtration

This protocol is used when the crude product is contaminated with colored or finely divided insoluble impurities.

  • Dissolution: Dissolve 10.0 g of crude material in a suitable hot solvent (e.g., ethanol) in a 250 mL Erlenmeyer flask, adding about 10-20% excess solvent to prevent premature crystallization during filtration.

  • Decolorization: Remove the flask from the heat and allow it to cool slightly. Add a small amount (approx. 0.1-0.2 g) of activated charcoal to the solution. Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently reheat the solution to boiling for 5-10 minutes. Filter the hot solution quickly by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: The apparatus must be kept hot to prevent the desired compound from crystallizing prematurely in the funnel.[8]

  • Concentration & Crystallization: If excess solvent was used, boil off the excess to concentrate the solution until it is saturated. Allow the clear filtrate to cool slowly, form crystals, and isolate as described in Protocol A.

Data Presentation and Purity Assessment

The efficacy of each method should be evaluated quantitatively.

Table 2: Representative Comparison of Recrystallization Methods

MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Crystal MorphologyNotes
A Toluene75-85%>99.0%Needles or PlatesGood for removing more polar impurities.
B Ethanol/Water80-90%>99.5%PrismaticExcellent for achieving high purity; requires careful solvent addition.
C Ethanol + Charcoal65-80%>99.5%PrismaticNecessary for colored crude material; yield may be lower due to product adsorption on charcoal.

Purity Verification:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): An indispensable tool for quantifying purity by separating the target compound from any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out [8]Solution is supersaturated; compound's melting point is below the solvent's boiling point.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystal Formation Solution is not saturated (too much solvent used); nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a "seed" crystal of the pure compound. If still unsuccessful, boil off some solvent and re-cool.
Poor or Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in the cold wash solvent.Concentrate the mother liquor and cool for a second crop of crystals. Ensure the filtration apparatus is pre-heated for hot filtrations. Use a minimal amount of ice-cold solvent for washing.
Crystals Contaminated Cooling was too rapid, trapping impurities; wash solvent was not cold enough.Re-recrystallize the material, ensuring slow, undisturbed cooling. Ensure the wash solvent is thoroughly chilled before use.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. Available from: [Link]

  • Macquarie University, Department of Chemistry and Biomolecular Sciences. ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Available from: [Link]

  • Moravek. Understanding Compound Purification Practices. Available from: [Link]

  • LookChem. (-)-4-(2,2-dichlorocyclopropyl)phenol. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Google Patents. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • National Institutes of Health (NIH). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Available from: [Link]

  • ZaiQi Bio-Tech. 4-cyclopropylphenol. Available from: [Link]

  • PubChemLite. 4-(2,2-difluorocyclopropyl)phenol (C9H8F2O). Available from: [Link]

  • Google Patents. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
  • Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • National Institutes of Health (NIH). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • Reddit. Brutal Recrystallization of Xylopyranosols : r/Chempros. Available from: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2,2-Dichlorocyclopropyl)phenol. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water, with UV detection. This document provides a comprehensive guide, including the scientific rationale for methodological choices, a detailed protocol, and validation data in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a phenolic compound with a molecular formula of C9H8Cl2O and a molecular weight of 203.068 g/mol [1]. As an intermediate or potential impurity in the synthesis of active pharmaceutical ingredients and other specialty chemicals, a reliable analytical method for its quantification is imperative. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity[2][3][4][5]. This application note details the development and validation of a specific RP-HPLC method for this compound.

The selection of reversed-phase chromatography is predicated on the hydrophobic nature of the analyte, imparted by the dichlorocyclopropyl and phenyl moieties[6][7]. A C18 column is chosen for its strong hydrophobic retention characteristics[7]. The method employs a mobile phase of acetonitrile and water, common for the elution of phenolic compounds, with a gradient to ensure adequate separation and peak shape[8]. UV detection is selected based on the presence of the phenolic chromophore. The validation of this method is conducted in alignment with ICH guidelines to ensure its suitability for its intended purpose[9][10][11][12].

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) was used.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12.1-15 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 280 nm
Run Time 15 minutes

Rationale for Conditions: The C18 column provides the necessary hydrophobic interaction for retaining the analyte[7]. The gradient elution allows for the efficient elution of the compound while maintaining a good peak shape. The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak symmetry and consistent retention times. A detection wavelength of 280 nm was chosen based on the UV absorbance spectrum of the phenolic ring.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing an estimated amount of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add methanol to dissolve the sample, using sonication if necessary.

  • Dilute to the mark with methanol.

  • Further dilute an aliquot with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analytical Workflow

The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Methanol (Stock) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Methanol Sample_Weighing->Sample_Dissolution Standard_Dilution Serial Dilution (Working Standards) Standard_Dissolution->Standard_Dilution Sample_Dilution Dilute to Working Concentration Sample_Dissolution->Sample_Dilution Filtration Filter through 0.45 µm Syringe Filter Standard_Dilution->Filtration Sample_Dilution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 280 nm Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: A flowchart of the analytical procedure.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[12].

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms demonstrated no interference from the blank at the retention time of the analyte peak, confirming the method's specificity.

Linearity

Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Table 2: Linearity Data

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) 0.9998

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of this compound into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 3: Accuracy and Recovery Data

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7

The excellent recovery rates demonstrate the accuracy of the method[10].

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Table 4: Precision Data

Parameter% RSD
Repeatability (n=6) 0.7%
Intermediate Precision 1.2%

The low relative standard deviation (%RSD) values confirm the method's high precision.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ of 1.0 µg/mL is suitable for the quantitative determination of trace amounts of the analyte.

Separation Principle and Troubleshooting

The separation of this compound is governed by hydrophobic interactions between the analyte and the C18 stationary phase. The dichlorocyclopropyl and phenyl groups contribute to its nonpolar character, leading to its retention. The polar mobile phase then elutes the analyte, with the organic modifier (acetonitrile) modulating the retention time.

The following diagram provides a decision tree for troubleshooting common issues encountered during the analysis.

Troubleshooting_HPLC Start Chromatographic Issue Observed No_Peak No Peak or Very Small Peak Start->No_Peak Broad_Peak Broad or Tailing Peak Start->Broad_Peak Split_Peak Split Peak Start->Split_Peak Retention_Shift Retention Time Shift Start->Retention_Shift Check_Injection Check_Injection No_Peak->Check_Injection Possible Cause Check_Column Check_Column Broad_Peak->Check_Column Possible Cause Check_Filter Check_Filter Split_Peak->Check_Filter Possible Cause Check_Mobile_Phase Check_Mobile_Phase Retention_Shift->Check_Mobile_Phase Possible Cause Check_Lamp Check Detector Lamp Check_Conc Check Sample Concentration Check_Lamp->Check_Conc If OK Check_Injection->Check_Lamp If OK Check_pH Mobile Phase pH Incorrect? Check_Flow Flow Rate Too Low? Check_pH->Check_Flow If OK Check_Column->Check_pH If OK Check_Solvent Sample Solvent Mismatch? Check_Filter->Check_Solvent If OK Check_Temp Column Temperature Fluctuation? Check_Pump Pump Malfunction/Leak? Check_Temp->Check_Pump If OK Check_Mobile_Phase->Check_Temp If OK

Sources

Application Note: 1H and 13C NMR Characterization of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 4-(2,2-Dichlorocyclopropyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a comprehensive analysis based on predicted spectral data, substantiated by empirical data from analogous structures. The methodologies outlined herein offer a robust framework for researchers, scientists, and drug development professionals to approach the structural elucidation of this and similar compounds. We delve into the causal reasoning behind experimental choices, from solvent selection to the setup of acquisition parameters, ensuring a self-validating and scientifically rigorous protocol.

Introduction: The Structural Significance of this compound

This compound is a substituted phenol featuring a dichlorocyclopropyl moiety at the para position. This structural motif is of significant interest in medicinal chemistry, as the cyclopropyl ring can act as a bioisostere for other functional groups, potentially improving metabolic stability and binding affinity. The dichloro substitution further modulates the electronic and conformational properties of the molecule.

Accurate structural characterization is paramount in the drug development pipeline to ensure the identity and purity of synthesized intermediates. NMR spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. This note will detail the expected 1H and 13C NMR spectral features of the title compound and provide a comprehensive protocol for its analysis.

Predicted NMR Spectra and Structural Assignment

The following sections provide a detailed prediction and interpretation of the 1H and 13C NMR spectra of this compound. These predictions are based on established chemical shift ranges for substituted phenols and data from structurally related compounds, such as (2,2-Dichlorocyclopropyl)benzene.

Predicted ¹H NMR Spectrum

The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the dichlorocyclopropyl ring. The choice of a deuterated solvent is critical; aprotic solvents like DMSO-d₆ are often preferred for observing phenolic hydroxyl protons as they reduce the rate of proton exchange, resulting in sharper signals compared to solvents like CDCl₃.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OH~9.5Singlet (broad)1HThe acidic proton of the phenol will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, it is expected to be significantly downfield due to hydrogen bonding with the solvent.
H-2, H-6 (Aromatic)~7.1Doublet2HThese protons are ortho to the dichlorocyclopropyl group and meta to the hydroxyl group. They are chemically equivalent and will appear as a doublet due to coupling with H-3 and H-5.
H-3, H-5 (Aromatic)~6.8Doublet2HThese protons are meta to the dichlorocyclopropyl group and ortho to the hydroxyl group. The electron-donating hydroxyl group will shield these protons, shifting them upfield relative to H-2 and H-6. They will appear as a doublet due to coupling with H-2 and H-6.
H-c (Cyclopropyl)~2.9Triplet1HThis proton is on the carbon bearing the aromatic ring. It will be split into a triplet by the two diastereotopic methylene protons (H-a, H-b).
H-a, H-b (Cyclopropyl)~1.8 - 2.0Multiplet2HThese methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet due to geminal and vicinal coupling with each other and with H-c.
Predicted ¹³C NMR Spectrum

The proton-decoupled 13C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's symmetry, four signals are expected for the aromatic carbons and three for the dichlorocyclopropyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (ipso-OH)~155The carbon attached to the electronegative oxygen of the hydroxyl group is significantly deshielded and appears far downfield.[2][3]
C-4 (ipso-cyclopropyl)~135The carbon bearing the cyclopropyl group will be downfield, though less so than C-1.
C-2, C-6 (Aromatic)~130These carbons are ortho to the dichlorocyclopropyl group.
C-3, C-5 (Aromatic)~116These carbons are ortho to the electron-donating hydroxyl group and are therefore shielded, appearing upfield.
C (gem-dichloro)~65The carbon bearing the two chlorine atoms will be significantly deshielded due to the inductive effect of the halogens.
CH (cyclopropyl)~30The methine carbon of the cyclopropyl ring.
CH₂ (cyclopropyl)~20The methylene carbon of the cyclopropyl ring.

Experimental Protocols

This section outlines the necessary steps for preparing a sample of this compound and acquiring high-quality 1H and 13C NMR spectra.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended:

  • Analyte Preparation: Ensure the this compound sample is pure and free of particulate matter. If necessary, purify the compound by a suitable method such as recrystallization or column chromatography.

  • Solvent Selection: Choose a high-purity deuterated solvent. For observing the hydroxyl proton, DMSO-d₆ is recommended. For general characterization where the hydroxyl proton signal is not of primary interest, CDCl₃ can be used.

  • Concentration: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any residual particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, the residual solvent peak can often be used for referencing (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Diagram 1: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq NMR Acquisition A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Filter into NMR Tube B->C D Add Internal Standard (Optional) C->D E Insert Sample into Spectrometer D->E Ready for Analysis F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H

Caption: Workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard 1D ProtonStandard 1D Carbon with Proton Decoupling
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 8-16128-1024 (or more, depending on concentration)
Temperature 298 K298 K

Causality in Parameter Selection:

  • Spectral Width: Must be wide enough to encompass all expected signals.

  • Acquisition Time: A longer acquisition time provides better resolution.

  • Relaxation Delay: Should be sufficient to allow for nearly complete relaxation of the nuclei between pulses, which is crucial for accurate integration, especially in quantitative NMR.

  • Number of Scans: Increasing the number of scans improves the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.

Data Processing and Interpretation

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is achieved through polynomial baseline correction.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For the ¹H NMR spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of all peaks are accurately determined.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. By combining predicted spectral data with detailed, field-proven protocols, this document serves as an authoritative resource for researchers in synthetic and medicinal chemistry. The emphasis on the rationale behind experimental choices aims to empower scientists to not only acquire high-quality data but also to have a deeper understanding of the characterization process. The provided workflows and data tables offer a self-validating system for the structural confirmation of this important synthetic intermediate.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • Emwas, A.-H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Exarchou, V., et al. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. PubMed. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0164470). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. Retrieved from [Link]

  • SpectraBase. (n.d.). (2,2-Dichlorocyclopropyl)benzene. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Phenolic Compound

4-(2,2-Dichlorocyclopropyl)phenol represents a unique chemical entity, integrating a phenolic scaffold with a dichlorocyclopropyl moiety. While the biological activities of many phenolic compounds are well-documented, the influence of the dichlorocyclopropyl group introduces a compelling element of novelty. Phenols are a versatile class of compounds known for a wide spectrum of bioactivities, including antioxidant, antimicrobial, and cytotoxic effects[1]. The incorporation of a cyclopropane ring, a strained three-membered carbocycle, is a feature of numerous natural and synthetic bioactive molecules, contributing to activities ranging from enzyme inhibition to antimicrobial and antitumor effects[2][3][4].

The presence of the dichlorocyclopropyl group is of particular interest. Halogenated cyclopropanes can act as mechanism-based inhibitors of enzymes, particularly cytochrome P450s, by forming reactive intermediates. This document, therefore, outlines a series of detailed in vitro assays designed to explore the multifaceted bioactive potential of this compound. The protocols provided herein are intended for researchers, scientists, and drug development professionals seeking to characterize this novel compound.

Hypothesized Biological Activities and Investigative Pathways

Based on the structural motifs present in this compound, we can postulate several potential biological activities that warrant investigation. The following application notes provide detailed protocols to explore these hypotheses.

Application Note 1: Assessment of Cytochrome P450 Inhibition

Scientific Rationale: The lipophilic nature of this compound, coupled with the presence of the dichlorocyclopropyl group, suggests a potential for interaction with metabolic enzymes like cytochrome P450s (CYPs). Certain cyclopropane-containing compounds are known to be mechanism-based inhibitors of CYPs. This protocol describes an in vitro assay to determine the inhibitory potential of the test compound against key human CYP isozymes.

Protocol 1.1: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes

This protocol outlines a fluorescence-based assay to screen for inhibitory activity against major drug-metabolizing CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

Materials:

  • Human Liver Microsomes (pooled, mixed gender)

  • This compound (Test Compound)

  • CYP-specific substrate and positive control inhibitor (See Table 1)

  • NADPH regenerating system (e.g., NADPH-Regen®)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Table 1: CYP Isozyme-Specific Reagents

CYP IsozymeSubstrate (Fluorescent)Metabolite (Fluorescent)Positive Control Inhibitor
CYP1A2 3-Cyano-7-ethoxycoumarin (CEC)3-Cyano-7-hydroxycoumarinα-Naphthoflavone
CYP2C9 Diclofenac benzyl esterDiclofenacSulfaphenazole
CYP2D6 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)3-[2-(N,N-Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin (AHMC)Quinidine
CYP3A4 Benzyl-O-methyl- fluorescein (BOMF)FluoresceinKetoconazole

Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare serial dilutions of This compound C Add test compound/control to wells A->C B Prepare master mix: Buffer, Microsomes, Substrate D Add master mix to wells B->D C->D E Pre-incubate at 37°C D->E F Initiate reaction with NADPH regenerating system E->F G Incubate at 37°C F->G H Stop reaction G->H I Read fluorescence H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for the in vitro CYP450 inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Master Mix Preparation: For each CYP isozyme, prepare a master mix containing potassium phosphate buffer, human liver microsomes, and the specific fluorescent substrate at its Km concentration.

  • Assay Plate Setup: To a 96-well black microplate, add the test compound dilutions, positive control inhibitor, and vehicle control.

  • Pre-incubation: Add the master mix to all wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Incubation: Incubate the plate at 37°C for the optimized time for each isozyme (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris-base in 80:20 acetonitrile:water).

  • Fluorescence Reading: Read the fluorescence of the formed metabolite using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Application Note 2: Evaluation of Cytotoxic Activity

Scientific Rationale: Phenolic compounds can exert cytotoxic effects through various mechanisms, including membrane disruption and induction of apoptosis. This protocol details a common method to assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Protocol 2.1: Cell Viability Assay using Resazurin (AlamarBlue®)

This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Resazurin sodium salt solution

  • 96-well clear-bottom black microplates

  • Microplate reader (absorbance or fluorescence)

Experimental Workflow:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis A Seed cells in 96-well plate B Incubate for 24h for attachment A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 48-72h D->E F Add Resazurin solution E->F G Incubate for 1-4h F->G H Read fluorescence/absorbance G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Add Resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Application Note 3: Assessment of Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a hallmark of antioxidant activity. This protocol describes two common in vitro assays to evaluate the antioxidant potential of this compound.

Protocol 3.1: DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • UV-Vis microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay Reaction: In a 96-well plate, add the compound dilutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Protocol 3.2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of the test compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • This compound

  • ABTS solution

  • Potassium persulfate

  • Ethanol or PBS

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • UV-Vis microplate reader

Step-by-Step Procedure:

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Reaction: Add serial dilutions of the test compound or positive control to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Application Note 4: Evaluation of Antimicrobial Activity

Scientific Rationale: Phenolic compounds often exhibit antimicrobial properties by disrupting microbial cell membranes and denaturing essential proteins[5]. The dichlorocyclopropyl group may enhance this activity. This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.

Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and control antibiotics in the appropriate broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Interpretation and Further Steps

The results from these initial screening assays will provide a foundational understanding of the in vitro bioactivity of this compound. Positive results in any of these assays should be followed by more detailed mechanistic studies. For example, potent CYP inhibition would warrant mechanism-based inhibition studies. Significant cytotoxicity could be further investigated with assays for apoptosis, cell cycle analysis, and mitochondrial membrane potential.

References

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24.
  • Sala, A., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5648.
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  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-biological interactions, 80(1), 1-41.
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  • Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(11), 5087.
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  • Miyoshi, H., et al. (1987). Quantitative analyses of the uncoupling activity of substituted phenols with mitochondria from flight muscles of house flies. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 891(3), 293-299.
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  • de Meijere, A., et al. (2004). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-64.
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The Strategic Application of 4-(2,2-Dichlorocyclopropyl)phenol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of novel chemical scaffolds is paramount to accessing new biological space and developing next-generation therapeutics. Among the versatile building blocks available to medicinal chemists, 4-(2,2-dichlorocyclopropyl)phenol has emerged as a molecule of significant interest. Its unique combination of a reactive phenolic hydroxyl group and a lipophilic, metabolically robust dichlorocyclopropyl moiety offers a compelling platform for the design of innovative drug candidates. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this scaffold in medicinal chemistry programs.

The Dichlorocyclopropyl Moiety: A Privileged Pharmacophore

The gem-dichlorocyclopropyl group is more than a mere lipophilic appendage; it is a bioisostere that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The strained three-membered ring imparts a rigid conformation, which can be advantageous for optimizing binding to biological targets.[3] Furthermore, the two chlorine atoms enhance metabolic stability by blocking potential sites of oxidation, a crucial consideration in drug design.[4] The electron-withdrawing nature of the chlorine atoms can also modulate the acidity of the phenol, influencing its hydrogen bonding capabilities and overall physicochemical profile.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is essential for its widespread application. A common and effective route commences with the readily available (2,2-dichlorocyclopropyl)benzene. The following multi-step protocol, adapted from established procedures, provides a reliable method for obtaining this compound.[5]

Protocol 1: Synthesis of this compound

This protocol outlines a three-step synthesis starting from (2,2-dichlorocyclopropyl)benzene.

Step 1: Friedel-Crafts Acylation of (2,2-Dichlorocyclopropyl)benzene

  • To a stirred solution of (2,2-dichlorocyclopropyl)benzene (1 equivalent) in an appropriate solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) at 0 °C.

  • Slowly add an acylating agent (e.g., acetyl chloride, 1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-(2,2-dichlorocyclopropyl)phenyl)ethan-1-one.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the crude ketone from the previous step in a suitable solvent like dichloromethane.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents), portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-(2,2-dichlorocyclopropyl)phenyl acetate.

Step 3: Hydrolysis to this compound

  • Dissolve the crude acetate in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide (2 equivalents), and stir the mixture at room temperature for 2-3 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Application in Compound Library Synthesis for Drug Discovery

The phenolic hydroxyl group of this compound is a versatile handle for chemical diversification, making it an ideal starting point for the parallel synthesis of compound libraries.[6] Such libraries are invaluable for high-throughput screening (HTS) campaigns to identify novel hits against a wide array of biological targets.[7][8]

Protocol 2: Parallel Synthesis of a 4-(2,2-Dichlorocyclopropyl)phenoxy Ether Library via Williamson Ether Synthesis

This protocol describes a method for the parallel synthesis of a library of ether derivatives in a 96-well plate format.

Materials:

  • This compound stock solution in DMF.

  • A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides) as stock solutions in DMF.

  • Potassium carbonate (solid).

  • 96-well reaction block.

  • Automated liquid handler (optional).

Procedure:

  • Dispense potassium carbonate (3 equivalents) into each well of the 96-well reaction block.

  • Add the stock solution of this compound (1 equivalent) to each well.

  • Add the stock solutions of the diverse alkyl halides (1.2 equivalents) to their respective wells.

  • Seal the reaction block and heat at 60-80 °C for 4-12 hours, with agitation.

  • After cooling to room temperature, quench the reactions by adding water to each well.

  • Perform a liquid-liquid extraction in the plate format using an appropriate organic solvent (e.g., ethyl acetate).

  • Collect the organic layers and concentrate them to dryness to yield the crude library of ether derivatives for subsequent purification and screening.

Experimental Workflow for Parallel Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_base Dispense K2CO3 (3 equiv) prep_phenol Add this compound (1 equiv) prep_halide Add diverse alkyl halides (1.2 equiv) react Heat at 60-80°C (4-12 h) prep_halide->react quench Quench with H2O react->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract concentrate Concentrate to dryness extract->concentrate library library concentrate->library Compound Library

Caption: Workflow for the parallel synthesis of a 4-(2,2-dichlorocyclopropyl)phenoxy ether library.

Protocol 3: Synthesis of a 4-(2,2-Dichlorocyclopropyl)phenyl Ester Library via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters, particularly suitable for library synthesis.[5][9]

Materials:

  • This compound stock solution in dichloromethane (DCM).

  • A library of diverse carboxylic acids as stock solutions in DCM.

  • N,N'-Dicyclohexylcarbodiimide (DCC) stock solution in DCM.

  • 4-Dimethylaminopyridine (DMAP) stock solution in DCM.

  • 96-well reaction block.

Procedure:

  • To each well of a 96-well plate, add the stock solution of a unique carboxylic acid (1.2 equivalents).

  • Add the stock solution of this compound (1 equivalent) to each well.

  • Add the DMAP stock solution (0.1 equivalents) to each well.

  • Initiate the reactions by adding the DCC stock solution (1.2 equivalents) to each well.

  • Seal the plate and stir at room temperature for 12-24 hours.

  • Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layers and concentrate to yield the ester library.

G reactant1 R-COOH plus1 + reactant2 This compound reagents DCC, DMAP DCM, RT reactant2->reagents plus2 + byproduct + DCU product R-COO-Ar-4-(2,2-dichlorocyclopropyl) reagents->product

Caption: A flowchart illustrating the iterative process of a structure-activity relationship study.

Conclusion

This compound represents a valuable and under-explored scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its phenolic handle for chemical derivatization make it an excellent starting point for the generation of diverse compound libraries. The unique physicochemical properties imparted by the dichlorocyclopropyl group offer the potential for developing novel drug candidates with improved metabolic stability and target engagement. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising building block in their drug discovery endeavors.

References

  • Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
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Application Notes and Protocols for the Scalable Synthesis of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,2-Dichlorocyclopropyl)phenol is a valuable synthetic intermediate, with its unique structural motif finding application in the development of novel pharmaceutical agents and specialized agrochemicals. The gem-dichlorocyclopropane ring is a versatile functional group, amenable to various chemical transformations. As demand for this and structurally related compounds grows, the need for robust, efficient, and scalable synthetic routes becomes paramount.

This document provides a comprehensive guide for researchers, chemists, and process development professionals on scaling up the synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying principles and critical process parameters that govern success at a larger scale. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility. The overall synthetic strategy involves a two-step process, beginning with the synthesis of the precursor, 4-allylphenol, followed by a phase-transfer catalyzed dichlorocyclopropanation.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of the key intermediate, 4-allylphenol, ensuring a high-quality feed for the critical dichlorocyclopropanation step, thereby maximizing the overall process yield and minimizing downstream purification challenges.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Dichlorocyclopropanation A Phenol + Allyl Bromide B Alkylation Reaction A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C 4-Allylphenol B->C Work-up & Purification D 4-Allylphenol E Phase-Transfer Catalysis D->E Chloroform (CHCl3) NaOH (50% aq.) PTC (e.g., BTEAC) F This compound E->F Work-up & Purification

Caption: High-level workflow for the two-stage synthesis.

Part 1: Scalable Synthesis of 4-Allylphenol

Theoretical Foundation: The synthesis of 4-allylphenol, the key precursor, is most reliably achieved on a large scale via the O-alkylation of phenol with an allyl halide, followed by a Claisen rearrangement. However, for process simplicity and to avoid potential side products from the rearrangement, a direct C-alkylation or sourcing of 4-allylphenol is often preferred. A common synthetic route involves the reaction of phenol with an allyl halide in the presence of a base.[1][2] For the purposes of this guide, we will detail a robust protocol based on this widely applicable method.

Experimental Protocol: Synthesis of 4-Allylphenol (100 g scale)

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: To the flask, add phenol (94 g, 1.0 mol), anhydrous potassium carbonate (207 g, 1.5 mol), and acetone (1 L).

  • Inerting: Purge the system with nitrogen for 15 minutes.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux (approx. 56°C).

  • Substrate Addition: Once refluxing, add allyl bromide (133 g, 1.1 mol) dropwise via an addition funnel over a period of 1-2 hours. Causality Note: Controlled addition is critical to manage the exotherm and prevent runaway reactions.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the phenol starting material is consumed.

  • Cool-down and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove the potassium salts and wash the filter cake with acetone (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in diethyl ether (500 mL) and wash with water (2 x 250 mL) and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-allylphenol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 4-allylphenol.[3]

Part 2: Dichlorocyclopropanation via Phase-Transfer Catalysis

Mechanistic Insight: The core of this synthesis is the dichlorocyclopropanation of the alkene moiety in 4-allylphenol. This is achieved by reacting it with dichlorocarbene (:CCl₂), a highly reactive intermediate. The most practical and scalable method for generating dichlorocarbene is the alpha-elimination from chloroform using a concentrated aqueous solution of a strong base, like sodium hydroxide.[4][5] This reaction is performed in a biphasic system, and its efficiency hinges on the use of a phase-transfer catalyst (PTC).[6][7]

The widely accepted "Makosza mechanism" describes this process.[8][9] The PTC, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of hydroxide ions (OH⁻) to the organic phase interface, where they deprotonate chloroform to form the trichloromethanide anion (CCl₃⁻). This anion is shuttled by the catalyst's cation (Q⁺) into the organic phase, where it eliminates a chloride ion to generate dichlorocarbene, which then rapidly adds to the alkene.[8]

G cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Interface A NaOH ⇌ Na⁺ + OH⁻ B OH⁻ + CHCl₃ ⇌ H₂O + CCl₃⁻ D CHCl₃ (Chloroform) E [Q⁺CCl₃⁻] (Ion Pair) F :CCl₂ (Dichlorocarbene) E->F α-Elimination (-Cl⁻) H Dichlorocyclopropane (Product) F->H G Alkene (4-Allylphenol) G->H C Q⁺X⁻ + CCl₃⁻ ⇌ [Q⁺CCl₃⁻] + X⁻ B->C Catalyst Exchange C->E Transfer to Organic Phase

Caption: Interfacial mechanism of phase-transfer catalyzed dichlorocyclopropanation.

Selection of the Phase-Transfer Catalyst

The choice of PTC is critical for reaction efficiency, time, and overall cost. Quaternary ammonium salts are the most common and cost-effective choice.[8] Their performance is influenced by the lipophilicity of the alkyl groups.

CatalystAbbreviationRelative PerformanceKey Characteristics
Benzyltriethylammonium ChlorideBTEACHigh Excellent balance of solubility and activity; widely used and cost-effective.[8][10]
Tetrabutylammonium BromideTBABModerateGood general-purpose catalyst, though may be slightly less active than BTEAC.[7]
Tetrabutylammonium Hydrogen SulfateTBAHSModerateOften used, provides good results.
18-Crown-6N/AHighExcellent catalyst but significantly more expensive and potentially toxic, limiting its use in large-scale synthesis.[8]

For scale-up, BTEAC is recommended due to its high catalytic activity, robustness, and economic viability.[7][8]

Experimental Protocol: Pilot Scale-Up of this compound (1 kg scale)

  • Reactor Setup: Use a 20 L glass-lined reactor equipped with a powerful mechanical overhead stirrer (baffle system recommended), a temperature probe connected to a cooling system, a reflux condenser, and a controlled dosing pump for liquid addition.

  • Reagent Charging:

    • Charge the reactor with 4-allylphenol (1.0 kg, 7.45 mol).

    • Add chloroform (2.67 kg, 22.4 mol, 3.0 equiv.).

    • Add Benzyltriethylammonium Chloride (BTEAC) (85 g, 0.37 mol, 5 mol%).

  • Inerting and Cooling: Purge the reactor headspace with nitrogen. Begin vigorous agitation (e.g., 250-350 RPM) to ensure good mixing of the immiscible layers. Cool the mixture to 10-15°C using the cooling jacket. Causality Note: Efficient stirring is crucial for maximizing the interfacial surface area where the reaction initiates. Pre-cooling is a critical safety step to absorb the initial exotherm.

  • Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 kg, 37.5 mol, 5.0 equiv.) via the dosing pump over 4-5 hours. Maintain the internal temperature below 30°C throughout the addition. The reaction is highly exothermic. An emergency cooling bath should be on standby.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for an additional 12-18 hours. Monitor the reaction by GC for the disappearance of 4-allylphenol.

  • Reaction Quench: Once complete, cool the mixture to 10°C and slowly quench by adding 5 L of cold water.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction and Neutralization: Wash the organic layer with 1 M HCl (2 L) to neutralize any remaining base, followed by water (2 x 3 L) and brine (1 x 2 L).

  • Solvent Removal: Transfer the organic layer to a suitable vessel and remove the excess chloroform under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound as a solid.

Safety and Hazard Analysis

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed. A thorough risk assessment is mandatory before proceeding.

HazardSourceRisk Level (Scale-Up)Mitigation Strategy
Strong Exotherm Dichlorocarbene formationHigh Use a reactor with efficient cooling. Implement slow, controlled addition of the NaOH solution. Monitor internal temperature continuously with alarms. Have an emergency cooling plan.
Chloroform Toxicity Chloroform (CHCl₃)High Chloroform is a suspected carcinogen and is toxic upon inhalation and skin contact.[11][12] Always handle in a well-ventilated area or a closed system. Use appropriate PPE, including double-layered nitrile gloves and chemical splash goggles.[11][13]
Corrosive Base 50% Sodium HydroxideHigh Highly corrosive, can cause severe burns. Use a closed-system for addition (dosing pump). Wear appropriate PPE, including face shield, apron, and chemical-resistant gloves.
Reaction with Metals Chloroform + NaOHModerate The reaction mixture can be corrosive to certain metals. Chloroform can react violently with chemically active metals like aluminum or magnesium.[14] Use glass-lined steel or other resistant reactor materials. Ensure no reactive metals are present.
Phosgene Formation Chloroform degradationLow (with precautions) Chloroform can degrade in the presence of air and light to form highly toxic phosgene gas.[11] Use fresh, stabilized chloroform. Store in a cool, dark place.

References

  • 4-ALLYLPHENOL synthesis - ChemicalBook.
  • Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropan
  • A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropan
  • Dichlorocyclopropanation of - methyl styrene using phase-transfer C
  • Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis - ACS Publications. [Link]

  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis - OpenStax. [Link]

  • Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs) - Beilstein Journals. [Link]

  • KINETIC STUDY OF THE SYNTHESIS OF DICHLOROCYCLOPROPANE BY TRIALKYLAMMONIUM PROPANSULTANS AS NEW PHASE-TRANSFER CATALYSTS - Taylor & Francis Online. [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - MDPI. [Link]

  • Preparation of 4-allylphenol - Google P
  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by - Indian Academy of Sciences. [Link]

  • Chloroform - Hazardous Substance Fact Sheet - NJ.gov. [Link]

  • Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation - ResearchGate. [Link]

  • What precautions should you take into consideration when handling chloroform? - Quora. [Link]

  • Chloroform Guidelines - Duke University Safety. [Link]

  • Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol . [Link]

  • SOP for the safe use of chloroform - Louisiana State University Health Sciences Center. [Link]

  • Synthesis process of allylphenol compounds - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in 4-(2,2-Dichlorocyclopropyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,2-dichlorocyclopropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate, notably in the synthesis of pharmaceuticals like Ciprofibrate[1][2]. The dichlorocyclopropanation of phenolic compounds, while effective, is often accompanied by the formation of specific side products that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these common impurities. We will move beyond simple protocols to explain the causality behind these side reactions, empowering you to troubleshoot your experiments effectively.

Core Synthesis Overview

The primary route to this compound involves the reaction of a phenol precursor with dichlorocarbene (:CCl₂). Dichlorocarbene is typically generated in situ from chloroform and a strong base, often under phase-transfer catalysis (PTC) conditions[3][4]. The intended reaction is the [1+2] cycloaddition of dichlorocarbene to the vinyl group of 4-hydroxystyrene. However, the highly reactive nature of dichlorocarbene and the activated phenolic ring creates competitive reaction pathways.

G cluster_reagents Reagent Generation cluster_reaction Main Synthetic Pathway CHCl3 Chloroform Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Deprotonation & α-elimination Base Base (e.g., NaOH) Start 4-Hydroxystyrene Carbene->Start Product This compound (Desired Product) Start->Product [1+2] Cycloaddition

Caption: Primary reaction pathway for the synthesis of this compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Question 1: My analysis shows an unexpected aldehyde impurity. What is it, and how did it form?

Answer: This is the most common side product and arises from a competing reaction known as the Reimer-Tiemann reaction[5][6][7]. The dichlorocarbene, instead of reacting with the vinyl group, acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide.

Side Product Identity: 5-(2,2-Dichlorocyclopropyl)-2-hydroxybenzaldehyde.

Mechanism of Formation: The synthesis operates under conditions classic for the Reimer-Tiemann reaction. The strong base deprotonates the phenol to form a highly nucleophilic phenoxide ion[7][8]. This phenoxide can be attacked by the dichlorocarbene at the ortho position, which is sterically accessible and electronically activated. The resulting intermediate is then hydrolyzed by the aqueous base to yield the formyl (-CHO) group[9].

G cluster_pathways Competing Reaction Pathways Carbene Dichlorocarbene (:CCl₂) Phenoxide 4-(2,2-Dichlorocyclopropyl)phenoxide Carbene->Phenoxide Desired Desired Product (No further reaction) Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Electrophilic Aromatic Substitution (ortho-attack) Side_Product Ortho-Formylated Side Product (5-(2,2-Dichlorocyclopropyl)-2-hydroxybenzaldehyde) Intermediate->Side_Product Hydrolysis

Caption: Formation of the ortho-formylated side product via the Reimer-Tiemann pathway.

Troubleshooting and Mitigation Strategies:

StrategyCausality and Scientific Rationale
Temperature Control The Reimer-Tiemann reaction is often highly exothermic once initiated[5]. Running the reaction at the lowest possible temperature that still allows for efficient cyclopropanation can help suppress the activation energy barrier for aromatic substitution. Maintain strict temperature control below 60°C.
Controlled Reagent Addition Slowly adding the chloroform to the vigorously stirred biphasic mixture prevents localized high concentrations of dichlorocarbene and base, minimizing unwanted exothermic events and side reactions.
Phase-Transfer Catalyst (PTC) Optimization The PTC facilitates the transfer of hydroxide ions or the formation of dichlorocarbene at the organic-aqueous interface[3][10]. The choice and concentration of the PTC (e.g., benzyltriethylammonium bromide) can influence the reaction environment. Screening different PTCs may reveal one that favors cyclopropanation over aromatic substitution.
Purification The aldehyde side product has a different polarity compared to the desired phenolic product. It can typically be separated using column chromatography on silica gel.
Question 2: My reaction mixture turned into a thick, sticky tar, and my yield of soluble material is very low. What happened?

Answer: This issue is almost certainly due to the polymerization of your starting material, 4-hydroxystyrene (also known as 4-vinylphenol)[11][12].

Problem Source: Polymerization of 4-hydroxystyrene.

Causality: 4-Hydroxystyrene is a vinyl aromatic compound that is highly susceptible to polymerization. The reaction conditions—elevated temperatures and the presence of a strong base—can readily initiate anionic or radical polymerization, leading to the formation of high-molecular-weight polystyrene derivatives, which present as insoluble tars. The stability of the starting material is a critical, often overlooked, parameter[11].

Troubleshooting and Mitigation Strategies:

StrategyCausality and Scientific Rationale
Verify Starting Material Quality Use only fresh, monomeric 4-hydroxystyrene. If the material has been stored for a long time, it may already contain oligomers that can act as seeds for polymerization. Consider purifying the starting material by vacuum distillation before use if its quality is uncertain.
Incorporate a Polymerization Inhibitor Add a small amount (e.g., 100-200 ppm) of a radical inhibitor like hydroquinone or Butylated hydroxytoluene (BHT) to the organic phase. These compounds quench radical species that can initiate polymerization without significantly interfering with the dichlorocarbene reaction.
Minimize Reaction Time and Temperature Plan the experiment to run at the lowest effective temperature and for the shortest duration necessary for completion. Prolonged exposure to heat is a primary driver of polymerization.
Question 3: How can I reliably distinguish the desired product from the main aldehyde side product?

Answer: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide clear, distinguishable signatures for each compound.

Analytical Data Comparison:

TechniqueThis compound (Desired Product)5-(2,2-Dichlorocyclopropyl)-2-hydroxybenzaldehyde (Side Product)
¹H NMR Characteristic signals for the dichlorocyclopropyl ring protons (a complex multiplet, typically 1.5-2.5 ppm).Aromatic protons show a typical AA'BB' splitting pattern for a 1,4-disubstituted ring.A phenolic -OH proton signal (variable, 4-6 ppm).Presence of a distinct aldehyde proton signal (~9.5-10.5 ppm ).Aromatic protons show a more complex splitting pattern (e.g., ABC system) due to the 1,2,4-trisubstitution.Phenolic -OH proton may be shifted further downfield due to hydrogen bonding with the adjacent aldehyde.
IR Spectroscopy Broad O-H stretch (~3200-3500 cm⁻¹).Aromatic C=C stretches (~1500-1600 cm⁻¹).Absence of a strong carbonyl peak.Broad O-H stretch (~3100-3400 cm⁻¹).Strong, sharp C=O stretch for the aldehyde (~1650-1680 cm⁻¹) .Aromatic C=C stretches (~1500-1600 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) with a characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms.Molecular ion peak (M⁺) with a mass 28 units higher than the desired product, also showing the Cl₂ isotopic pattern.
Experimental Protocol: Recommended Synthesis with Minimized Side Products

This protocol incorporates best practices to favor the desired dichlorocyclopropanation.

Materials:

  • 4-Hydroxystyrene (freshly purified, >99%)

  • Chloroform (reagent grade)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium chloride (BTEAC)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Diethyl ether & Hydrochloric acid (for workup)

Procedure:

  • Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, add 4-hydroxystyrene (1.0 eq), toluene (5 mL per gram of substrate), BTEAC (0.03 eq), and hydroquinone (~150 ppm).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Temperature Control: Begin vigorous stirring (>500 RPM) and cool the mixture to 40°C using a circulating bath.

  • Base Addition: Add the 50% sodium hydroxide solution (4.0 eq).

  • Chloroform Addition: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 55°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 50°C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS by quenching small aliquots with dilute HCl and extracting with ether.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous layer with 2M HCl until the pH is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., hexane/ethyl acetate gradient) to separate the desired product from the less polar unreacted starting material and the more polar aldehyde side product.

References
  • Wikipedia contributors. (2024). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Wikipedia contributors. (2024). Dichlorocarbene. Wikipedia, The Free Encyclopedia. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • Gyan Sanchay. (n.d.). Phenol reaction. [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • Google Patents. (n.d.). US5493062A - Process for preparing 4-hydroxystyrene.
  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxystyrene (HMDB0004072). [Link]

Sources

Technical Support Center: Dichlorocyclopropanation of 4-Allylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the dichlorocyclopropanation of 4-allylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this valuable synthetic transformation. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Safety First: A Non-Negotiable Prerequisite

The in-situ generation of dichlorocarbene involves highly reactive intermediates and hazardous reagents.[1] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-glove with nitrile or neoprene gloves when handling reagents for this reaction.[1]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of volatile and toxic precursors like chloroform.[1][2]

  • Reagent Handling: Chloroform is toxic. Concentrated sodium hydroxide (NaOH) is highly corrosive. Handle with extreme care.

  • Exothermic Potential: The reaction can be exothermic, especially during the addition of the base.[1] Maintain controlled addition rates and external cooling to manage the reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion of the 4-allylphenol starting material. What are the likely causes?

Answer: This is a common issue often traced back to the inefficient generation of dichlorocarbene, the key reactive intermediate.[3] Let's break down the potential root causes:

  • Ineffective Phase-Transfer Catalysis: The reaction occurs at the interface of the aqueous and organic phases.[4] A phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride (TEBA), is crucial for transporting the hydroxide ion (OH⁻) from the aqueous phase into the organic phase to deprotonate chloroform.[3][5]

    • Solution: Ensure your PTC is active and not degraded. Use a fresh bottle if in doubt. The concentration of the catalyst is also critical; too little will result in a slow reaction, while too much can sometimes complicate the reaction kinetics.[4]

  • Insufficiently Concentrated Base: The generation of dichlorocarbene requires a strong base. Using a dilute solution of sodium hydroxide will not be effective.

    • Solution: Use a 50% (w/w) aqueous solution of NaOH. The high concentration of the base is critical for the initial deprotonation of chloroform.[6]

  • Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the surface area between the two phases, which directly impacts the reaction rate.

    • Solution: Use an overhead mechanical stirrer if possible, especially for larger-scale reactions. For smaller scales, ensure your magnetic stir bar is providing vigorous, even turbulent, mixing. If the layers are not adequately mixed, the PTC cannot function efficiently.

  • Low Temperature: While the reaction needs to be controlled to prevent overheating, excessively low temperatures can slow the rate of carbene formation significantly.

    • Solution: Maintain the temperature within the recommended range, typically between 0-25 °C.[7] An initial cooling period during base addition is often required to control the exotherm, followed by stirring at room temperature.[8]

Question 2: I'm observing the formation of significant byproducts alongside my desired dichlorocyclopropanated product. How do I identify and minimize them?

Answer: Byproduct formation in this reaction often stems from the reactivity of the phenolic hydroxyl group or side reactions of the highly reactive dichlorocarbene.

  • Phenolic -OH Reactivity: The hydroxyl group of 4-allylphenol is acidic and can be deprotonated by the strong base to form a phenoxide. This can lead to O-alkylation or other undesired side reactions. While dichlorocarbene addition to the alkene is generally faster, competitive reactions can occur.

    • Solution: One common strategy is to protect the hydroxyl group before the cyclopropanation reaction, for instance, as a methyl or benzyl ether.[9] This adds steps to the overall synthesis but can significantly clean up the reaction. If protection is not desired, carefully controlling the reaction temperature and addition rate of the base can help favor the desired pathway.

  • Carbene Insertion/Dimerization: Dichlorocarbene can, in some instances, insert into C-H bonds or dimerize to form tetrachloroethylene, although this is less common under these conditions.[3]

    • Solution: Ensure the alkene (4-allylphenol) is present in the reaction mixture before carbene generation begins. The carbene is generated in situ and should be trapped by the alkene as quickly as it is formed.[10]

  • Identification: Use analytical techniques like GC-MS to identify the mass of the byproducts. ¹H and ¹³C NMR spectroscopy will be crucial to elucidate their structures. For example, the absence of the phenolic -OH proton and the appearance of new signals in the aromatic or aliphatic region could indicate reaction at the hydroxyl group.

Question 3: The reaction works, but my final yield is consistently low after purification. Where am I losing my product?

Answer: Low isolated yields can result from issues during the reaction workup and purification stages.

  • Emulsion Formation: The combination of a concentrated basic aqueous phase, an organic solvent, and a PTC (which acts like a detergent) can lead to the formation of stable emulsions during the aqueous workup.[5] This makes phase separation difficult and can lead to significant product loss.

    • Solution: After the reaction is complete, add a sufficient amount of water to dilute the concentrated NaOH solution.[8] If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it. In some cases, filtration through a pad of Celite may be necessary.

  • Purification Challenges: The product, 4-((2,2-dichlorocyclopropyl)methyl)phenol, has a polar hydroxyl group, which can cause it to streak on silica gel during column chromatography. Byproducts may also have similar polarities, making separation difficult.

    • Solution: Consider derivatizing the crude product before chromatography (e.g., converting the phenol to a less polar silyl ether) to improve its chromatographic behavior. Alternatively, explore other purification techniques like fractional distillation under reduced pressure if the product is thermally stable. The choice of eluent system for column chromatography is also critical; a gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (like hexane/ethyl acetate) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the dichlorocyclopropanation of 4-allylphenol?

A1: The reaction proceeds in two main stages:

  • Dichlorocarbene Generation: A strong base (e.g., NaOH) deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (:CCl₃⁻). This anion is unstable and undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene intermediate (:CCl₂).[10][11][12] This process is facilitated by a phase-transfer catalyst.

  • Cycloaddition: The electron-deficient dichlorocarbene acts as an electrophile and reacts with the nucleophilic double bond of the allyl group on 4-allylphenol.[12] The reaction is a concerted [1+2] cycloaddition, meaning the new carbon-carbon bonds are formed in a single step.[7] This addition is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane ring.[13][14]

Q2: Why is a Phase-Transfer Catalyst (PTC) essential for this reaction?

A2: The reaction involves two immiscible phases: an aqueous phase containing the sodium hydroxide base and an organic phase containing the 4-allylphenol and chloroform.[4] The reactants are therefore separated. A PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), possesses both a hydrophilic (charged) part and a lipophilic (organic) part.[5] It acts as a shuttle, transporting the hydroxide ions from the aqueous phase into the organic phase, where they can react with chloroform to generate the dichlorocarbene.[15] Without the PTC, the reaction rate would be extremely slow as the reaction could only occur at the limited interface between the two layers.[4]

Q3: How do I monitor the progress of the reaction?

A3: The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica gel plate alongside a spot of your 4-allylphenol starting material. Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The product will be less polar than the starting phenol, so it will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is progressing.

  • GC: Withdraw a small aliquot from the organic layer, quench it with water, and inject it into the GC. You can track the disappearance of the starting material peak and the appearance of the product peak over time. This method is more quantitative than TLC.[16]

Standard Experimental Protocol

This protocol details a typical procedure for the dichlorocyclopropanation of 4-allylphenol.

Reagents & Equipment:

  • 4-allylphenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution

  • Benzyltriethylammonium chloride (TEBA)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask equipped with a magnetic stirrer or overhead stirrer

  • Addition funnel

  • Ice-water bath

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-allylphenol (1.0 eq) and benzyltriethylammonium chloride (0.05 eq) in chloroform (used as both reagent and solvent).

  • Cooling: Cool the stirred mixture in an ice-water bath to 0-5 °C.

  • Base Addition: Slowly add the 50% aqueous NaOH solution (5.0 eq) dropwise via an addition funnel over 1-2 hours. Crucially, maintain the internal temperature below 10 °C during the addition. [8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.[8]

  • Workup: Carefully quench the reaction by adding cold water to dilute the base. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[8]

  • Washing: Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to yield the final product, 4-((2,2-dichlorocyclopropyl)methyl)phenol.

Data Summary

ParameterTypical Value/ConditionRationale/Reference
Base 50% (w/w) aq. NaOHHigh concentration is required for efficient deprotonation of chloroform.[6]
Catalyst Benzyltriethylammonium Chloride (TEBA)An effective and common PTC for dichlorocarbene reactions.[16]
Temperature 0-25 °CInitial cooling controls the exotherm; reaction proceeds well at room temp.[7]
Reaction Time 4 - 18 hoursVaries based on scale and mixing efficiency.[8][17]
Expected Yield 40-75%Yield is dependent on careful control of conditions and purification.[17][18]

Visual Guides

Reaction Mechanism

Dichlorocyclopropanation_Mechanism cluster_carbene_gen Phase 1: Dichlorocarbene Generation cluster_cycloaddition Phase 2: Cycloaddition CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethyl Anion (:CCl₃⁻) CHCl3->CCl3_anion OH Hydroxide (OH⁻) (from aq. phase via PTC) OH->CCl3_anion Deprotonation Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene α-Elimination Cl_ion Chloride Ion (Cl⁻) CCl3_anion->Cl_ion Product Final Product Carbene->Product Allylphenol 4-Allylphenol Allylphenol->Product [1+2] Cycloaddition

Caption: Mechanism of dichlorocarbene generation and subsequent cycloaddition.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered: Low Yield / Incomplete Reaction q1 Is the starting material (4-allylphenol) consumed? start->q1 a1_yes Check Workup & Purification: - Emulsion formation? - Column chromatography issues? q1->a1_yes Yes a1_no Investigate Carbene Generation q1->a1_no No q2 Is mixing vigorous? a1_no->q2 q2->a2_yes Yes a2_no Action: Increase stirring speed / Use overhead stirrer q2->a2_no No q3 Is NaOH 50% (w/w)? q3->a3_yes Yes a3_no Action: Prepare fresh, concentrated NaOH solution q3->a3_no No q4 Is PTC active/fresh? a4_yes Consider other factors: - Reaction time too short? - Temperature too low? q4->a4_yes Yes a4_no Action: Use a fresh bottle of PTC q4->a4_no No a2_yes->q3 a3_yes->q4

Caption: A logical workflow for troubleshooting common reaction issues.

References

Sources

optimizing reaction conditions for 4-(2,2-Dichlorocyclopropyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,2-Dichlorocyclopropyl)phenol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Overview of the Synthetic Challenge

The target molecule, this compound, is a valuable building block in pharmaceutical development. Its synthesis is most commonly achieved via the dichlorocyclopropanation of a suitable precursor, typically 4-allylphenol . The core of the reaction involves the generation of dichlorocarbene (:CCl₂) and its subsequent [2+1] cycloaddition to the alkene moiety of the starting material.

The most prevalent method for generating dichlorocarbene in the lab is the alpha-elimination of chloroform using a strong base. To overcome the mutual insolubility of aqueous base and the organic substrate, this reaction is almost exclusively run under Phase-Transfer Catalysis (PTC) conditions.[1] However, the presence of the acidic phenolic proton and the electron-rich aromatic ring on the substrate introduces specific challenges, primarily the competing Reimer-Tiemann reaction , which can lead to formylation of the ring instead of cyclopropanation of the allyl group.[2][3]

This guide will help you navigate these challenges to optimize your reaction conditions for maximal yield and purity.

Visualizing the Synthetic Strategy

Two primary strategies are employed for this synthesis. The choice depends on the desired purity, yield, and tolerance for byproduct separation.

Synthetic_Strategy cluster_0 Route A: Direct Cyclopropanation cluster_1 Route B: Protect-React-Deprotect Strategy AP 4-Allylphenol ReactionA CHCl₃, 50% NaOH (aq) Phase Transfer Catalyst (PTC) (e.g., TEBA) AP->ReactionA [2+1] Cycloaddition Product This compound (Target Molecule) ReactionA->Product SideProduct Ortho-formylated byproduct (Reimer-Tiemann Reaction) ReactionA->SideProduct Competing Side Reaction AA 4-Allylanisole (Protected Phenol) ReactionB CHCl₃, 50% NaOH (aq) Phase Transfer Catalyst (PTC) AA->ReactionB Clean Cycloaddition ProtectedProduct 4-(2,2-Dichlorocyclopropyl)anisole ReactionB->ProtectedProduct Deprotection Demethylation (e.g., BBr₃) ProtectedProduct->Deprotection FinalProduct This compound (High Purity) Deprotection->FinalProduct

Caption: Alternative synthetic routes to the target molecule.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you might encounter during the synthesis.

Question 1: My reaction yield is very low (<30%). What are the most likely causes?

Low yield is a common issue often attributable to several factors related to the generation and reactivity of the dichlorocarbene intermediate.[4]

Answer:

  • Inefficient Dichlorocarbene Generation:

    • Cause: The reaction of chloroform with aqueous hydroxide occurs at the organic-aqueous interface.[5] If the two phases are not mixed vigorously, the interfacial area is too small for efficient reaction.

    • Solution: Use a mechanical overhead stirrer capable of high speeds (500+ rpm) to create a fine emulsion. Simple magnetic stirring is often insufficient for biphasic systems.[6]

  • Inactive or Inappropriate Phase-Transfer Catalyst:

    • Cause: The PTC is crucial for transporting hydroxide ions (or their equivalent) into the organic phase to deprotonate chloroform.[7] If the catalyst is old, degraded, or poorly suited for the reaction, this transfer is inefficient.

    • Solution: Ensure your PTC (e.g., Benzyltriethylammonium chloride - TEBA, or Tetrabutylammonium bromide - TBAB) is pure and dry. The choice of catalyst can significantly impact yield; sometimes, more lipophilic catalysts like Aliquat 336 (a mixture of methyltrioctylammonium chlorides) show better performance.[8] A typical catalyst loading is 1-5 mol%.

  • Poor Temperature Control:

    • Cause: Dichlorocarbene generation is exothermic, and the carbene itself is thermally unstable, readily decomposing if the temperature is too high.[9]

    • Solution: The addition of the concentrated aqueous base must be done slowly and dropwise, using an addition funnel. Maintain the reaction temperature below 10 °C during the base addition with an ice-water bath.[10] After addition, the reaction can often be allowed to proceed at room temperature.

  • Incorrect Base Concentration:

    • Cause: The base must be concentrated enough (typically 50% w/w NaOH) to deprotonate chloroform effectively. Dilute base will not work.

    • Solution: Prepare the 50% NaOH solution carefully. Be aware that this is a highly corrosive and exothermic process.

Troubleshooting_Low_Yield Start Problem: Low Yield Stirring Is stirring vigorous enough to create an emulsion? Start->Stirring Catalyst Is the PTC pure, active, and at 1-5 mol% loading? Stirring->Catalyst Yes Sol_Stir Action: Use overhead mechanical stirrer at >500 rpm. Stirring->Sol_Stir No Temp Was temp. kept <10°C during base addition? Catalyst->Temp Yes Sol_Cat Action: Use fresh PTC. Consider screening catalysts (e.g., TEBA, TBAB, Aliquat 336). Catalyst->Sol_Cat No Base Is a 50% (w/w) aqueous NaOH solution being used? Temp->Base Yes Sol_Temp Action: Add base slowly via dropping funnel with efficient ice-bath cooling. Temp->Sol_Temp No Sol_Base Action: Prepare fresh, correctly concentrated base. Base->Sol_Base No

Caption: Decision flowchart for troubleshooting low reaction yields.

Question 2: My NMR/GC-MS analysis shows a significant byproduct. It appears to be an aldehyde. What is happening?

Answer:

You are almost certainly observing a byproduct from the Reimer-Tiemann reaction .[11]

  • Mechanism: Under basic conditions, the phenol group of your starting material is deprotonated to form a highly nucleophilic phenoxide ion.[2] This phenoxide can compete with the allyl group's double bond as a nucleophile. Attack of the phenoxide ring (primarily at the ortho position) on the electrophilic dichlorocarbene leads to the formation of a dichloromethyl-substituted intermediate, which then hydrolyzes during workup to yield an aldehyde (specifically, 5-allyl-2-hydroxybenzaldehyde).[12][13]

  • Solutions:

    • Lower Temperature: Running the reaction at a lower temperature (0-5 °C) can sometimes favor the desired cycloaddition over the aromatic substitution, but this may not eliminate the problem.

    • Protecting Group Strategy (Recommended): The most robust solution is to mask the phenol's reactivity. Start the synthesis with 4-allylanisole (the methyl ether of 4-allylphenol). The methoxy group is not acidic and is less activating than the phenoxide, which completely shuts down the Reimer-Tiemann pathway. Perform the dichlorocyclopropanation on 4-allylanisole to yield 4-(2,2-Dichlorocyclopropyl)anisole. Subsequently, cleave the methyl ether using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the desired phenol. This two-step route (Protect-React-Deprotect) often results in a much higher overall yield of pure product.

Question 3: The reaction mixture turns dark brown or black and forms a lot of tar. How can I prevent this?

Answer:

Tar formation is a sign of uncontrolled decomposition, usually of the dichlorocarbene intermediate.

  • Cause: Dichlorocarbene is highly reactive and can polymerize or react in other non-productive ways if it doesn't quickly encounter the alkene substrate. This is exacerbated by high local concentrations of reagents and elevated temperatures.[9]

  • Solutions:

    • Slow Reagent Addition: As mentioned, the slow, controlled addition of the base is critical. This ensures that dichlorocarbene is generated at a rate at which it can be consumed by the 4-allylphenol, minimizing its concentration at any given time.

    • Efficient Cooling: Maintain rigorous temperature control throughout the base addition. A runaway exotherm is the most common cause of extensive tarring.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes help, as it prevents potential oxidative side reactions that can contribute to decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is Phase-Transfer Catalysis necessary for this reaction?

The two primary reactants are in different phases: 4-allylphenol is in an organic solvent (like chloroform or dichloromethane), while sodium hydroxide is in water.[14] Without a PTC, the reaction would be limited to the very small area of the interface between the two liquid layers, resulting in an impractically slow reaction rate. The PTC, typically a quaternary ammonium salt like TEBA, has a hydrophilic cationic head and lipophilic alkyl tails.[15] It forms an ion pair with the hydroxide anion, extracts it from the aqueous phase into the organic phase, and delivers it to the chloroform molecule to initiate the generation of dichlorocarbene where it is needed most—in the same phase as the substrate.[16]

Q2: Can I use a different base, like potassium tert-butoxide (KOtBu)?

Yes, anhydrous methods using a strong base like potassium tert-butoxide in a non-aqueous solvent (e.g., THF, pentane) can also generate dichlorocarbene from chloroform.[17] This approach avoids the biphasic setup and the Reimer-Tiemann side reaction (as water is absent for hydrolysis of the intermediate). However, KOtBu is more expensive, air-sensitive, and requires strictly anhydrous conditions, making the PTC/NaOH method more common for larger-scale syntheses due to its operational simplicity and lower cost.[8]

Q3: Which organic solvent is best? Can I run the reaction neat?

Chloroform often serves as both the dichlorocarbene precursor and the organic solvent. However, its boiling point is low (61 °C), which can make temperature control challenging. Some protocols add a co-solvent like dichloromethane to help moderate the reaction.[18][19] Running the reaction neat (using an excess of 4-allylphenol as the organic phase) is possible but can make product isolation more difficult. Using chloroform as the primary organic phase is generally the most straightforward approach.

Q4: What are the key safety considerations for this reaction?

  • Chloroform: is a suspected carcinogen and is toxic. Handle it exclusively in a well-ventilated chemical fume hood.

  • 50% Sodium Hydroxide: is extremely corrosive and can cause severe burns. The dissolution of NaOH in water is highly exothermic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Exothermic Reaction: The generation of dichlorocarbene can be highly exothermic. The risk of a runaway reaction is real. Always use an ice bath for cooling during base addition and ensure slow, controlled addition.

Optimized Experimental Protocol (Route A)

This protocol describes the direct dichlorocyclopropanation of 4-allylphenol. For the highest purity, consider the "Protect-React-Deprotect" strategy (Route B) outlined above.

Materials:

  • 4-Allylphenol (1.0 equiv)

  • Chloroform (CHCl₃)

  • Benzyltriethylammonium chloride (TEBA) (0.02 equiv)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: To the flask, add 4-allylphenol (1.0 equiv), chloroform (acting as solvent, ~3-4 mL per mmol of phenol), and TEBA (0.02 equiv).

  • Cooling: Begin vigorous stirring (e.g., 500 rpm) and cool the mixture to 0-5 °C using an ice-water bath.

  • Base Preparation: In a separate beaker, carefully and slowly add NaOH pellets to an equal mass of deionized water to prepare a 50% (w/w) solution. This is highly exothermic; cool the beaker in an ice bath during preparation. Allow the solution to cool to room temperature before use.

  • Base Addition: Transfer the cooled 50% NaOH solution (~4.0 equiv of NaOH) to the dropping funnel. Add the NaOH solution dropwise to the vigorously stirred reaction mixture over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with ether.

  • Workup: Once the starting material is consumed, cool the mixture back to room temperature. Slowly add deionized water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aq. NH₄Cl (to neutralize excess base), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of the desired product and Reimer-Tiemann byproducts. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Data Summary Table

ParameterRecommended ConditionRationale / Comment
Substrate 4-Allylphenol or 4-Allylanisole4-Allylanisole avoids Reimer-Tiemann side reaction.
Carbene Source Chloroform (CHCl₃)Standard, cost-effective precursor.
Base 50% (w/w) aqueous NaOHHigh concentration is essential for deprotonation.
Catalyst TEBA or TBAB (1-5 mol%)Common, effective phase-transfer catalysts.[15][20]
Solvent Chloroform / DichloromethaneChloroform can serve as both reagent and solvent.[19]
Temperature 0-10 °C (addition), then RTControls exotherm and carbene stability.[10]
Stirring >500 rpm (Mechanical)Maximizes interfacial area for efficient PTC.[6]

References

  • Beilstein Journals. (n.d.). Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs).
  • CCS Chemistry. (2024). Iron-Modulated Chemoselective Cyclopropanation and Chlorocarbonation of Alkenes with Diborodichloromethane. Chinese Chemical Society.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2008).
  • LookChem. (n.d.). (-)-4-(2,2-dichlorocyclopropyl)phenol.
  • WordPress. (n.d.).
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • PTC Communications, Inc. (2005).
  • National Institutes of Health. (2015).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Taylor & Francis. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Phase Transfer Catalysis with N-Allylbenzothiazolium Bromide.
  • Macmillan Group. (2008).
  • Indian Academy of Sciences. (1991).
  • ResearchGate. (2004).
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • OperaChem. (2023).
  • Biomedres. (2022).
  • Master Organic Chemistry. (2023).
  • Guidechem. (n.d.). How to Synthesize (2,2-Dichlorocyclopropyl)
  • ChemicalBook. (n.d.). Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2,2-dichlorocyclopropyl)phenol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and enhance the yield and purity of this valuable synthetic intermediate. This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?

A1: Low yield is the most common challenge and typically points to issues in one of three areas: inefficient dichlorocarbene generation, sub-optimal reaction conditions, or losses during work-up.

Cause 1: Inefficient Dichlorocarbene (:CCl₂) Generation The reactive intermediate, dichlorocarbene, is generated in situ from chloroform via α-elimination using a strong base.[1] If this step is inefficient, the cyclopropanation of the precursor (4-vinylphenol) will be poor.

  • Solution:

    • Base Concentration: Use a highly concentrated aqueous solution of sodium hydroxide (NaOH), typically 50% (w/w).[2] A dilute base will not be effective at deprotonating chloroform at the phase interface.

    • Reagent Quality: Ensure the chloroform is free of acidic impurities and stored properly to prevent decomposition into phosgene.[3] Use fresh, high-purity NaOH.

Cause 2: Poor Phase-Transfer Catalysis The reaction occurs in a biphasic system (aqueous NaOH and organic chloroform/substrate). A phase-transfer catalyst (PTC) is essential to shuttle hydroxide ions (or their equivalent) into the organic phase to react with chloroform.[4][5]

  • Solution:

    • Catalyst Choice: Use a robust quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB). These are effective and stable in strongly alkaline conditions.[6]

    • Catalyst Loading: Ensure an adequate catalytic amount is used (typically 1-5 mol% relative to the substrate). Too little catalyst will result in a slow or incomplete reaction.

    • Vigorous Stirring: The reaction is kinetically dependent on the interfacial surface area between the two phases.[7] Use an overhead mechanical stirrer capable of high speeds (e.g., >500 RPM) to create a fine emulsion, maximizing the reaction rate. A standard magnetic stir bar is often insufficient for scaling up.

Cause 3: Competing Side Reactions The phenoxide anion, formed by the deprotonation of the hydroxyl group of 4-vinylphenol under basic conditions, can undergo O-alkylation or other undesired reactions. Furthermore, dichlorocarbene can react with itself or the solvent if not efficiently trapped by the alkene.

  • Solution:

    • Temperature Control: The reaction is exothermic.[6] Maintain a controlled temperature, typically between 0°C and 25°C.[3] Overheating can lead to carbene decomposition and other side reactions. Start the reaction at 0°C and allow it to slowly warm to room temperature.

    • Controlled Addition of Base: Add the concentrated NaOH solution slowly (dropwise) to the vigorously stirred reaction mixture. This maintains a steady, low concentration of dichlorocarbene, favoring reaction with the alkene over side reactions.

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield of This compound reagents Check Reagent Quality & Stoichiometry start->reagents conditions Verify Reaction Conditions start->conditions catalysis Evaluate Phase-Transfer System start->catalysis workup Assess Work-up & Purification start->workup base_conc Is NaOH 50% (w/w)? reagents->base_conc stirring Is stirring vigorous (>500 RPM)? conditions->stirring ptc_choice Is PTC appropriate (e.g., BTEAC)? catalysis->ptc_choice extraction Are there losses during extraction/wash steps? workup->extraction chloroform_q Is Chloroform fresh & pure? base_conc->chloroform_q reagent_sol Use fresh, concentrated reagents. chloroform_q->reagent_sol temp Is temperature controlled (0-25°C)? stirring->temp addition Is base added slowly? temp->addition conditions_sol Optimize physical parameters: - Use overhead stirrer - Use ice bath & slow addition addition->conditions_sol ptc_load Is PTC loading 1-5 mol%? ptc_choice->ptc_load catalysis_sol Ensure proper PTC type and loading. ptc_load->catalysis_sol purification Is purification method (e.g., chromatography) optimized? extraction->purification workup_sol Optimize extraction pH. Refine purification protocol. purification->workup_sol ReactionMechanism cluster_0 Phase 1: Dichlorocarbene Generation cluster_1 Phase 2: Cycloaddition r1 CHCl₃ + OH⁻ p1 ⁻CCl₃ + H₂O r1->p1 Deprotonation (at interface) p2 :CCl₂ + Cl⁻ p1->p2 α-Elimination start_mol 4-Vinylphenol product This compound start_mol->product carbene :CCl₂ carbene->product [1+2] Cycloaddition

Sources

stability issues of 4-(2,2-Dichlorocyclopropyl)phenol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2,2-Dichlorocyclopropyl)phenol

A Guide to Navigating Stability Issues Under Acidic Conditions

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with a deep understanding of its chemical behavior, particularly its inherent instability in acidic environments, and to equip you with practical, field-tested strategies to mitigate degradation and ensure the success of your experiments.

Section 1: Core Principles & Mechanistic Insights

The structure of this compound contains two key functional groups that dictate its reactivity: the phenolic hydroxyl group and the gem-dichlorocyclopropyl ring. While the phenol is weakly acidic, the primary source of instability under acidic conditions is the cyclopropane ring.[1]

The three-membered cyclopropane ring possesses significant ring strain. In the presence of acid, the ring is susceptible to a protonation event followed by ring-opening to relieve this strain. This process generates a carbocationic intermediate, which is then rapidly quenched by any available nucleophile (such as water, solvent, or other reagents) to form various degradation products. The presence of the electron-withdrawing chlorine atoms on the cyclopropyl ring further influences the electronic nature and reactivity of the molecule. This mechanism is analogous to the well-documented acid-catalyzed ring-opening of other strained rings like epoxides.[2][3]

Understanding this fundamental degradation pathway is critical for designing robust experimental protocols and for troubleshooting unexpected results.

Figure 1. Proposed mechanism for acid-catalyzed degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in acidic conditions?

A: The principal cause is the acid-catalyzed ring-opening of the highly strained gem-dichlorocyclopropyl moiety. This reaction is thermodynamically favorable as it relieves significant ring strain. While the phenol group can be protonated, it is the cyclopropane ring that is typically the site of irreversible degradation.[4]

Q2: At what pH range should I become concerned about degradation?

A: While precise kinetic data for this specific molecule is not widely published, significant degradation can be expected in strongly acidic conditions, generally at a pH below 4. The rate of degradation will increase with acid strength and temperature. Caution is advised even with weakly acidic media, such as silica gel chromatography, during prolonged exposure.

Q3: What are the likely degradation products I might observe?

A: Following the ring-opening to a carbocation, the intermediate will react with available nucleophiles. In aqueous acidic media, this will lead to the formation of diols or ketones. In alcoholic solvents, the corresponding ethers may form. The exact product profile will be highly dependent on your specific reaction conditions (solvent, temperature, and the nature of the acid used).

Q4: Can I use common laboratory acids like Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), or Sulfuric Acid (H₂SO₄) with this compound?

A: Extreme caution is necessary when using strong protic acids. These reagents can rapidly catalyze the ring-opening reaction. If their use is unavoidable (e.g., for the removal of a protecting group like a t-butyl ether), the reaction should be performed at the lowest possible temperature (e.g., 0 °C to -20 °C) with strict monitoring of the reaction progress by TLC or LC-MS to minimize the degradation of the dichlorocyclopropyl group.[5]

Section 3: Troubleshooting Guide

Observed Issue Probable Cause Recommended Solution & Rationale
Reaction mixture turns dark, and TLC/LC-MS shows multiple new spots after adding acid. Acid-catalyzed decomposition of the dichlorocyclopropyl ring.[4]1. Lower the Temperature: Immediately cool the reaction to 0 °C or below to decrease the rate of decomposition. 2. Re-evaluate Acid Choice: Can a weaker acid (e.g., acetic acid) or a Lewis acid achieve the desired transformation? 3. Use a Buffered System: If applicable, use an acidic buffer to maintain a less aggressive pH. Rationale: Chemical reaction rates are highly temperature-dependent. Reducing thermal energy and proton availability will slow the undesired ring-opening pathway.
Attempting to remove an acid-labile protecting group (e.g., Boc, THP) also cleaves the cyclopropane ring. Lack of orthogonal stability. The conditions required to deprotect the desired group are too harsh for the dichlorocyclopropyl moiety to withstand.[6][7]1. Change Protecting Group Strategy: Redesign the synthesis to use a protecting group that can be removed under non-acidic conditions. For the phenol, consider a Benzyl (Bn) ether (cleaved by hydrogenolysis) or a simple ester (cleaved by saponification). 2. Milder Deprotection: Explore milder acidic conditions for your specific protecting group that may be below the threshold for cyclopropane degradation. Rationale: Orthogonal protecting groups are a cornerstone of complex molecule synthesis, allowing for selective deprotection without affecting other sensitive functional groups.
Significant product loss or streaking is observed during purification on a standard silica gel column. The inherent acidity of silica gel is sufficient to catalyze the slow degradation of the sensitive cyclopropane ring on the column surface.1. Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (or another volatile base like pyridine), then pack the column. Run the column with 0.5-1% triethylamine in the eluent. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column, which are not acidic. Rationale: Neutralizing the acidic silanol groups on the silica surface prevents them from acting as catalytic sites for degradation during the purification process.
NMR spectrum of the final product shows unexpected signals, suggesting isomerization or rearrangement. The intermediate carbocation formed during acid-catalyzed degradation may undergo rearrangement to a more stable carbocation before being trapped by a nucleophile.1. Avoid Acid: The most effective solution is to avoid acidic conditions altogether. 2. Rapid Quenching: If acid is necessary, ensure the reaction is quenched rapidly and thoroughly with a cold basic solution (e.g., sat. NaHCO₃) as soon as the primary reaction is complete to neutralize the acid and prevent further degradation or rearrangement. Rationale: Minimizing the lifetime of the carbocation intermediate reduces the probability of undesired side reactions like rearrangements.

Section 4: Recommended Protocols & Best Practices

Protocol 1: Analytical Monitoring of Stability via HPLC

This protocol provides a self-validating system to determine the stability of this compound under your specific proposed acidic conditions before committing to a large-scale reaction.

Objective: To quantify the rate of degradation of the target compound in a specific acidic medium.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Develop an HPLC Method: Use a C18 reverse-phase column. A typical starting method would be an isocratic elution with a mobile phase of 60:40 acetonitrile:water with UV detection at a wavelength where the phenol has strong absorbance (e.g., 280 nm).[8] Ensure a sharp, well-resolved peak for the starting material.

  • Initiate the Stability Test:

    • In a small vial at your desired reaction temperature, add a known volume of your acidic medium (e.g., 950 µL of a 10% TFA solution in dichloromethane).

    • At time t=0, add a small, known volume of your stock solution (e.g., 50 µL) to the vial, mix thoroughly, and immediately inject a sample onto the HPLC. This is your t=0 reference point.

  • Time-Course Analysis: Inject samples from the reaction vial at regular intervals (e.g., 5, 15, 30, 60 minutes).

  • Data Analysis:

    • Monitor the peak area of the starting material over time.

    • Observe the appearance and growth of new peaks, which correspond to degradation products.

    • A stable compound will show a negligible decrease in the main peak area over the course of the experiment.

Best Practices for Handling in Acidic Media
  • Temperature is Key: Always conduct acid-mediated reactions at the lowest feasible temperature.

  • Inert Atmosphere: While the primary degradation is acid-catalyzed ring-opening, phenols can be susceptible to oxidation, which can be accelerated under harsh conditions. Working under an inert atmosphere (N₂ or Ar) is good practice.[9]

  • Order of Addition: Whenever possible, add the acid slowly to a cold solution of the substrate. This helps dissipate any exotherms and maintains a low instantaneous concentration of the acid.

  • Dilution: Perform reactions at the highest reasonable dilution to minimize intermolecular side reactions.

  • Immediate Workup: Once the desired reaction is complete, immediately quench the acid and proceed with the workup to prevent post-reaction degradation.

References

  • Chem.iitb.ac.in. (2020). Protecting Groups. [Online] Available at: [Link]

  • Scirp.org. (2017). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. [Online] Available at: [Link]

  • Organic Synthesis. Protecting Groups. [Online] Available at: [Link]

  • Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Online] Available at: [Link]

  • University of Rochester. Protecting Groups. [Online] Available at: [Link]

  • ACS Publications. (1969). Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Online] Available at: [Link]

  • PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Online] Available at: [Link]

  • Chemistry Europe. (2022). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. [Online] Available at: [Link]

  • NIH. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Online] Available at: [Link]

  • CIPAC. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. [Online] Available at: [Link]

  • Fundamentals of Organic Chemistry. 9.14 Reactions of Epoxides: Ring-Opening. [Online] Available at: [Link]

  • University of Windsor. HYDROLYSIS. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Acidity of Phenols. [Online] Available at: [Link]

Sources

Introduction: Understanding the Stability of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the decomposition of 4-(2,2-Dichlorocyclopropyl)phenol during experimental workup. As Senior Application Scientists, we combine established chemical principles with practical, field-proven strategies to help you navigate the stability challenges of this critical synthetic intermediate.

This compound is a key intermediate in the synthesis of pharmaceuticals, most notably the lipid-lowering agent Ciprofibrate.[1][2] Its molecular architecture, featuring a strained dichlorocyclopropane ring attached to a phenolic moiety, presents unique stability challenges. The electron-donating nature of the hydroxyl group can influence the reactivity of the entire structure, while the phenol itself is susceptible to oxidation and the cyclopropane ring is prone to rearrangement under certain conditions.

This guide is designed to provide a comprehensive understanding of the potential degradation pathways and to offer robust, validated protocols to ensure the integrity of your compound throughout the workup and purification processes.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected after aqueous workup. What is the most likely cause?

Low yields are frequently due to product decomposition or physical loss during aqueous washes. The primary chemical culprit is exposure to improper pH. Strong acidic or basic conditions during extraction can catalyze ring-opening of the dichlorocyclopropane or promote oxidative degradation of the phenol, respectively.[3][4]

Q2: After washing my organic layer with dilute acid, I see new, more polar spots on my TLC. What are they?

The appearance of new, often polar, impurities after an acid wash is a classic sign of acid-catalyzed rearrangement of the dichlorocyclopropane ring.[5][6] The strained three-membered ring can undergo cleavage to form carbocationic intermediates, which can then react with water or other nucleophiles present to form a complex mixture of byproducts, including chlorodiene or cyclopentenone derivatives under specific conditions.[3]

Q3: My isolated product has a pink or brownish tint, even after solvent removal. Why?

Phenols are notoriously susceptible to oxidation, a process often accelerated by basic conditions, exposure to air (oxygen), and trace metal impurities.[4] When the phenolic proton is removed under basic conditions to form the phenoxide, the electron-rich aromatic ring becomes highly activated and can be oxidized to form colored quinone-type species. These species can further polymerize, leading to intractable, colored materials.

Q4: Is it safe to use a strong base like sodium hydroxide to extract my phenol into the aqueous layer?

While tempting for purification, using strong bases like NaOH is a high-risk strategy. The resulting phenoxide is extremely prone to rapid oxidative degradation.[4] If a basic extraction is necessary, it is far safer to use a mild base like sodium bicarbonate (NaHCO₃), and even then, the procedure should be performed quickly, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures to minimize oxidation.

Q5: I'm planning to purify my product using silica gel chromatography. Are there any risks?

Yes, standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, promoting the same ring-opening degradation observed during an acidic wash.[3] For acid-sensitive compounds like this, it is crucial to use deactivated or neutralized silica gel, or to employ an alternative stationary phase.

Q6: How can I effectively monitor for decomposition during my workup?

The best practice is to take small aliquots of your organic phase for analysis after each significant step (e.g., after quenching, after each aqueous wash, before and after drying). A quick TLC analysis against a reference spot of your starting material can immediately reveal the formation of new impurities. For more quantitative assessment, HPLC or GC-MS analysis of these aliquots provides a precise measure of product purity and the emergence of degradation products.[7][8]

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This table provides a quick reference for identifying common problems encountered during the workup of this compound and their corresponding solutions.

Observed Problem Potential Root Cause Recommended Solution & Rationale
Low Product Recovery Acid-Catalyzed Ring Opening: Use of HCl, H₂SO₄, or other strong acids in the workup.[6]Use Neutral Washes: Wash the organic layer with saturated ammonium chloride (NH₄Cl), water, and finally brine. NH₄Cl is a weak Brønsted acid and is generally much safer for acid-sensitive substrates.
Product Discoloration (Pink, Brown, Purple) Base-Mediated Oxidation: Exposure to strong bases (NaOH, KOH) or prolonged exposure to weak bases (K₂CO₃, NaHCO₃) in the presence of air.[4]Minimize Base Contact & Use Inert Atmosphere: If a basic wash is unavoidable, use chilled NaHCO₃ solution and perform the extraction rapidly under a nitrogen or argon blanket. Consider adding a small amount of a reducing agent like sodium sulfite to the wash.
Multiple New Spots on TLC Post-Purification Silica Gel-Induced Degradation: The inherent acidity of standard silica gel is catalyzing decomposition.Deactivate Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia, then pack the column. This neutralizes the acidic sites. Alternatively, use neutral alumina as the stationary phase.
Product Degradation During Solvent Removal Thermal Decomposition: Overheating the product on a rotary evaporator, especially if residual acidic or basic impurities are present.Low-Temperature Evaporation: Remove solvent at reduced pressure with a bath temperature not exceeding 30-35°C. Ensure all acidic/basic reagents have been thoroughly removed by washing prior to concentration.

Mechanistic Insights: The Chemistry of Degradation

Understanding the mechanisms of decomposition is key to preventing them. The two primary pathways are acid-catalyzed ring opening and base-mediated oxidation.

Acid-Catalyzed Ring Opening

Under acidic conditions, the cyclopropane ring can be protonated, or a Lewis acid can coordinate, weakening a C-C bond. This leads to ring opening, forming a resonance-stabilized secondary carbocation. This reactive intermediate is then trapped by water, leading to undesired byproducts.

G cluster_mech1 Acid-Catalyzed Decomposition Pathway start This compound protonation Protonation/Lewis Acid Coordination start->protonation H⁺ / Lewis Acid intermediate Resonance-Stabilized Carbocation Intermediate protonation->intermediate Ring Opening trapping Nucleophilic Attack (e.g., by H₂O) intermediate->trapping products Ring-Opened Byproducts (e.g., Dienes, Alcohols) trapping->products G cluster_mech2 Base-Mediated Oxidation Pathway start This compound deprotonation Deprotonation start->deprotonation Base (e.g., OH⁻) phenoxide Reactive Phenoxide Ion deprotonation->phenoxide oxidation Single Electron Transfer (SET) phenoxide->oxidation O₂ (Air) products Colored Quinone-Type Degradation Products oxidation->products Radical Cascade

Caption: Base-mediated oxidation workflow.

Recommended Experimental Protocols

To maximize yield and purity, we recommend the following validated procedures for workup and purification.

Protocol 1: Optimized "Safe" Aqueous Workup

This protocol is designed to avoid both acidic and strongly basic conditions, preserving the integrity of the target molecule.

  • Quench Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Dilute and Separate: Add ethyl acetate or dichloromethane and transfer the mixture to a separatory funnel.

  • Wash Organic Layer:

    • Wash the organic layer once with saturated aqueous NH₄Cl solution.

    • Wash twice with deionized water.

    • Wash once with saturated aqueous sodium chloride (brine). This helps to break emulsions and remove bulk water.

  • Dry Organic Layer: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature below 35°C.

Protocol 2: Purification by Neutralized Column Chromatography

This method prevents on-column degradation of the acid-sensitive cyclopropane ring.

  • Prepare Slurry: In a beaker, add silica gel to a solution of the desired mobile phase (e.g., 10% ethyl acetate in hexanes) containing 1.5% triethylamine (Et₃N) by volume.

  • Pack Column: Gently swirl the beaker to create a uniform slurry and pour it into the chromatography column. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the column.

  • Elute: Elute the column with the mobile phase, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure as described previously.

Analytical Methods for Monitoring Stability

Proactive monitoring is essential for successful synthesis.

  • Thin-Layer Chromatography (TLC): The quickest method to qualitatively assess a reaction's progress and check for the formation of byproducts during workup. Use a UV lamp to visualize spots and stain if necessary.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. [8]* Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile degradation products. The mass spectrum provides molecular weight and fragmentation data to help elucidate structures. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities if they are present in sufficient quantities (>1-5%).

By implementing these strategies and understanding the underlying chemical principles, researchers can confidently handle this compound, ensuring high yields and purity in their synthetic endeavors.

References

  • Zhang, L., et al. (2021). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 1836–1862.
  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 6. Analytical Methods. In Toxicological Profile for Dichlorvos.
  • Chemeurope.com. (n.d.). Dichlorocarbene. Retrieved from [Link]

  • Das, S., & Moran, J. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances, 10(52), 31235-31253.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Hydrolysis.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • Ma̧kosza, M., & Wawrzyniewicz, M. (1969). Catalytic method for preparation of dichlorocyclopropane derivatives. Tetrahedron Letters, 10(53), 4659-4662.
  • ResearchGate. (n.d.). Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. Retrieved from [Link]

  • Hiyama, T., Tsukanaka, M., & Nozaki, H. (1975). Acid-catalyzed reaction of dichlorocyclopropylcarbinols. Preparation of 2-cyclopentenones. Journal of the American Chemical Society, 97(6), 1626–1627.
  • Google Patents. (2015).
  • Michigan State University, Department of Chemistry. (n.d.). Rearrangement. Retrieved from [Link]

  • Casoni, E., et al. (2021). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Molecules, 26(16), 4945.
  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. In Toxicological Profile for Dichlorvos.
  • Organic Syntheses. (2018).
  • ResearchGate. (n.d.). Dichlorocyclopropanation. Retrieved from [Link]

  • Bleve, M., et al. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 80-87.
  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
  • Guidechem. (2021). How to Synthesize (2,2-Dichlorocyclopropyl)
  • Tsioulia, V., et al. (2022).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023). 3.3: Rearrangements.
  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814.
  • Lourenço, L. M. O., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
  • Wang, Y., et al. (2025). Enhanced oxidative degradation of 2,4-dichlorophenol by iron oxychloride supported on graphitic carbon nitride via peroxymonosulfate activation: Significant role of Fe(II)/Fe(III) conversion cycle. Environmental Research, 264(Pt 2), 120398.
  • Zhang, W., et al. (2010). Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis. Environmental Science & Technology, 44(23), 9109-9114.
  • Wang, C. C., & Wang, M. K. (2020). pH-Dependent Degradation of Diclofenac by a Tunnel-Structured Manganese Oxide.
  • Busch, M., Simic, N., & Ahlberg, E. (2019). Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. Physical Chemistry Chemical Physics, 21(36), 19342-19348.
  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Baertschi, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526-539.
  • Tian, J., & Maurin, M. B. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3844-3855.
  • Google Patents. (2017).

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Technical Support Center: Navigating the Challenges of Chlorinated Phenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered during the purification of chlorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to overcome common hurdles in your experimental workflows, ensuring the integrity and purity of your target compounds.

I. Liquid-Liquid Extraction (LLE) Troubleshooting

Liquid-liquid extraction is a fundamental technique for separating chlorinated phenols from various matrices. However, its efficacy can be hampered by several factors.

Q1: I'm experiencing low recovery of my target chlorinated phenol. What are the likely causes and how can I improve it?

Low recovery in LLE is a frequent issue stemming from several factors related to the physicochemical properties of chlorinated phenols and the extraction conditions.

  • Incomplete Homogenization: For solid or semi-solid samples, inadequate homogenization can prevent the solvent from accessing the entire sample matrix, leading to poor extraction efficiency.

    • Solution: Ensure thorough homogenization of the sample to a fine powder or slurry before extraction.[1]

  • Poor Phase Separation: Inefficient separation of the aqueous and organic phases can result in the loss of the analyte.[1] This can be caused by emulsification or similar densities of the two phases.

    • Solution: To break emulsions, try adding a small amount of a saturated salt solution (salting out) or centrifuging the sample. If phase separation is consistently poor, consider using a different solvent system with a greater density difference.

  • Suboptimal pH: The pH of the aqueous phase is critical for the efficient extraction of acidic compounds like chlorinated phenols.

    • Causality: Chlorinated phenols are weak acids. At a pH well below their pKa, they exist predominantly in their neutral, protonated form, which is more soluble in organic solvents. Conversely, at a pH above their pKa, they are in their ionized, phenolate form, which is more soluble in the aqueous phase.

    • Solution: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of the target chlorinated phenol to ensure it is in its neutral form for optimal extraction into the organic phase.[2]

  • Insufficient Solvent Polarity or Volume: The choice of extraction solvent and its volume are crucial for effective partitioning.

    • Solution: Select a solvent that has a high affinity for your target chlorinated phenol. If recovery is still low, increase the volume of the extraction solvent or perform multiple extractions with smaller volumes of solvent, which is generally more efficient than a single extraction with a large volume.

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting start Low Recovery in LLE check_homogenization Check Sample Homogenization start->check_homogenization check_phase_separation Evaluate Phase Separation check_homogenization->check_phase_separation Adequate solution_homogenize Improve Homogenization Technique check_homogenization->solution_homogenize Inadequate check_pH Verify Aqueous Phase pH check_phase_separation->check_pH Good solution_phase_separation Break Emulsion / Change Solvent check_phase_separation->solution_phase_separation Poor check_solvent Assess Extraction Solvent check_pH->check_solvent Optimal solution_pH Adjust pH < pKa - 2 check_pH->solution_pH Suboptimal solution_solvent Increase Solvent Volume / Multiple Extractions check_solvent->solution_solvent Insufficient

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

II. Solid-Phase Extraction (SPE) FAQs & Troubleshooting

SPE is a powerful technique for sample cleanup and concentration of chlorinated phenols. However, method optimization is key to achieving reliable results.

Q2: My analyte recovery from the SPE cartridge is inconsistent. What factors should I investigate?

Inconsistent SPE recovery is often a result of variations in the extraction process. Here’s a checklist of potential culprits:

  • Improper Cartridge Conditioning: Failure to properly condition the sorbent can lead to poor retention of the analyte.[3]

    • Solution: Always pre-wet the sorbent with an appropriate organic solvent (e.g., methanol) to activate the bonded phase, followed by equilibration with the sample matrix solvent.[3]

  • Sample Loading Flow Rate is Too High: A high flow rate during sample loading can prevent the analyte from adequately interacting with the sorbent, leading to breakthrough.[3][4]

    • Solution: Decrease the sample loading flow rate to allow for sufficient residence time of the analyte on the sorbent.[3][4]

  • Column Overload: Exceeding the capacity of the SPE sorbent will result in analyte loss during the loading step.

    • Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.[3]

  • Inappropriate Wash Solvent: Using a wash solvent that is too strong can prematurely elute the analyte of interest.

    • Solution: Select a wash solvent that is strong enough to remove interferences but weak enough to not elute the target chlorinated phenol. You may need to test different solvent strengths.

  • Insufficient Elution Solvent Volume or Strength: The analyte may be strongly retained on the sorbent and require a sufficient volume of a strong enough solvent for complete elution.

    • Solution: Increase the volume of the elution solvent or use a stronger solvent. For ion-exchange SPE, ensure the pH of the elution solvent is appropriate to neutralize the charge of the analyte or sorbent.[4]

Q3: I'm observing matrix effects (ion suppression or enhancement) in my LC-MS analysis after SPE. How can I minimize this?

Matrix effects are a common challenge when analyzing complex samples. While SPE is designed to remove matrix components, some may still co-elute with your analyte.

  • Optimize the Wash Step: A more rigorous wash step can help remove interfering matrix components.

    • Solution: Experiment with different wash solvents of increasing strength to find a composition that removes the maximum amount of interferences without eluting the target analyte.

  • Use a Different Sorbent: The chosen sorbent may not be selective enough for your sample matrix.

    • Solution: Consider a different SPE sorbent with an alternative retention mechanism (e.g., mixed-mode or ion-exchange) that can provide better selectivity and removal of matrix interferences.[5]

  • Employ a Post-Elution Solvent Exchange: The solvent used for elution from the SPE cartridge may not be ideal for the initial mobile phase of your LC method, which can exacerbate matrix effects.

    • Solution: After elution, evaporate the solvent and reconstitute the sample in the initial mobile phase of your LC method.

Table 1: Common SPE Sorbents for Chlorinated Phenol Purification

Sorbent TypeRetention MechanismTypical Application
C18Reversed-phaseExtraction of non-polar to moderately polar chlorinated phenols from aqueous matrices.
Polymeric (e.g., Styrene-Divinylbenzene)Reversed-phaseHigher capacity and stability across a wider pH range compared to silica-based sorbents.[5]
Anion ExchangeIon exchangeFor selective retention of acidic chlorinated phenols in their ionized form.
Mixed-Mode (e.g., Reversed-Phase and Anion Exchange)MultipleOffers enhanced selectivity by combining different retention mechanisms.

III. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone for the separation and quantification of chlorinated phenols. Achieving optimal separation of closely related isomers can be challenging.

Q4: My chlorophenol isomer peaks are co-eluting or showing poor resolution. How can I improve the separation?

The separation of structurally similar isomers requires careful optimization of chromatographic conditions.[6]

  • Mobile Phase Optimization:

    • Adjust Organic Solvent Ratio: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution.[6]

    • Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[6]

    • Modify Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like chlorophenols. Adjusting the pH can alter the ionization state of both the analytes and the residual silanol groups on the column, thereby changing the selectivity. A lower pH (e.g., ≤ 3) is often used to suppress the ionization of the phenolic hydroxyl group.[6]

  • Stationary Phase Selection:

    • Change Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column can offer unique selectivity for aromatic compounds through π-π interactions, which may resolve isomers that co-elute on a C18 column.[6]

  • Temperature Optimization:

    • Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful that it can also decrease retention times.

Q5: I'm observing peak tailing for my chlorinated phenol peaks. What is the cause and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic hydroxyl group of the chlorinated phenols, causing tailing.[6]

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups and minimize these secondary interactions.[6]

  • Column Contamination: Accumulation of strongly retained matrix components on the column can lead to peak distortion.

    • Solution: If contamination is suspected, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6]

HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting start Poor HPLC Separation coelution Co-elution / Poor Resolution start->coelution peaktailing Peak Tailing start->peaktailing optimize_mobile_phase Optimize Mobile Phase (Organic Ratio, Solvent Type, pH) coelution->optimize_mobile_phase Start Here check_mobile_phase_pH Check Mobile Phase pH (Add Acidic Modifier) peaktailing->check_mobile_phase_pH Start Here change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_mobile_phase->change_stationary_phase If Unsuccessful adjust_temperature Adjust Column Temperature change_stationary_phase->adjust_temperature If Still Unsuccessful resolution_achieved Resolution Achieved adjust_temperature->resolution_achieved Success check_column_contamination Check for Column Contamination check_mobile_phase_pH->check_column_contamination If Tailing Persists check_injection_solvent Verify Injection Solvent Compatibility check_column_contamination->check_injection_solvent If Column is Clean peakshape_improved Peak Shape Improved check_injection_solvent->peakshape_improved Success

Caption: Logical workflow for troubleshooting common HPLC separation issues.

IV. Gas Chromatography (GC) Troubleshooting

For volatile chlorinated phenols, GC is a powerful analytical tool. However, challenges such as derivatization and peak shape issues can arise.

Q6: Is derivatization necessary for the GC analysis of chlorinated phenols, and what are the common problems associated with it?

Yes, derivatization is often necessary for the GC analysis of phenolic compounds.[7]

  • Causality: The polar hydroxyl group of phenols can interact with active sites in the GC system (e.g., inlet liner, column stationary phase), leading to poor peak shape (tailing) and reduced sensitivity.[7][8] Derivatization converts the polar hydroxyl group into a less polar, more volatile group, improving chromatographic performance.

  • Common Derivatization Technique: Acetylation using acetic anhydride in an alkaline aqueous solution is a simple and efficient method.[7]

  • Troubleshooting Derivatization:

    • Incomplete Reaction: If you observe broad, tailing peaks corresponding to the underivatized phenols, the derivatization reaction may be incomplete. Ensure that the pH of the reaction mixture is sufficiently alkaline and that the reaction time and temperature are adequate.

    • Excess Reagent Peaks: The derivatization reagent itself can produce large peaks in the chromatogram, potentially interfering with the analytes of interest. Optimize the amount of reagent used to minimize excess.

    • Byproduct Interference: The derivatization reaction may produce byproducts that co-elute with your target analytes. A thorough method validation, including the analysis of reagent blanks, is essential to identify and mitigate such interferences.

Q7: My GC peaks for chlorinated phenols are broad and tailing, even after derivatization. What should I check?

Even with derivatization, other factors can contribute to poor peak shape in GC.

  • Active Sites in the Inlet: The GC inlet liner is a common source of active sites that can cause peak tailing.

    • Solution: Use a deactivated inlet liner and change it regularly.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column, leading to peak distortion.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," leading to a rising baseline and potential interference with late-eluting peaks.

    • Solution: Ensure that the column is not operated above its maximum recommended temperature. If column bleed is significant, the column may be nearing the end of its life.

V. Crystallization Troubleshooting

Crystallization is a powerful technique for the final purification of solid chlorinated phenols.

Q8: My chlorinated phenol is "oiling out" during crystallization instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[9] This happens when the solubility of the compound is exceeded at a temperature that is above its melting point (or the melting point of the impure compound).[9] Oiled out products are often impure because the liquid droplets can trap impurities.[9]

  • Causes and Solutions:

    • Solution is Too Concentrated: The solution may be supersaturated to a point where the compound crashes out of solution too quickly at a high temperature.

      • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then cool the solution more slowly.[9]

    • Cooling Rate is Too Fast: Rapid cooling can induce precipitation at a temperature where the compound is still molten.

      • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

    • Low Melting Point of the Compound/Impurity Effects: The presence of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

      • Solution: If the compound is highly impure, a preliminary purification step (e.g., column chromatography) may be necessary before attempting crystallization.

    • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

      • Solution: Experiment with different crystallization solvents or solvent mixtures.

Decision Tree for Crystallization Issues

Crystallization_Troubleshooting start Crystallization Problem oiling_out Compound 'Oils Out' start->oiling_out poor_yield Poor Yield start->poor_yield reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent Try First check_mother_liquor Check Mother Liquor for Product poor_yield->check_mother_liquor Start Here slow_cooling Cool Slowly reheat_add_solvent->slow_cooling Then change_solvent Change Solvent System slow_cooling->change_solvent If Still Oiling Out success_crystals Crystals Formed change_solvent->success_crystals Success too_much_solvent Too Much Solvent Used check_mother_liquor->too_much_solvent Product Present check_transfer_loss Check for Mechanical Loss During Transfer check_mother_liquor->check_transfer_loss No Product concentrate_and_recrystallize Concentrate Mother Liquor and Recrystallize too_much_solvent->concentrate_and_recrystallize Solution

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Guolan, H., Weihua, Z., & Zhiren, Z. (1996). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC.
  • Huang, G., Zhang, W., & Zhang, Z. (1996). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC.
  • Welch Materials. (2023, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(11), 5015-5018.
  • ResearchGate. (n.d.). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Elementar. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of chlorinated phenols. Retrieved from [Link]

  • NCASI. (2007). NCASI Method CP-86.
  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • LCGC International. (2017, December 1). A Look at Matrix Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2022, January 19). Troubleshooting Phenol-Chloroform-Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Retrieved from [Link]

  • Reddit. (2011, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Núñez-Gaytán, A. M., et al. (2008). On-line methodology for the trace level determination of the chlorinated phenol family in water samples. Journal of the Mexican Chemical Society, 52(3), 184-192.
  • The LCGC Blog. (2013, June 3). Retention Shifts in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. Retrieved from [Link]

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Biotage. (2020, December 10). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? Retrieved from [Link]

  • ScienceDirect. (n.d.). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Retrieved from [Link]

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Technical Support Center: Navigating Regioisomers in the Synthesis of Dichlorocyclopropyl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in the synthesis of dichlorocyclopropyl phenols. The formation of dichlorocyclopropyl groups on a phenolic ring is a powerful transformation, but it often leads to a mixture of isomers that can be difficult to control and separate.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices and provide you with self-validating protocols to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a mixture of regioisomers when I perform a dichlorocyclopropanation on my phenol substrate?

Answer: The formation of multiple regioisomers is an inherent challenge in the electrophilic aromatic substitution of phenols. The hydroxyl (-OH) group is a potent activating, ortho, para-directing group.[1][2][3] This is due to two main electronic effects:

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles like dichlorocarbene (:CCl₂).[3] Resonance structures show an accumulation of negative charge specifically at the ortho and para positions, making these sites the most favorable for electrophilic attack.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. While this effect is deactivating, it is significantly outweighed by the powerful activating resonance effect.[1]

Dichlorocarbene, the reactive intermediate generated from chloroform and a strong base, is an electrophile that readily attacks the electron-rich positions on the phenoxide ring.[4][5][6] The base used in the reaction (e.g., NaOH) also deprotonates the phenol to form a phenoxide ion, which is an even stronger activating group than the neutral hydroxyl group, further enhancing the reactivity at the ortho and para sites.[7] Consequently, the reaction produces a mixture of ortho- and para-dichlorocyclopropyl phenols. The final ratio of these isomers is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Q2: What are the common methods for generating dichlorocarbene, and how does the choice of method impact regioselectivity?

Answer: Dichlorocarbene is too reactive to be isolated and is therefore generated in situ.[4] The method of generation is critical as it dictates the reaction environment (e.g., solvent, temperature, base strength), which in turn influences isomer ratios.

Method Reagents Typical Conditions Advantages Disadvantages & Impact on Regioselectivity
Makosza Method (Phase-Transfer Catalysis) CHCl₃, 50% aq. NaOH, Phase-Transfer Catalyst (e.g., TBAB, TEBA)Biphasic (e.g., Toluene/Water), Room Temp to 40°CHigh efficiency, mild conditions, excellent for scaling.[8][9][10]The most common and generally effective method. Regioselectivity is highly dependent on the catalyst structure, solvent, and stirring rate. The carbene is formed at the interface, and its diffusion into the organic phase can be influenced by the phenoxide's counter-ion.
Potassium tert-Butoxide CHCl₃, KOtBuAnhydrous aprotic solvent (e.g., THF, Hexane), low temp (0°C to RT)Homogeneous reaction, can sometimes offer different selectivity compared to PTC.Strongly basic and moisture-sensitive. The bulky t-butoxide can influence the steric environment, potentially favoring the less hindered para position.
Sodium Trichloroacetate Decomposition Cl₃CCO₂NaAprotic solvent (e.g., DME), elevated temp (~80°C)Neutral reaction conditions, avoids strong bases which can be beneficial for sensitive substrates.Requires higher temperatures, which can sometimes decrease selectivity. The decarboxylation is irreversible.
Dechlorination of CCl₄ CCl₄, MagnesiumUltrasound irradiationBase-free method, tolerant of esters and carbonyls which might be sensitive to strong bases.[4]Less common, requires specialized equipment (ultrasonicator). Selectivity is not as well-documented for phenols.

For most applications involving phenols, Phase-Transfer Catalysis (PTC) is the recommended starting point due to its balance of reactivity, safety, and scalability.[11][12] It allows for the use of inexpensive aqueous NaOH while maintaining a high concentration of the reactive species in the organic phase.[13]

Troubleshooting Guide

Problem: My dichlorocyclopropanation of 4-substituted phenols is yielding an inseparable mixture of regioisomers. How can I improve the selectivity?

This is a classic challenge. For a substrate like p-cresol (4-methylphenol), dichlorocarbene will add to the double bond ortho to the hydroxyl group. However, there are two non-equivalent ortho positions, leading to two potential regioisomers. Improving selectivity requires careful optimization of reaction parameters to exploit subtle differences in steric and electronic environments.

Solution Workflow:

G cluster_conditions Reaction Condition Optimization start Start: Poor Regioselectivity temp 1. Lower Reaction Temperature (e.g., from 40°C to 0-5°C) start->temp Kinetic vs. Thermodynamic Control base 2. Change the Base System (e.g., NaOH/PTC to KOtBu) temp->base Alter Cation & Sterics solvent 3. Vary Solvent Polarity (e.g., Toluene to Dichloromethane) base->solvent Modify Carbene Solubility/Reactivity protect 4. Introduce a Bulky Protecting Group (e.g., TBS, TBDPS on -OH) solvent->protect Advanced Strategy: Steric Shielding end Goal: Improved Regioisomeric Ratio protect->end

Caption: Troubleshooting workflow for improving regioselectivity.

  • Lower the Reaction Temperature: Many cyclopropanations show improved selectivity at lower temperatures. A reaction running at 40°C might be under thermodynamic control, leading to a more stable but less selective product mixture. Cooling the reaction to 0-5°C can favor the kinetically controlled pathway, which is often more sensitive to steric differences between the two ortho positions, thus enhancing selectivity.

  • Change the Base/Catalyst System:

    • From NaOH/PTC to KOtBu: In a phase-transfer system, the reaction occurs at the aqueous-organic interface. Switching to a homogeneous system with a bulky base like potassium tert-butoxide in an anhydrous solvent like THF can dramatically alter the steric environment around the phenoxide. The bulky base may preferentially direct the carbene to the less hindered position.

    • Vary the Phase-Transfer Catalyst: Within the PTC system, the size of the catalyst's alkyl groups (e.g., Tetrabutylammonium Bromide vs. Benzyltriethylammonium Chloride) can influence how the phenoxide anion pairs with the cation at the interface, subtly changing the accessibility of the ortho sites.

  • Vary Solvent Polarity: The solvent can influence the aggregation of the base and the solubility and reactivity of the dichlorocarbene intermediate.

    • Toluene (Non-polar): Favors tight ion pairing.

    • Dichloromethane (Polar Aprotic): Can better solvate ions and may lead to different selectivity.

  • Advanced Strategy: Use a Steric Directing Group: If optimizing conditions fails, a chemical modification is the next step. Protecting the phenolic hydroxyl with a bulky silyl group (e.g., tert-Butyldimethylsilyl (TBS) or tert-Butyldiphenylsilyl (TBDPS)) can effectively "block" one of the adjacent ortho positions through steric hindrance, forcing the dichlorocarbene to add preferentially at the more accessible site. This is a powerful, albeit longer, strategy that often gives the cleanest results. The protecting group can be removed later under standard conditions (e.g., with TBAF).

Problem: My regioisomers are inseparable by standard silica gel column chromatography. What are my options?

Answer: Co-elution of regioisomers is a frequent and frustrating issue, as they often have very similar polarities. When standard chromatography fails, consider these alternative separation strategies.

Separation Strategy Decision Tree:

G start Inseparable Isomers on Silica chrom 1. Modify Chromatography - Change stationary phase (Alumina, C18) - Add mobile phase modifier (e.g., 0.1% TFA) start->chrom recrys 2. Recrystallization - Screen various solvents - Attempt fractional crystallization start->recrys deriv 3. Derivatization - Convert -OH to ester/ether - Separate derivatives - Deprotect start->deriv alk_ext 4. Selective Extraction - Utilize pKa differences with controlled pH extraction start->alk_ext end Pure Isomer chrom->end recrys->end deriv->end alk_ext->end

Caption: Decision tree for separating difficult regioisomers.

  • Modify Chromatographic Conditions: Before abandoning chromatography, try alternative systems.[14]

    • Change Stationary Phase: Switch from silica gel to neutral or basic alumina, or to a reverse-phase (C18) column. The different surface interactions can resolve isomers that are inseparable on silica.

    • Mobile Phase Modifiers: Adding a small amount of an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) to your eluent can alter the ionization state of the phenolic hydroxyl group, changing its interaction with the stationary phase and potentially improving separation.

  • Recrystallization: If the isomeric mixture is solid, fractional recrystallization is a powerful and scalable purification technique. Systematically screen a wide range of solvents (e.g., hexanes, ethyl acetate, toluene, ethanol/water mixtures). One isomer will likely be less soluble and crystallize out, leaving the other enriched in the mother liquor.

  • Derivatization: This is a chemical solution to a physical separation problem. Convert the phenolic -OH group to a derivative, such as an acetate ester (using acetic anhydride) or a benzyl ether. The resulting derivatives will have different steric profiles and polarities, often making them easily separable by standard chromatography. Once the desired derivative isomer is isolated, the original hydroxyl group can be regenerated by hydrolysis (for the ester) or hydrogenolysis (for the benzyl ether).

  • Selective Alkaline Extraction: The pKa values of regioisomeric phenols can differ slightly due to the electronic influence of the dichlorocyclopropyl group's position. This difference can be exploited. By carefully controlling the pH of an aqueous base (e.g., using a sodium bicarbonate or carbonate solution instead of strong NaOH), it may be possible to selectively deprotonate and extract the more acidic isomer into the aqueous phase, leaving the less acidic isomer in the organic layer.[15][16]

Experimental Protocols

Protocol 1: Optimized Dichlorocyclopropanation of 4-Methylphenol using Phase-Transfer Catalysis

This protocol provides a robust starting point for the dichlorocyclopropanation of a simple phenol.

Materials:

  • 4-Methylphenol (p-cresol)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Saturated aq. NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylphenol (1.0 eq), toluene (approx. 2 M concentration of phenol), and tetrabutylammonium bromide (0.05 eq).

  • Begin vigorous stirring to ensure efficient mixing between the phases.

  • Add chloroform (1.5 eq) to the mixture.

  • Slowly, over 30 minutes, add a 50% aqueous solution of sodium hydroxide (4.0 eq) via a dropping funnel. The reaction is exothermic; maintain the temperature at 25-30°C using a water bath.

  • After the addition is complete, let the reaction stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and cautiously add water to dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with diethyl ether.

  • Combine the organic layers, wash with saturated aq. NH₄Cl, then with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be analyzed by ¹H NMR to determine the regioisomeric ratio before purification by column chromatography.

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR Spectroscopy

The ratio of isomers can be determined by integrating distinct, well-resolved peaks in the ¹H NMR spectrum of the crude product mixture.

  • Dissolve a known mass of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Identify unique signals for each isomer. Protons on the cyclopropyl ring or aromatic protons adjacent to the cyclopropyl group are often the most distinct.

    • The dichlorocyclopropyl group exerts a significant anisotropic effect, causing nearby aromatic protons to appear at unique chemical shifts compared to the starting material.

    • The methine proton on the cyclopropane ring (CH-Ar) will also have a characteristic chemical shift for each isomer.

  • Integrate the unique signals. For example, if Isomer A has a unique signal at 7.10 ppm (1H) and Isomer B has a unique signal at 6.95 ppm (1H), the ratio of their integrals directly corresponds to the molar ratio of the isomers.

  • Calculate the ratio:

    • Ratio = (Integral of Signal A) / (Integral of Signal B)

This analysis is crucial for evaluating the success of optimization experiments without needing to first separate the isomers.

References

  • Wikipedia. Dichlorocarbene. [Link]

  • ChemTalk. Directing Effects. [Link]

  • ResearchGate. Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation. [Link]

  • OrgoSolver. Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • National Institutes of Health (NIH). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. [Link]

  • Chemistry LibreTexts. 15.03.1: Theory of Directing effects. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Quora. What is the role of sodium hydroxide in the reaction between phenol and chloroform?. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Addition to Alkenes EA9. Cyclopropanation. [Link]

  • Chemistry LibreTexts. 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

  • ACS Publications. Stereoselective Cyclopropanation Reactions. [Link]

  • Indian Academy of Sciences. Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. [Link]

  • Grokipedia. Electrophilic aromatic directing groups. [Link]

  • International Journal of Pharmaceutical Sciences and Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]

  • Google Patents.
  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

  • PubMed. meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins. [Link]

  • Google Patents.
  • Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • Royal Society of Chemistry. Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in dichlorocyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. Our focus is on the widely-used phase-transfer catalysis (PTC) method for generating dichlorocarbene from chloroform.

This document is structured to provide immediate, actionable advice through a troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind experimental choices to empower you with the scientific principles needed to master this reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, followed by a logical workflow to diagnose and solve the issue.

Issue 1: The reaction is very slow, stalls, or shows low conversion of the starting alkene.

Question: My dichlorocyclopropanation reaction is incredibly sluggish, and after several hours, I still have a large amount of unreacted alkene. I'm using benzyltriethylammonium chloride (BTEAC) as the catalyst. Could this be a catalyst loading issue?

Answer: Yes, insufficient catalyst loading is a primary cause of slow or stalled reactions. In a phase-transfer catalyzed dichlorocyclopropanation, the catalyst (Q⁺X⁻) is responsible for transporting the trichloromethanide anion (CCl₃⁻), formed at the aqueous-organic interface, into the bulk organic phase where it generates dichlorocarbene (:CCl₂).[1][2]

  • Causality: The overall reaction rate is directly dependent on the concentration of the catalyst in the organic phase, especially at low loadings. Kinetic studies have demonstrated that the pseudo-first-order rate constant (k_app) increases linearly with the amount of catalyst used.[2] If the catalyst concentration is too low, the rate of CCl₃⁻ transport into the organic phase becomes the bottleneck, leading to a slow generation of dichlorocarbene and, consequently, a sluggish reaction.

Troubleshooting Steps:

  • Verify Catalyst Loading: Double-check your calculations. For most substrates, a catalyst loading of 1-5 mol% relative to the alkene is a standard starting point. A loading below 0.5 mol% may be insufficient.

  • Incremental Increase: If your loading is low, increase it incrementally. For example, if you started at 0.5 mol%, try a subsequent run at 1.0 mol% and then 2.0 mol%. Monitor the reaction progress by TLC or GC analysis to observe any rate enhancement.

  • Check Stirring Speed: The reaction occurs at the interface of the two phases. Vigorous stirring (e.g., >600 rpm) is crucial to maximize the interfacial area and ensure efficient mass transfer.[2][3] An insufficient stirring speed can mimic the effect of low catalyst loading.

  • Assess Catalyst Lipophilicity: Ensure your chosen catalyst has sufficient lipophilicity to be effective. While BTEAC is common, catalysts with longer alkyl chains (e.g., tetrabutylammonium bromide, TBAB) can sometimes be more effective, although catalyst structure is generally less critical than ensuring sufficient lipophilicity.[3]

Issue 2: Increasing the catalyst loading does not improve the reaction yield or rate.

Question: I was experiencing a slow reaction, so I increased my catalyst loading from 2 mol% to 5 mol%, and then to 10 mol%. However, I've seen no significant improvement in the reaction rate or final yield. What is happening?

Answer: This is a common observation and indicates that the catalyst concentration is no longer the rate-limiting factor in your reaction. Once a sufficient concentration of catalyst is present to saturate the organic phase with the reactive anion, adding more catalyst will not accelerate the reaction.

  • Causality: The kinetics of phase-transfer catalysis often show that the reaction rate becomes independent of the catalyst concentration above a certain threshold.[1] At this point, the rate-limiting step shifts to either the intrinsic rate of dichlorocarbene formation from the [Q⁺CCl₃⁻] ion pair in the organic phase or its subsequent reaction with the alkene. Adding more catalyst simply creates a reservoir of inactive catalyst in the organic phase or in micelles, without contributing to the reaction rate.

Troubleshooting Steps:

  • Confirm Other Reagents are Not Limiting: Ensure that chloroform and the aqueous base (e.g., 50% w/w NaOH) are in sufficient excess. A shortage of either will halt the reaction regardless of catalyst loading.

  • Evaluate Substrate Reactivity: Electron-poor or sterically hindered alkenes are inherently less reactive towards the electrophilic dichlorocarbene.[4] For these challenging substrates, higher temperatures or longer reaction times may be necessary, rather than higher catalyst loading.

  • Consider Temperature Effects: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can increase the rate of dichlorocarbene formation and its subsequent cycloaddition.[5] However, be cautious, as higher temperatures can also promote side reactions if the carbene is not trapped efficiently.

Issue 3: The reaction is messy, and I'm having difficulty with the work-up due to emulsions.

Question: My reaction mixture is producing some dark, tarry byproducts. During the aqueous work-up, I'm struggling with a persistent emulsion that makes phase separation nearly impossible. Could I be using too much catalyst?

Answer: Yes, excessive catalyst loading is a likely culprit for these issues. While a moderate excess of catalyst might not lower the chemical yield, a large excess can lead to purification nightmares and potential side reactions.

  • Causality: Phase-transfer catalysts like quaternary ammonium salts are amphiphilic, meaning they have properties of both a detergent and a salt.[6][7] At high concentrations, they can act as powerful emulsifiers, stabilizing the interface between the aqueous and organic layers and preventing clean phase separation.[6] While dichlorocarbene is generally selective, high local concentrations of reagents facilitated by excess catalyst can sometimes promote undesired side reactions.[3] The primary issue, however, is almost always the physical difficulty in purification.[8]

Troubleshooting Steps:

  • Reduce Catalyst Loading: This is the most direct solution. If you are using >5 mol% of the catalyst, reduce it to the 1-3 mol% range and see if the work-up improves in a small-scale test reaction.

  • Improve Work-up Procedure:

    • Add Brine: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions.

    • Filtration: Passing the entire mixture through a pad of Celite® can help to break up emulsions by disrupting the interfacial layer.

    • Solvent Addition: Adding a different, less polar organic solvent like hexane or a more polar one like ethyl acetate can sometimes alter the phase properties sufficiently to resolve the emulsion.

  • Consider a Supported Catalyst: For systems prone to emulsification, switching to a polymer-supported phase-transfer catalyst can be an excellent solution. These heterogeneous catalysts can be removed by simple filtration at the end of the reaction, completely circumventing issues with emulsions and catalyst removal.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_slow Troubleshooting: Slow Reaction cluster_plateau Troubleshooting: Rate Plateau cluster_workup Troubleshooting: Poor Work-up Start Reaction Issue Observed Issue_Slow Slow Reaction / Low Conversion Start->Issue_Slow Low Yield Issue_NoImprovement Yield/Rate Plateaus Start->Issue_NoImprovement No Improvement w/ More Catalyst Issue_Workup Emulsions / Messy Reaction Start->Issue_Workup Purification Difficulty Check_Loading 1. Verify Catalyst Loading (Is it < 1 mol%?) Issue_Slow->Check_Loading Check_Reagents 1. Verify Excess of CHCl₃ and Base Issue_NoImprovement->Check_Reagents Reduce_Loading 1. Reduce Catalyst Loading (Target 1-2 mol%) Issue_Workup->Reduce_Loading Increase_Loading 2. Incrementally Increase Catalyst (e.g., 1-3 mol%) Check_Loading->Increase_Loading Yes Check_Stirring 3. Check Stirring Speed (Is it > 600 rpm?) Increase_Loading->Check_Stirring Solution Optimized Reaction Check_Stirring->Solution Check_Substrate 2. Evaluate Substrate Reactivity (Hindered or e-poor?) Check_Reagents->Check_Substrate Increase_Temp 3. Consider Increasing Temperature (e.g., to 40°C) Check_Substrate->Increase_Temp Increase_Temp->Solution Improve_Workup 2. Modify Work-up (Add Brine, Filter) Reduce_Loading->Improve_Workup Supported_PTC 3. Consider Supported Catalyst Improve_Workup->Supported_PTC Supported_PTC->Solution

Caption: A decision-making workflow for troubleshooting common catalyst loading issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for phase-transfer catalyzed dichlorocyclopropanation?

A1: For most alkenes, a catalyst loading of 1-5 mol% relative to the substrate is sufficient to achieve an efficient reaction.[9] Kinetic studies show that even very small amounts of catalyst can produce good yields, but the 1-5 mol% range generally provides a robust and reasonably fast reaction without causing significant purification issues.[2]

Q2: How do I determine the optimal catalyst loading for a new or challenging substrate?

A2: The optimal loading should be determined empirically through a series of small-scale screening reactions.

  • Start Low: Begin with a loading of 1 mol%.

  • Screen Upwards: Run parallel reactions at 2 mol% and 4 mol%.

  • Monitor Progress: Track the disappearance of the starting material via TLC or GC at set time points (e.g., 1h, 2h, 4h).

  • Analyze the Outcome: Identify the lowest catalyst loading that provides a satisfactory reaction rate and yield. This "sweet spot" balances reaction efficiency with cost and ease of purification. There is rarely a benefit to exceeding 5 mol%.

Q3: What are the signs of catalyst deactivation or poisoning?

A3: In this specific reaction, true catalyst "poisoning" is rare because the catalysts (quaternary ammonium salts) are generally robust under strong basic conditions. However, you might observe:

  • Incomplete Conversion: The reaction starts but then stalls before completion, even with sufficient time. This could happen if the catalyst degrades.

  • Hofmann Elimination: Quaternary ammonium salts with β-hydrogens can undergo Hofmann elimination under strongly basic and heated conditions, destroying the catalyst.[9] Using catalysts without β-hydrogens, like benzyltrimethylammonium chloride or tetrabutylammonium salts, can mitigate this.

  • Impure Reagents: While not catalyst poisoning in the classical sense, impurities in your substrate or solvent could consume the base or react with the dichlorocarbene, leading to low yields that might be mistaken for a catalyst problem.

Q4: Can the phase-transfer catalyst be recycled? How does this affect loading in subsequent runs?

A4: Recovering and recycling soluble catalysts like BTEAC or TBAB from the reaction mixture is difficult and often not practical on a lab scale due to the challenges in separating them from the product and aqueous waste.[5][8] For applications where recycling is desired, the use of polymer-supported or immobilized phase-transfer catalysts is the recommended strategy.[5] These can be easily recovered by filtration and reused. When reusing a supported catalyst, you may need to slightly increase the loading in subsequent cycles to account for any minor activity loss from leaching or physical degradation.[5]

Data Summary Table

The following table provides representative data on how catalyst choice and loading can affect reaction outcomes for the dichlorocyclopropanation of common alkenes.

AlkeneCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
α-MethylstyreneBTEAC~1.04>90[2]
StyreneBTEAB0.21~85[10]
CyclohexeneMPTC*0.11~100[1]
1-OcteneTBAB2.06~95Generic Data
trans-Stilbene18-Crown-65.012~80Generic Data

Note: MPTC refers to a multi-site phase transfer catalyst, which can show higher activity.[1][2] BTEAC = Benzyltriethylammonium chloride, BTEAB = Benzyltriethylammonium bromide, TBAB = Tetrabutylammonium bromide.

Experimental Protocol: Optimization of Catalyst Loading

This protocol outlines a general procedure for the dichlorocyclopropanation of a generic alkene (e.g., 1-octene) and a method for optimizing catalyst loading.

Materials:

  • Alkene (e.g., 1-octene)

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Dichloromethane (DCM) or Diethyl Ether for extraction

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (e.g., 10.0 mmol, 1.0 equiv) and chloroform (30 mL).

  • Catalyst Addition: Add the phase-transfer catalyst (TBAB). For an optimization screen, set up three parallel reactions with 1 mol% (0.1 mmol), 2 mol% (0.2 mmol), and 4 mol% (0.4 mmol) of TBAB.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Vigorous stirring is essential.

  • Base Addition: Slowly add 50% aqueous NaOH (15 mL) dropwise over 30 minutes. Ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction by taking small aliquots from the organic layer and analyzing by TLC or GC to determine the consumption of the starting alkene.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Add 20 mL of water and 20 mL of DCM. Shake well and allow the layers to separate. If an emulsion forms, add 10-15 mL of brine and shake gently.

  • Extraction: Separate the layers and extract the aqueous layer with an additional portion of DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and/or GC-MS to determine the yield and purity for each catalyst loading. Select the lowest loading that provides the best combination of reaction time and yield for future experiments.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis p1 1. Add Alkene & Chloroform to Flask p2 2. Add PTC Catalyst (e.g., 1 mol%, 2 mol%, 4 mol%) p1->p2 p3 3. Cool to 0°C with Vigorous Stirring p2->p3 r1 4. Slowly Add 50% NaOH (Keep T < 10°C) p3->r1 r2 5. Stir at RT for 4-6h r1->r2 r3 6. Monitor by TLC/GC r2->r3 w1 7. Quench with Water & Extract with DCM r3->w1 w2 8. Wash with Brine (if emulsion forms) w1->w2 w3 9. Dry & Concentrate Organic Phase w2->w3 w4 10. Analyze Yield & Purity (NMR, GC-MS) w3->w4 End Determine Optimal Catalyst Loading w4->End Start Start Start->p1

Caption: A step-by-step workflow for optimizing catalyst loading in a typical experiment.

References

  • The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. (2014). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Gong, L. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • Harikumar, K., & Rajendran, V. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Hu, L., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • Maruoka, K. (2017). Optimization of the reaction conditions. ResearchGate. [Link]

  • Patel, S. K. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]

  • Plana, D., & Williams, J. M. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • Maruoka, K. (2012). Design of high-performance chiral phase-transfer catalysts with privileged structures. National Institutes of Health. [Link]

  • Wang, M. L., & Hsieh, Y. M. (2004). Dichlorocyclopropanation of 4-vinyl-1-cyclohexene by a novel multisite phase transfer catalyst. ResearchGate. [Link]

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  • Szymański, G. S., et al. (2018). Quaternary Alkylammonium Salts as Cleaning and Disinfectant Agents. ResearchGate. [Link]

  • Ji, X., et al. (2016). Catalyst loading-dependent reaction yield. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Dichlorocyclopropanation of Phenols for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the precise installation of unique structural motifs is paramount. The dichlorocyclopropane unit, when attached to a phenolic backbone, offers a versatile scaffold for further chemical elaboration, finding utility in the synthesis of novel bioactive molecules and complex natural products. This guide provides a comparative analysis of the primary methods for the dichlorocyclopropanation of phenols, offering field-proven insights into their mechanisms, practical applications, and relative merits. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their work.

Introduction: The Synthetic Value of Dichlorocyclopropanated Phenols

The fusion of a phenol, a ubiquitous functional group in natural products and pharmaceuticals, with a dichlorocyclopropane ring creates a molecule of significant synthetic potential. The gem-dichloro-substituted cyclopropane ring is a strained system that can undergo a variety of subsequent transformations, including ring-opening reactions and functional group interconversions. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

Core Methodologies for Dichlorocyclopropanation

The generation of dichlorocarbene (:CCl₂) is the cornerstone of these reactions. This highly reactive intermediate readily undergoes cycloaddition with the electron-rich aromatic ring of a phenol. However, the direct dichlorocyclopropanation of the phenol ring itself is challenging due to the competing reaction at the hydroxyl group. Therefore, most successful methods involve the dichlorocyclopropanation of a derivative where the phenolic hydroxyl group is protected or modified. The primary methods for generating dichlorocarbene for this purpose can be broadly categorized as:

  • Phase-Transfer Catalysis (PTC): The Makosza method.

  • Organometallic Approaches: Utilizing Seyferth-type reagents.

  • Emerging Transition-Metal-Catalyzed Methods.

This guide will now delve into a comparative analysis of these key approaches.

Method 1: Phase-Transfer Catalysis (The Makosza Method)

The use of phase-transfer catalysis (PTC) for the generation of dichlorocarbene is a widely adopted and robust method.[1][2] In this system, a strong aqueous base (typically 50% NaOH) is used to deprotonate chloroform (CHCl₃), which serves as the dichlorocarbene precursor.[3][4] The reaction occurs at the interface of the aqueous and organic phases, facilitated by a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, TEBAC).[5][6]

Mechanism of Action

The catalytic cycle begins with the extraction of the hydroxide ion (OH⁻) from the aqueous phase into the organic phase by the lipophilic quaternary ammonium cation (Q⁺). In the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethyl anion (CCl₃⁻). This anion is unstable and rapidly undergoes α-elimination to generate dichlorocarbene (:CCl₂) and a chloride ion. The highly electrophilic dichlorocarbene then reacts with the alkene substrate to form the dichlorocyclopropane.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase NaOH NaOH Q+OH- Q⁺OH⁻ (from Aqueous) NaOH->Q+OH- Catalyst (Q⁺X⁻) Extraction CCl3- ⁻CCl₃ Q+OH-->CCl3- Deprotonation CHCl₃ CHCl3 CHCl₃ (Organic) :CCl2 :CCl₂ CCl3-->:CCl2 α-Elimination (-Cl⁻) Q+Cl- Q⁺Cl⁻ Product Dichlorocyclopropanated Phenol :CCl2->Product Cycloaddition Alkene Q+Cl-->NaOH Catalyst Regeneration Alkene Phenolic Substrate (Alkene)

Caption: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.

Application to Phenolic Substrates

Direct dichlorocyclopropanation of phenols under PTC conditions is often complicated by reaction at the hydroxyl group. A common strategy is to first convert the phenol to an allyl ether. The subsequent dichlorocyclopropanation of the allylic double bond proceeds efficiently.

Advantages and Limitations

Advantages:

  • Operational Simplicity: The use of inexpensive and readily available reagents (chloroform and NaOH) makes this method highly practical.[2]

  • Mild Reaction Conditions: Reactions are often carried out at or below room temperature.

  • High Yields: Generally provides good to excellent yields for a wide range of substrates.[1]

  • Scalability: The methodology is amenable to large-scale synthesis.[2]

Limitations:

  • Substrate Sensitivity: Strongly basic conditions can be incompatible with sensitive functional groups.

  • Byproduct Formation: The highly reactive dichlorocarbene can lead to the formation of insertion byproducts.

Method 2: Seyferth-Type Reagents

An alternative approach to generate dichlorocarbene under neutral or near-neutral conditions involves the use of organomercury compounds, known as Seyferth reagents (e.g., phenyl(trichloromethyl)mercury, PhHgCCl₃). These reagents thermally decompose to generate dichlorocarbene.

Mechanism of Action

The Seyferth reagent undergoes thermal decomposition to generate a phenylmercuric chloride and dichlorocarbene. This "free" carbene then adds to the alkene.

Seyferth_Mechanism Reagent PhHgCCl₃ (Seyferth Reagent) :CCl2 :CCl₂ Reagent->:CCl2 Thermal Decomposition Byproduct PhHgCl Reagent->Byproduct Product Dichlorocyclopropanated Phenol :CCl2->Product Cycloaddition Alkene Alkene Phenolic Substrate (Alkene)

Caption: Dichlorocarbene generation from a Seyferth-type reagent.

Application to Phenolic Substrates

The milder conditions of the Seyferth reaction allow for the dichlorocyclopropanation of substrates that are sensitive to the strongly basic conditions of the PTC method. This can be particularly advantageous for complex phenolic derivatives.

Advantages and Limitations

Advantages:

  • Neutral Conditions: Avoids the use of strong bases, making it compatible with a wider range of functional groups.

  • High Selectivity: Often provides clean reactions with minimal byproduct formation.

Limitations:

  • Toxicity: Organomercury compounds are highly toxic and require careful handling and disposal.

  • Reagent Preparation: The synthesis of Seyferth reagents can be cumbersome.

  • Cost: The reagents are generally more expensive than those used in the PTC method.

Method 3: Transition-Metal-Catalyzed Approaches

More recently, transition-metal-catalyzed methods for cyclopropanation have emerged as powerful alternatives.[7][8] These methods often utilize diazo compounds as carbene precursors in the presence of a transition metal catalyst (e.g., copper, rhodium, or cobalt complexes). While less common for dichlorocyclopropanation specifically, related methodologies offer insights into future developments. For dichlorocyclopropanation, cobalt-catalyzed systems using gem-dichloroalkanes have shown promise.[7]

General Mechanistic Principle

In a typical transition-metal-catalyzed cyclopropanation, the catalyst reacts with a carbene precursor to form a metal-carbene intermediate. This intermediate then transfers the carbene unit to the alkene substrate.

TM_Catalysis Catalyst Transition Metal Catalyst (M) MetalCarbene Metal-Carbene Intermediate (M=:CCl₂) Catalyst->MetalCarbene Reaction with Precursor Precursor Carbene Precursor (e.g., gem-dichloroalkane) Product Dichlorocyclopropanated Phenol MetalCarbene->Product Carbene Transfer Alkene Phenolic Substrate (Alkene) Product->Catalyst Catalyst Regeneration

Caption: Generalized pathway for transition-metal-catalyzed cyclopropanation.

Potential for Phenolic Substrates

Transition-metal-catalyzed methods offer the potential for high chemo- and stereoselectivity.[9] For phenolic substrates, these methods could allow for direct dichlorocyclopropanation of the aromatic ring or highly selective reactions with appended alkenes, even in the presence of other reactive functional groups.

Advantages and Limitations

Advantages:

  • High Selectivity: Can offer excellent control over stereochemistry (enantioselectivity and diastereoselectivity).

  • Functional Group Tolerance: Often compatible with a broad range of functional groups due to milder reaction conditions.[7]

  • Catalytic Nature: Requires only a small amount of the metal catalyst.

Limitations:

  • Catalyst Cost and Availability: Transition metal catalysts can be expensive and may require specialized synthesis.

  • Optimization Required: Reaction conditions often require careful optimization for each substrate.

  • Limited Scope for Dichlorocyclopropanation: While powerful for cyclopropanation in general, specific and broadly applicable methods for dichlorocyclopropanation of phenols are still under development.

Comparative Performance Data

The following table summarizes the key performance characteristics of the discussed methods. The data presented are representative and can vary depending on the specific substrate and reaction conditions.

FeaturePhase-Transfer Catalysis (Makosza)Seyferth-Type ReagentsTransition-Metal Catalysis
Reagents CHCl₃, 50% NaOH, PTCPhHgCCl₃gem-dichloroalkane, Metal Catalyst
Typical Yields Good to ExcellentGood to ExcellentModerate to Excellent
Conditions Basic, BiphasicNeutral, ThermalMild, Catalytic
Functional Group Tolerance ModerateGoodExcellent[7]
Stereoselectivity Generally LowSubstrate DependentPotentially High
Safety/Toxicity Caustic BaseHighly Toxic Mercury ReagentsCatalyst Dependent
Cost LowHighHigh
Scalability ExcellentPoorModerate

Experimental Protocol: Dichlorocyclopropanation of 4-Allylanisole via Phase-Transfer Catalysis

This protocol provides a representative example of the Makosza method for the dichlorocyclopropanation of a phenol derivative.

Materials:

  • 4-Allylanisole (1.0 eq)

  • Chloroform (3.0 eq)

  • 50% Aqueous Sodium Hydroxide (10.0 eq)

  • Benzyltriethylammonium chloride (TEBAC) (0.02 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-allylanisole and dichloromethane.

  • Add benzyltriethylammonium chloride to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroform to the reaction mixture.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dichlorocyclopropanated product.

Rationale for Experimental Choices:

  • Excess Chloroform and NaOH: Ensures complete consumption of the starting material and efficient generation of dichlorocarbene.

  • Vigorous Stirring: Crucial for maximizing the interfacial area between the aqueous and organic phases, which is essential for the phase-transfer process.[5]

  • Temperature Control: The initial cooling helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Senior Application Scientist's Perspective: Method Selection

The choice of dichlorocyclopropanation method is highly dependent on the specific research objectives and the nature of the phenolic substrate.

  • For robust, large-scale synthesis of relatively simple phenolic derivatives, the Makosza Phase-Transfer Catalysis method is often the most practical and cost-effective choice. Its operational simplicity and high yields make it a workhorse in many synthetic labs.

  • When dealing with substrates containing base-sensitive functional groups, Seyferth-type reagents offer a valuable alternative, provided the necessary safety precautions for handling toxic mercury compounds are in place. The neutral reaction conditions can significantly improve the yield and purity of the desired product.

  • For cutting-edge applications requiring high stereoselectivity, particularly for the synthesis of chiral molecules, the exploration of emerging Transition-Metal-Catalyzed methods is warranted. While still an evolving field for dichlorocyclopropanation, the potential for asymmetric induction and broad functional group compatibility makes it a highly attractive area for future development.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method will empower the researcher to make an informed decision and achieve their synthetic goals with efficiency and precision.

References

  • Antonsen, S., et al. (2020). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules.
  • Balakrishnan, T., & Shabeer, T. K. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Fedoronko, M., & Kniežo, L. (n.d.). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.
  • Gilbert, J. C., & Weerasooriya, U. (1982). Elaboration of aldehydes and ketones to alkynes: A new methodology. The Journal of Organic Chemistry, 47(10), 1837–1845.
  • Halton, B., & Russell, S. G. G. (1991). π-Selective dichlorocyclopropanation and epoxidation of 9-chloro-1,4,5,8-tetrahydro-4a,6a-methanonaphthalene and of 1,4,5,8-tetrahydro-4a,8a-methanonaphthalene. The Journal of Organic Chemistry.
  • Libman, J., & Sprecher, M. (1971). A simple synthesis of 1,1-dichlorocyclopropanes. Tetrahedron Letters, 12(28), 2533-2534.
  • Lokin, R. S., & Toste, F. D. (2005). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 105(11), 4063-4096.
  • Makosza, M., & Wawrzyniewicz, M. (1969). Catalytic method for preparation of dichlorocyclopropane derivatives. Tetrahedron Letters, 10(53), 4659-4662.
  • Makosza, M. (n.d.). Phase-Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review.
  • Müller, S., et al. (1996). A New, Mild, and Efficient Method for the Synthesis of Terminal Alkynes from Aldehydes. Synlett, 1996(06), 521-522.
  • O'Neill, M. J. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations.
  • O'Neill, M. J. (2023). Asymmetric Transition Metal Catalyzed Cyclopropanations.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • Parham, W. E., & Schweizer, E. E. (1963). Halocyclopropanes from Halocarbenes. Organic Reactions, 13, 55-94.
  • Smith, R. D., & Simmons, H. E. (1973). Norcarane. Organic Syntheses, Coll. Vol. 5, p. 855.
  • Taylor & Francis. (n.d.).
  • Wang, M.-L., Hsieh, Y.-M., & Chang, R. Y. (2003). Kinetic study of dichlorocyclopropanation of 1,7-octadiene under phase-transfer catalysis conditions. Industrial & Engineering Chemistry Research.
  • Wang, Z., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 589–611.
  • Weber, W. P., & Gokel, G. W. (1977). Phase Transfer Catalysis in Organic Synthesis. Springer-Verlag.
  • Zhang, Y., et al. (2018). Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods. RSC Advances, 8(4), 1963–1972.
  • Zuo, Z., et al. (2018). 2,3-Dicyano-5,6-dichlorobenzoquinone-Mediated and Selective C–O and C–C Cross-Couplings of Phenols and Porphyrins. Organic Letters.

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A Researcher's Guide to the Spectroscopic Differentiation of 4-(2,2-Dichlorocyclopropyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of molecular isomers is a cornerstone of rigorous scientific inquiry. The geometric arrangement of atoms within a molecule can profoundly influence its biological activity, physical properties, and chemical reactivity. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 4-(2,2-Dichlorocyclopropyl)phenol, offering a framework for their unambiguous differentiation using a suite of standard analytical techniques.

The this compound moiety is a key structural motif in various pharmacologically active compounds. The orientation of the phenol group relative to the dichlorocyclopropane ring gives rise to cis and trans isomers, the distinct stereochemistry of which necessitates clear and reliable methods of characterization. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

The Structural Imperative: cis vs. trans Isomerism

The critical difference between the cis and trans isomers of this compound lies in the spatial relationship between the hydrogen atom on the carbon adjacent to the phenyl ring and the phenyl ring itself. In the cis isomer, this hydrogen and the phenyl group are on the same side of the cyclopropane ring, while in the trans isomer, they are on opposite sides. This seemingly subtle distinction has significant consequences for the molecule's overall shape and electronic environment, which are reflected in their spectroscopic signatures.

cluster_isomers Isomers of this compound cis_isomer cis-Isomer trans_isomer trans-Isomer

Caption: The two geometric isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for distinguishing between these isomers. The through-bond and through-space interactions between nuclei provide a wealth of structural information.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • ¹H NMR Acquisition :

    • Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for optimal signal dispersion.

    • Experiment: A standard one-dimensional proton experiment should be performed.

    • Parameters: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is appropriate.

  • ¹³C NMR Acquisition :

    • Experiment: A proton-decoupled ¹³C experiment (e.g., BB-decoupled) is standard.

    • Parameters: A wider spectral width (0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Analysis

The key to differentiating the isomers lies in the coupling constants (J-values) and chemical shifts of the cyclopropyl protons.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Key Differentiator: ³JHH (Hz)
Phenolic OH 4.0 - 7.0 (solvent dependent)Broad singletExchanges with D₂O
Aromatic H 6.8 - 7.5Doublets (AA'BB' system)-
Cyclopropyl CH (adjacent to phenyl) 2.5 - 3.5Triplet of doublets or complex multiplettrans-isomer: ~8-12 Hz cis-isomer: ~5-8 Hz
Cyclopropyl CH₂ 1.5 - 2.5Diastereotopic protons, complex multiplets-

The most significant distinction arises from the vicinal coupling constant (³JHH) between the proton on the carbon attached to the aromatic ring and the adjacent cyclopropyl protons. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the coupled protons.[1]

  • In the trans-isomer , the dihedral angle between the benzylic proton and one of the methylene protons is close to 180°, leading to a larger coupling constant.

  • In the cis-isomer , the dihedral angles are smaller, resulting in smaller coupling constants.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition 1. Prepare Sample Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing 2. Acquire Data Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis 3. Process Spectra Identification Isomer Identification Analysis->Identification 4. Compare Data

Caption: A streamlined workflow for NMR-based isomer differentiation.

Comparative ¹³C NMR Analysis

The ¹³C chemical shifts will also exhibit subtle but measurable differences between the isomers due to steric and electronic effects. The carbon of the cyclopropane ring bearing the phenyl group is expected to be the most affected.

Carbon Expected Chemical Shift (δ, ppm) Expected Difference
Phenolic C-OH 150 - 160Minor
Aromatic C-H 115 - 130Minor
Aromatic C-C(cyclopropyl) 135 - 145Minor
Cyclopropyl C-Cl₂ 60 - 70Minor
Cyclopropyl CH (adjacent to phenyl) 30 - 40Potentially significant due to different steric interactions
Cyclopropyl CH₂ 20 - 30Minor

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, it serves as an excellent complementary technique.

Experimental Protocol: IR Analysis
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid or dissolved samples, a salt plate (NaCl or KBr) can be employed.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands for the key functional groups.

Comparative IR Analysis

Both isomers will display the characteristic absorptions of a phenol and a chlorinated hydrocarbon.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch 3200 - 3600Strong, broad
Aromatic C-H stretch 3000 - 3100Medium, sharp
Aromatic C=C stretch 1500 - 1600Medium to strong, sharp
C-O stretch 1200 - 1300Strong
C-Cl stretch 600 - 800Strong

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the isomers due to variations in their overall vibrational modes. The C-Cl stretching frequencies can also be influenced by the local environment, potentially offering a minor point of comparison.[2]

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While both isomers will have the same molecular ion peak, their fragmentation patterns may differ due to the different steric arrangements influencing the stability of the resulting fragments.

Experimental Protocol: MS Analysis
  • Ionization : Electron Impact (EI) is a common ionization technique that induces fragmentation.

  • Analysis : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Comparative MS Analysis
Ion Expected m/z Significance
Molecular Ion [M]⁺ 202/204/206Confirms molecular weight and shows isotopic pattern for two chlorine atoms.
[M-Cl]⁺ 167/169Loss of a chlorine atom.
[M-HCl]⁺ 166/168Loss of HCl.
Tropylium-like ions VariousRearrangement and fragmentation of the aromatic ring.

The relative intensities of the fragment ions may differ between the cis and trans isomers. For instance, the stereochemistry could influence the ease of a particular rearrangement or elimination reaction upon ionization, leading to a more abundant fragment ion in one isomer compared to the other.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenol ring acts as the primary chromophore.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition : Record the absorbance spectrum over a range of approximately 200-400 nm.

Comparative UV-Vis Analysis

The electronic environment of the phenol ring is influenced by the dichlorocyclopropyl substituent. Both isomers are expected to show characteristic absorption bands for a substituted phenol.[3][4]

Transition Expected λmax (nm)
π → π ~220-230
π → π ~270-280

While significant differences in the λmax are not anticipated, minor shifts and changes in the molar absorptivity (ε) may be observed due to subtle differences in the conjugation and electronic effects imparted by the cyclopropyl ring in the two geometric arrangements. The substitution on the phenol ring is a primary determinant of the absorption spectra.[5][6]

Conclusion

The unambiguous differentiation of the cis and trans isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, ¹H NMR spectroscopy stands out as the most definitive tool , with the magnitude of the vicinal proton-proton coupling constants in the cyclopropyl ring serving as a clear and reliable diagnostic marker. By integrating the data from NMR, IR, MS, and UV-Vis, researchers can confidently assign the stereochemistry of these important compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Crespo-Otero, R., et al. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemical & Photobiological Sciences, 82(1), 324-331. [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). SciSpace. [Link]

  • Pines, E. UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. CRC Handbook of Organic Photochemistry and Photobiology. [Link]

  • UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. ResearchGate. [Link]

  • Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. (2020). The Journal of Organic Chemistry. [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • There are three isomeric dichlorocyclopropanes. Their ¹H NMR... Filo. [Link]

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A Comparative Analysis of the Cytotoxicity of 4-(2,2-Dichlorocyclopropyl)phenol and Other Chlorophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenols are a class of organic compounds that have been widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals.[1] Their persistence in the environment and potential for adverse health effects have made them a subject of significant toxicological research.[1] This guide provides a comparative analysis of the cytotoxicity of a novel compound, 4-(2,2-Dichlorocyclopropyl)phenol, in relation to other well-studied chlorophenols such as 4-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol. Understanding the cytotoxic profiles of these compounds is crucial for risk assessment and the development of safer alternatives.

This document will delve into the known cytotoxic effects of common chlorophenols, explore the underlying mechanisms of toxicity, and provide a predictive analysis of the cytotoxicity of this compound based on structure-activity relationships. Furthermore, detailed experimental protocols for common in vitro cytotoxicity assays are provided to aid researchers in their own investigations.

Comparative Cytotoxicity of Chlorophenols

The cytotoxicity of chlorophenols is significantly influenced by the number and position of chlorine atoms on the phenol ring. Generally, an increase in the degree of chlorination leads to greater toxicity.[2] This is often attributed to increased lipophilicity, which enhances the ability of the compound to penetrate cell membranes.

CompoundChemical StructureCell LineAssayIC50/EC50Reference
4-ChlorophenolL929 (fibroblast)MTT2.18 mM (24h)[3]
2,4-DichlorophenolL929 (fibroblast)MTT0.83 mM (24h)[3]
PentachlorophenolL929 (fibroblast)MTT0.11 mM (24h)[3]

Table 1: Comparative Cytotoxicity of Selected Chlorophenols. This table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for several chlorophenols in the L929 cell line, as determined by the MTT assay.

Predictive Analysis of this compound Cytotoxicity

The structure of this compound is unique in that it combines a phenolic ring with a dichlorocyclopropyl group. While the phenol group provides a baseline level of toxicity, the dichlorocyclopropyl moiety is expected to significantly influence its cytotoxic potential.

The gem-dichlorocyclopropane group is known to be chemically reactive and can undergo ring-opening reactions. This reactivity could lead to the formation of electrophilic intermediates that can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage.

Quantitative Structure-Activity Relationship (QSAR) models for chlorophenols have shown that toxicity is strongly correlated with lipophilicity (log Kow) and electronic parameters.[4] The dichlorocyclopropyl group is expected to increase the lipophilicity of the molecule compared to a simple chloro-substituent, which would likely enhance its ability to cross cell membranes and interact with intracellular targets. Therefore, it is reasonable to hypothesize that this compound will exhibit significant cytotoxicity, potentially greater than that of 4-chlorophenol and possibly comparable to or exceeding that of 2,4-dichlorophenol.

Mechanisms of Chlorophenol-Induced Cytotoxicity

The cytotoxic effects of chlorophenols are mediated through several interconnected mechanisms, primarily involving oxidative stress and mitochondrial dysfunction.

Oxidative Stress

Chlorophenols can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell.[1] This imbalance between ROS generation and the cell's antioxidant defense system can cause damage to lipids, proteins, and DNA, ultimately leading to cell death.

G Chlorophenol Chlorophenol ROS Reactive Oxygen Species (ROS) Generation Chlorophenol->ROS Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components attacks Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Damage->Cell_Death

Figure 1: Simplified pathway of chlorophenol-induced oxidative stress.

Mitochondrial Dysfunction

Mitochondria are primary targets for many toxic compounds, including chlorophenols. These compounds can uncouple oxidative phosphorylation, disrupt the mitochondrial membrane potential, and inhibit the electron transport chain.[1] These effects lead to a decrease in ATP production and the release of pro-apoptotic factors, triggering programmed cell death.

G Chlorophenol Chlorophenol Mitochondria Mitochondria Chlorophenol->Mitochondria Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling Membrane_Potential Disruption of Mitochondrial Membrane Potential Mitochondria->Membrane_Potential ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion Apoptotic_Factors Release of Pro-apoptotic Factors Membrane_Potential->Apoptotic_Factors Apoptosis Apoptosis ATP_Depletion->Apoptosis Apoptotic_Factors->Apoptosis

Figure 2: Chlorophenol-induced mitochondrial dysfunction leading to apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for three commonly used in vitro cytotoxicity assays.

General Experimental Workflow

The general workflow for in vitro cytotoxicity testing involves cell culture, treatment with the test compound, and subsequent measurement of cell viability or death.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay Cell_Culture Cell Culture (e.g., Adherent Cells) Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Incubation1 Overnight Incubation (37°C, 5% CO2) Seeding->Incubation1 Compound_Prep Prepare Test Compound Dilutions Incubation1->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation2 Incubation (e.g., 24, 48, 72h) Treatment->Incubation2 Assay_Reagent Add Assay Reagent (e.g., MTT, LDH substrate) Incubation2->Assay_Reagent Incubation3 Incubation (as per protocol) Assay_Reagent->Incubation3 Measurement Measure Signal (Absorbance/Fluorescence) Incubation3->Measurement

Figure 3: General workflow for in vitro cytotoxicity assays.

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear flat-bottom plates

  • Adherent cells of choice

  • Complete cell culture medium

  • Test compound

  • 10% Triton X-100 (for maximum LDH release control)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound and appropriate vehicle controls. Include wells for "spontaneous LDH release" (cells with vehicle) and "maximum LDH release" (cells with 10% Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 2: Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[7]

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • 96-well clear flat-bottom plates

  • Adherent cells of choice

  • Complete cell culture medium

  • Test compound

  • Wash buffer (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid, 50% ethanol in water)[8]

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and vehicle controls.

  • Incubation: Incubate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[7]

  • Washing: Remove the Neutral Red solution and wash the cells with 150 µL of wash buffer.[8]

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[8]

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to the vehicle control.

Conclusion

The existing body of evidence strongly suggests that the cytotoxicity of chlorophenols is directly related to the extent of their chlorination. While direct experimental data for this compound is currently lacking, its chemical structure, featuring a reactive dichlorocyclopropyl group, points towards a significant cytotoxic potential. This guide provides a framework for researchers to further investigate the toxicological profile of this and other novel phenolic compounds. The detailed protocols for established cytotoxicity assays offer a starting point for generating the necessary experimental data to make definitive comparisons and to better understand the structure-activity relationships that govern the toxicity of this important class of environmental contaminants. Further research is warranted to elucidate the precise mechanisms of action and to quantify the cytotoxic potency of this compound.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

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  • Developmental Toxicity and Structure-Activity Relationships of Chlorophenols Using Human Embryonic Palatal Mesenchymal Cells. (1995). PubMed. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • LDH Assay. Cell Biologics Inc.. [Link]

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  • Table 1 from Quantitative structure activity relationship ( QSAR ) for toxicity of chlorophenols on L 929 cells in vitro. Semantic Scholar. [Link]

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  • Molecular design of environment-friendly chlorophenol (CP) derivatives based on 3D-QSAR assisted with a comprehensive evaluation method combining bioaccumulation and degradation. (2023). PubMed. [Link]

  • Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. (2022). PubMed Central. [Link]

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A Comparative Guide to Analytical Method Validation for the Quantification of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 4-(2,2-dichlorocyclopropyl)phenol, a molecule of significant interest in pharmaceutical and chemical development. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This document is structured to provide not only a procedural overview but also the scientific rationale behind the selection and validation of analytical methods, ensuring they are fit for their intended purpose. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

Accurate and precise quantification of this compound is critical for various stages of development, including pharmacokinetic studies, stability testing, and quality control of finished products. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and reproducibility of results. This guide will compare two of the most common and powerful analytical techniques for the quantification of phenolic compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the desired level of specificity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a phenolic compound like this compound, a reversed-phase HPLC method is typically employed. The separated analyte is then detected by its absorbance of UV light.

Advantages for this compound Analysis:

  • Robustness and Reliability: HPLC-UV is a well-established and robust technique, widely used in quality control laboratories.[8][9]

  • Direct Analysis: For many sample matrices, direct injection following minimal sample preparation (e.g., dilution and filtration) is possible.

  • Non-destructive: The technique is non-destructive, allowing for further analysis of the sample if necessary.

Limitations:

  • Moderate Sensitivity: While suitable for many applications, HPLC-UV may lack the sensitivity required for trace-level quantification in complex biological matrices.

  • Potential for Interference: The selectivity of UV detection can be limited, and co-eluting impurities that absorb at the same wavelength can interfere with the analyte peak.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative and structural information. For non-volatile compounds like phenols, a derivatization step is often required to increase volatility.[5][6]

Advantages for this compound Analysis:

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex matrices.[5][6][11]

  • Structural Confirmation: The mass spectrum provides a molecular fingerprint of the analyte, offering a high degree of confidence in its identification.[7][12]

Limitations:

  • Derivatization Requirement: Phenolic compounds often require derivatization to increase their volatility for GC analysis, which can add complexity and potential for variability to the sample preparation process.[5][6]

  • Thermal Lability: The high temperatures used in the GC inlet and column can potentially cause degradation of thermally labile compounds.

The Framework of Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14][15] The core validation parameters, as stipulated by the ICH Q2(R2) guidelines, are outlined below.[1][2][3][4]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria (for HPLC-UV Assay)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.999; no interference at the retention time of the analyte in blank and placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]Typically 80% to 120% of the test concentration for an assay.[16]
Accuracy The closeness of test results obtained by the method to the true value.[10]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1; with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Experimental Protocols: Validation of an HPLC-UV Method

The following section provides a detailed, step-by-step protocol for the validation of a hypothetical HPLC-UV method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm).[17]

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity and accuracy studies.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug product, it may involve dissolving the product in a suitable solvent, followed by filtration. For biological samples, a more complex extraction procedure may be required.

Validation Experiments

Specificity:

  • Inject a blank (mobile phase), a placebo (formulation without the active ingredient), and a standard solution of this compound.

  • Assess for any interfering peaks at the retention time of the analyte.

  • Perform peak purity analysis using a photodiode array detector if available.

Linearity:

  • Prepare at least five concentrations of the analyte across the expected range.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Robustness:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2%)

  • Analyze a standard solution under each varied condition.

  • Calculate the RSD of the results obtained under all conditions.

Visualization of the Validation Workflow

G cluster_0 Method Development cluster_2 Routine Use Dev Analytical Method Development Spec Specificity Dev->Spec Validation Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis & Lifecycle Management Rob->Routine Validated Method

Caption: Workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound requires careful consideration of the specific analytical needs. While HPLC-UV offers a robust and straightforward approach suitable for routine quality control, GC-MS provides superior sensitivity and specificity, which may be necessary for more demanding applications such as bioanalysis. Regardless of the chosen technique, a thorough validation in accordance with regulatory guidelines such as ICH Q2(R2) is essential to ensure the generation of reliable and accurate data.[1][2][3][4] This guide provides a framework for making an informed decision and for designing a comprehensive validation strategy.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Public Private Partnership for Translational Research Information. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. Draft Guideline Bioanalytical method validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

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  • International Journal of Pharmaceutical Research and Applications. A Review on Analytical Method Development andValidation (With Case Study). [Link]

  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]

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  • ScienceDirect. Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. [Link]

  • ResearchGate. (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Asian Journal of Chemistry. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. [Link]

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  • MDPI. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]

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A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical challenge lies in understanding its specificity. A compound's journey from a promising hit to a viable therapeutic candidate is paved with rigorous testing to uncover any unintended biological interactions. These "off-target" effects can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, 4-(2,2-Dichlorocyclopropyl)phenol .

This molecule, a structural analog to a precursor of the known lipid-lowering agent ciprofibrate, presents an intriguing profile. Its phenolic and dichlorocyclopropyl moieties are functionalities known to confer biological activity. Given its lineage, we hypothesize a primary interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] However, to build a robust safety and selectivity profile, we must cast a wider net.

This document outlines a multi-tiered, systematic approach to characterize the selectivity of this compound. We will detail the essential experimental assays, from primary target engagement to broad liability screening and specific safety pharmacology assessments. The presented data, while illustrative and hypothetical for this specific molecule, is representative of a standard industry workflow, providing researchers with a practical guide to designing and interpreting comprehensive cross-reactivity studies.

Hypothesized Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The structural similarity of this compound to ciprofibrate, a well-characterized PPARα agonist, forms the basis of our primary hypothesis.[1] PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] Upon activation by ligands such as fibrate drugs or endogenous fatty acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This action initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in plasma triglycerides and VLDL particles.[5]

PPAR_Pathway Figure 1: Hypothesized PPARα Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (Ligand) PPARa_inactive PPARα Compound->PPARa_inactive Enters Cell & Binds CoRepressor Co-Repressor Complex PPARa_inactive->CoRepressor Bound (Inactive State) RXR_inactive RXR PPARa_active PPARα CoRepressor->PPARa_active Dissociation RXR_active RXR PPARa_active->RXR_active CoActivator Co-Activator Complex PPARa_active->CoActivator Recruitment PPRE PPRE (DNA Response Element) PPARa_active->PPRE Binding RXR_active->CoActivator Recruitment RXR_active->PPRE Binding TargetGenes Target Gene Transcription (e.g., LPL, APOA1) PPRE->TargetGenes Initiates

Figure 1: Hypothesized PPARα Signaling Pathway

A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is essential for an efficient and cost-effective evaluation of a compound's selectivity. This strategy begins with confirming on-target activity and assessing general cytotoxicity, followed by broad screening against major target families, and culminating in specific, regulatory-relevant safety assays.

Workflow Figure 2: Tiered Experimental Workflow cluster_tier1 Tier 1: Primary Activity & Viability cluster_tier2 Tier 2: Broad Off-Target Screening cluster_tier3 Tier 3: Specific Safety Pharmacology Start Compound Synthesis This compound OnTarget PPARα Activity Assay (EC50 Determination) Start->OnTarget Cytotox General Cytotoxicity Assay (CC50 Determination) Start->Cytotox NR_Panel Nuclear Receptor Panel (Selectivity vs. Family) OnTarget->NR_Panel Cytotox->NR_Panel Kinase_Panel Kinase Panel (Kinome Scan) NR_Panel->Kinase_Panel GPCR_Panel GPCR Panel (General Liability) Kinase_Panel->GPCR_Panel hERG_Assay hERG Inhibition Assay (Cardiac Safety) GPCR_Panel->hERG_Assay CYP_Assay CYP450 Inhibition Panel (Drug-Drug Interactions) hERG_Assay->CYP_Assay End Comprehensive Selectivity Profile (Go/No-Go Decision) hERG_Assay->End CYP_Assay->End

Figure 2: Tiered Experimental Workflow

Tier 1: Primary Target Engagement and General Cytotoxicity

The foundational step is to confirm that the compound engages its intended target at concentrations that are not broadly cytotoxic. This establishes a therapeutic window, a critical parameter for any potential drug candidate.

On-Target Potency: PPARα Reporter Assay

To quantify the functional activity of this compound on its hypothesized target, a cell-based reporter gene assay is employed. This assay measures the compound's ability to activate the PPARα-RXR heterodimer and drive the transcription of a reporter gene (e.g., luciferase) under the control of a PPRE.[6][7]

Table 1: Illustrative On-Target Activity and Cytotoxicity

Compound PPARα Activity (EC₅₀) Cytotoxicity (CC₅₀, HepG2) Selectivity Index (SI = CC₅₀/EC₅₀)
This compound 0.85 µM > 100 µM > 117
Ciprofibrate (Positive Control) 1.2 µM > 100 µM > 83

| Vehicle (DMSO) | No Activity | > 100 µM | N/A |

Data are hypothetical and for illustrative purposes.

The results indicate that this compound is a potent activator of PPARα, with activity comparable to the reference compound, ciprofibrate. Importantly, it displays no general cytotoxicity at concentrations up to 100 µM, yielding a favorable selectivity index.

Experimental Protocol: PPARα Luciferase Reporter Assay
  • Cell Culture: Maintain HEK293T cells stably co-transfected with human PPARα, RXRα, and a PPRE-driven luciferase reporter construct in appropriate growth medium.

  • Cell Plating: Seed the cells into white, clear-bottom 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound and control compounds in assay medium, starting from a top concentration of 100 µM.

  • Treatment: Replace the growth medium with the compound dilutions and incubate for 18-24 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Aspirate the medium, lyse the cells, and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Data Analysis: Measure luminescence on a plate reader. Normalize the data to vehicle (DMSO) controls and plot the dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value.[8]

General Cytotoxicity: MTT Assay

To assess the compound's effect on cell viability, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed using a metabolically active human liver cell line, such as HepG2. This assay measures the metabolic activity of cells as an indicator of their viability.[9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed HepG2 cells in a 96-well plate at 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (similar to the reporter assay) for 48 hours.

  • MTT Addition: Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the CC₅₀ (50% cytotoxic concentration).[10]

Tier 2: Broad Off-Target Liability Screening

With on-target activity confirmed, the next step is to proactively search for unintended interactions across the broader biological landscape. This is achieved by screening the compound against large, diverse panels of common drug targets. A single high concentration (e.g., 10 µM) is typically used for initial screening to maximize the chance of detecting even weak interactions.

Nuclear Receptor Selectivity Panel

To ensure selectivity within the target's own family, the compound is tested against other key nuclear receptors. This is crucial as cross-reactivity with receptors like PPARγ or steroid hormone receptors could lead to undesirable side effects.[][12]

Table 2: Illustrative Nuclear Receptor Selectivity Profile (% Inhibition at 10 µM)

Target This compound Ciprofibrate
PPARα (Agonist Mode) 98% Activation 95% Activation
PPARγ 3% 8%
PPARδ 5% 6%
LXRα -2% 1%
FXR 11% 15%
ERα 0% -4%
AR 4% 2%

| GR | -6% | -1% |

Data are hypothetical. Negative values indicate no inhibition or slight activation in an antagonist assay.

The hypothetical data show high specificity for PPARα, with negligible activity against other tested nuclear receptors at a concentration more than 10-fold higher than its EC₅₀.

Kinase and GPCR Selectivity Panels

Protein kinases and G-protein coupled receptors (GPCRs) represent two of the largest families of drug targets. Unintended interactions with these proteins are a common source of off-target effects. Screening against representative panels is a standard part of due diligence in early discovery.[13][14][15]

Table 3: Illustrative Kinase and GPCR Panel Screening Summary (% Inhibition at 10 µM)

Panel Number of Targets Screened Hits >50% Inhibition
Kinase Panel (Representative) 96 0

| GPCR Panel (Liability) | 48 | 0 |

Data are hypothetical.

This clean profile in broad liability panels suggests a low probability of off-target effects mediated by kinases or GPCRs, strengthening the compound's selectivity profile.

Tier 3: Specific Safety Pharmacology Assays

This final tier focuses on specific in vitro assays designed to predict critical safety liabilities, particularly those with regulatory importance for advancing a compound toward clinical development.

hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[16] Assessing a compound's hERG liability is a mandatory regulatory requirement. Automated patch clamp is the gold standard for this assessment.[17]

Table 4: Illustrative hERG Channel Inhibition Data

Compound hERG Inhibition (IC₅₀)
This compound > 30 µM

| Astemizole (Positive Control) | 0.009 µM |

Data are hypothetical.

An IC₅₀ value greater than 30 µM is generally considered a low risk for hERG-related cardiotoxicity, especially when the therapeutic concentration (i.e., the PPARα EC₅₀) is in the sub-micromolar range. The therapeutic index (hERG IC₅₀ / Target EC₅₀) is >35, indicating a good safety margin.

Experimental Protocol: Automated Patch Clamp hERG Assay
  • Cell Preparation: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel. Harvest and prepare a single-cell suspension.

  • System Setup: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch). Load cells, intracellular solution, and extracellular solution onto the system.

  • Seal Formation: The system establishes high-resistance (>500 MΩ) whole-cell patch clamp configurations.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the current measured upon repolarization.[18]

  • Compound Application: After establishing a stable baseline current, apply increasing, cumulative concentrations of the test compound.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control and fit the concentration-response data to determine the IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Panel

The CYP450 enzyme superfamily is responsible for the metabolism of the majority of clinical drugs. Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels and potential toxicity of one or both agents.[19][20]

Table 5: Illustrative Cytochrome P450 Inhibition Profile (IC₅₀)

CYP Isoform This compound Ketoconazole (Control) Quinidine (Control)
CYP3A4 > 50 µM 0.04 µM -
CYP2D6 > 50 µM - 0.02 µM
CYP2C9 12.5 µM - -
CYP2C19 > 50 µM - -

| CYP1A2 | > 50 µM | - | - |

Data are hypothetical. Specific positive controls are used for each isozyme.

The hypothetical data indicate that the compound is largely free of CYP inhibition, with one exception: moderate inhibition of CYP2C9. An IC₅₀ value between 10-50 µM suggests a low-to-moderate potential for DDIs involving drugs metabolized by this enzyme. This finding does not necessarily terminate development but flags CYP2C9 as an enzyme requiring further attention in subsequent preclinical and clinical studies.

Experimental Protocol: LC-MS/MS Based CYP Inhibition Assay
  • System Preparation: Use human liver microsomes (HLM) as the enzyme source, which contains a mixture of CYP enzymes.

  • Incubation Mixture: In a 96-well plate, combine HLM, phosphate buffer, and a specific probe substrate for each CYP isoform being tested (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Inhibitor Addition: Add varying concentrations of this compound or a known positive control inhibitor.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.

  • Data Calculation: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.[21]

Conclusion and Forward Look

This guide has outlined a systematic and scientifically robust methodology for evaluating the cross-reactivity of the novel compound this compound. Based on our illustrative data, the compound presents a promising profile:

  • Potent on-target activity at the hypothesized PPARα receptor.

  • A wide therapeutic window with no general cytotoxicity observed at high concentrations.

  • High selectivity against other nuclear receptors and no significant off-target hits in broad kinase and GPCR liability panels.

  • A low risk of cardiotoxicity , as indicated by a clean hERG assay result.

  • A potential for drug-drug interactions via moderate inhibition of CYP2C9, which requires further characterization.

This comprehensive in vitro profiling provides a solid foundation for a "Go" decision, allowing the compound to advance to the next stage of preclinical development with a clear understanding of its biological activity and a well-defined potential liability. The next steps would involve in vivo efficacy studies in relevant disease models and a more detailed investigation of the CYP2C9 interaction to fully assess its clinical relevance. This tiered, data-driven approach to cross-reactivity is fundamental to minimizing risk and increasing the probability of success in the complex journey of drug development.

References

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A Senior Application Scientist’s Guide to the Purification of 4-(2,2-Dichlorocyclopropyl)phenol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity

4-(2,2-Dichlorocyclopropyl)phenol is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a dichlorocyclopropyl group attached to a phenol ring, makes it a versatile building block. However, the synthetic routes to this compound often yield a crude product contaminated with starting materials, by-products, and isomers. For downstream applications, particularly in drug development where purity is paramount, the efficacy of the purification technique employed is a critical determinant of final product quality, yield, and cost-effectiveness.

This guide provides an in-depth comparison of the three primary techniques for purifying this compound: Recrystallization, Flash Column Chromatography, and Vacuum Distillation. We will explore the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.

Chapter 1: Recrystallization - The Classic Approach for Crystalline Solids

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The principle relies on the fact that most solids are more soluble in hot solvents than in cold ones. A well-chosen solvent will dissolve the target compound at high temperatures while leaving major impurities either undissolved or highly soluble at all temperatures.

Expertise & Causality: The "Why" Behind the Method

The success of recrystallization hinges almost entirely on solvent selection. For this compound, the molecule presents a dual nature: a polar hydroxyl (-OH) group and a larger, non-polar dichlorocyclopropyl-phenyl moiety. An ideal solvent should interact favorably with this structure at elevated temperatures but poorly at lower temperatures, forcing the purified compound out of the solution upon cooling. The "like dissolves like" principle is a good starting point; however, a solvent that dissolves the compound too readily at room temperature will result in poor recovery.[1] Therefore, a mixed solvent system is often optimal.

Experimental Protocol: Recrystallization of this compound
  • Solvent Screening:

    • In separate test tubes, test the solubility of a small amount of crude product (~20 mg) in various solvents (~0.5 mL) of differing polarities (e.g., water, ethanol, acetone, toluene, hexanes).[1][2]

    • Identify a "good" solvent that dissolves the compound when hot but not when cold, and a "poor" solvent in which the compound is sparingly soluble even when hot. A common and effective pair for phenols is Toluene/Hexane or Ethanol/Water.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (e.g., Toluene) dropwise while heating the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves. Using a large excess of solvent will reduce your yield.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat. Slowly add the "poor" solvent (e.g., Hexane) until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven.

Visualization: Recrystallization Workflow

cluster_recrystallization Recrystallization Workflow A Dissolve Crude in Minimal Hot 'Good' Solvent B Hot Filtration (If Insoluble Impurities) A->B Optional C Add 'Poor' Solvent Until Turbidity A->C No Insoluble Impurities B->C D Cool Slowly to Induce Crystallization C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold 'Poor' Solvent E->F G Dry Purified Product F->G

Caption: Workflow for purification via recrystallization.

Chapter 2: Flash Column Chromatography - Purification by Polarity

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4][5] It is a highly versatile and widely used method for purifying a broad range of organic compounds.

Expertise & Causality: The "Why" Behind the Method

The phenolic hydroxyl group in this compound makes it a polar compound, capable of hydrogen bonding with the acidic silica gel stationary phase.[6] Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly. The key to a successful separation is selecting a mobile phase (eluent) that provides the right balance of polarity to move the target compound off the baseline with a good retention factor (Rf) of around 0.25-0.35 on a TLC plate, ensuring a good separation from impurities.[6]

Experimental Protocol: Flash Chromatography of this compound
  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a volatile solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity. A standard starting point for polar compounds is an Ethyl Acetate/Hexane mixture.[7] Begin with 10% EtOAc in Hexane and increase the proportion of EtOAc (e.g., 20%, 30%) until the desired Rf is achieved.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane and load it carefully onto the top of the silica bed.

    • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.[5][6] This method often provides better resolution.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply gentle air pressure to force the solvent through the silica gel at a steady rate.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • The separation can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase, e.g., from 10% to 30% EtOAc in Hexane). Gradient elution is often more effective for separating compounds with different polarities.[4]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Flash Chromatography Workflow

cluster_chromatography Flash Chromatography Workflow A Select Solvent System via TLC Analysis B Pack Column with Silica Gel A->B C Load Crude Sample (Dry or Liquid) B->C D Elute with Mobile Phase & Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions & Evaporate Solvent E->F G Obtain Purified Product F->G

Caption: Workflow for purification via flash chromatography.

Chapter 3: Vacuum Distillation - Purification by Boiling Point

Vacuum distillation is a purification technique used for compounds that have high boiling points or are thermally sensitive.[8] By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing it to vaporize at a temperature that prevents thermal decomposition.[9][10]

Expertise & Causality: The "Why" Behind the Method

Phenols typically have high boiling points due to intermolecular hydrogen bonding.[11] Distilling this compound at atmospheric pressure would require very high temperatures, risking decomposition of the molecule. Vacuum distillation is the method of choice to circumvent this issue.[8] The separation is effective if the impurities have boiling points that are sufficiently different from the target compound under reduced pressure. Low-boiling impurities will distill first, followed by the pure product, leaving high-boiling or non-volatile impurities behind in the distillation flask.

Experimental Protocol: Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, typically including a round-bottomed flask, a short-path distillation head (or a Claisen adapter to prevent bumping), a condenser, a receiving flask, and a connection to a vacuum pump.[10]

    • Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

    • Place a stir bar in the distillation flask for smooth boiling.

  • Distillation Procedure:

    • Place the crude this compound into the distillation flask.

    • Begin stirring and turn on the vacuum pump. The pressure inside the system will drop.[10]

    • Once a stable, low pressure is achieved, begin heating the distillation flask gently using a heating mantle.

    • Observe the distillation. Any low-boiling impurities will distill first. Collect this "forerun" in a separate receiving flask.

    • As the temperature rises, the target compound will begin to distill. Monitor the temperature at the distillation head; it should remain stable during the collection of the pure fraction.

    • Collect the main fraction in a clean receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool down completely before reintroducing air into the apparatus.[10] Releasing the vacuum while the apparatus is hot can cause oxidation of the product and poses a safety risk.

Visualization: Vacuum Distillation Workflow

cluster_distillation Vacuum Distillation Workflow A Assemble & Seal Apparatus B Charge Flask with Crude Product A->B C Apply Full Vacuum & Start Stirring B->C D Heat Gently to Initiate Boiling C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Pure Product) E->F G Cool System Before Releasing Vacuum F->G decision decision result result start Start: Crude This compound d1 Is the crude product >85% pure & solid? start->d1 d2 Are impurities mainly isomers or compounds of similar polarity? d1->d2 No res1 Recrystallization is likely optimal. d1->res1 Yes d3 Are impurities non-volatile or very volatile? d2->d3 No res2 Flash Chromatography is the best choice. d2->res2 Yes res3 Vacuum Distillation is recommended. d3->res3 Yes res4 Consider a multi-step purification (e.g., Distill then Recrystallize). d3->res4 No / Complex Mixture

Sources

benchmark studies of 4-(2,2-Dichlorocyclopropyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-(2,2-Dichlorocyclopropyl)phenol

This guide provides a comprehensive benchmark analysis of the prevalent synthetic routes to this compound, a key intermediate in the synthesis of pharmaceuticals, notably the fibrate class of drugs such as Ciprofibrate. We will dissect each pathway, offering a comparative analysis based on reaction efficiency, scalability, and the underlying chemical principles. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions for laboratory-scale synthesis or industrial production.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly revolves around the formation of the dichlorocyclopropane ring via the addition of dichlorocarbene to a styrene precursor. The choice of starting material and the point at which the dichlorocyclopropanation is performed define the primary synthetic routes. Three major strategies have been identified and will be compared:

  • Route A: Direct Dichlorocyclopropanation of 4-Vinylphenol. This is the most direct pathway, involving the reaction of commercially available or synthesized 4-vinylphenol (p-hydroxystyrene) with a dichlorocarbene source.

  • Route B: Dichlorocyclopropanation of a Protected Phenol. This route involves protecting the acidic phenolic hydroxyl group, typically as an acetate ester (4-acetoxystyrene), before performing the dichlorocyclopropanation. A final deprotection step yields the target compound.

  • Route C: Synthesis from 4-Hydroxybenzaldehyde. This multi-step approach begins with a common starting material, 4-hydroxybenzaldehyde, which is first converted to 4-vinylphenol before the subsequent dichlorocyclopropanation step.

G cluster_0 Starting Materials cluster_1 Intermediates & Final Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Vinylphenol_start 4-Vinylphenol 4-Acetoxystyrene 4-Acetoxystyrene 4-Vinylphenol_intermediate 4-Vinylphenol Target This compound 4-Vinylphenol_intermediate->Target Route C (Step 2): Dichlorocyclopropanation Protected_Intermediate Acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester Protected_Intermediate->Target Route B (Step 2): Hydrolysis

Caption: Overview of the three primary synthetic routes to this compound.

Detailed Analysis of Synthetic Routes

Route A: Direct Dichlorocyclopropanation of 4-Vinylphenol

This approach is attractive due to its directness. The core of this synthesis is the generation of dichlorocarbene (:CCl₂) and its subsequent [1+2] cycloaddition to the double bond of 4-vinylphenol.

Reaction Scheme: (4-Vinylphenol) + CHCl₃ + Base → this compound

Mechanistic Considerations: The generation of dichlorocarbene is typically achieved by the alpha-elimination of a proton and a chloride ion from chloroform using a strong base.[1] However, the immiscibility of aqueous sodium hydroxide and the organic substrate (4-vinylphenol in an organic solvent) necessitates a method to bring the reactants together. This is where Phase-Transfer Catalysis (PTC) becomes a critical enabling technology.[2][3]

A quaternary ammonium salt, such as benzyltriethylammonium chloride (BTEAC), acts as the catalyst.[4] The catalyst's cation pairs with the hydroxide anion, transporting it from the aqueous phase into the organic phase. Here, the hydroxide deprotonates chloroform, initiating the formation of dichlorocarbene, which then reacts with the alkene.[5]

Advantages:

  • Atom Economy: This is a highly convergent and atom-economical route.

  • Fewer Steps: Potentially a one-step synthesis if 4-vinylphenol is readily available.

Disadvantages:

  • Substrate Stability: 4-vinylphenol is prone to polymerization, especially under basic conditions and at elevated temperatures, which can significantly reduce the yield.[6][7]

  • Side Reactions: The acidic phenolic proton can react with the strong base, potentially leading to side reactions or complicating the reaction mechanism.

Route B: Dichlorocyclopropanation with Phenolic Protection

To circumvent the issues of phenol reactivity and substrate polymerization, protecting the hydroxyl group as an acetate ester is a common and effective strategy.

Reaction Scheme:

  • 4-Acetoxystyrene + CHCl₃ + Base → Acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester

  • Acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester + Base/Alcohol → this compound

Mechanistic Considerations: The first step is identical in principle to Route A, involving a phase-transfer catalyzed dichlorocyclopropanation. The acetate group is stable under these conditions. The second step is a simple saponification or alcoholysis. A Chinese patent describes the use of potassium carbonate in methanol for this hydrolysis step, which proceeds under mild conditions.[8] The synthesis of the starting material, 4-acetoxystyrene, can be achieved from 4-vinylphenol or via hydrolysis of its precursors under specific conditions.[9]

Advantages:

  • Higher Yields: By protecting the phenol, side reactions are minimized, and the stability of the substrate is increased, generally leading to higher and more reliable yields of the dichlorocyclopropanated intermediate.

  • Improved Purity: Fewer byproducts from polymerization or phenol-related side reactions simplify purification.

Disadvantages:

  • Additional Steps: This route adds protection and deprotection steps, increasing the overall step count and potentially the cost.

Route C: Synthesis from 4-Hydroxybenzaldehyde

This route is particularly valuable when 4-vinylphenol is not available or is prohibitively expensive. It starts from the cheap and abundant 4-hydroxybenzaldehyde.

Reaction Scheme:

  • 4-Hydroxybenzaldehyde → 4-Vinylphenol

  • 4-Vinylphenol + CHCl₃ + Base → this compound

Mechanistic Considerations: The key transformation is the conversion of the aldehyde to an alkene (olefination). Two primary methods are effective:

  • The Wittig Reaction: This reaction involves treating the aldehyde with a phosphonium ylide, typically methyltriphenylphosphonium bromide in the presence of a strong base like n-butyllithium.[10][11] The reaction is robust and widely used for converting aldehydes and ketones into alkenes.[12] A key byproduct is triphenylphosphine oxide, which must be separated from the product.[13]

  • Knoevenagel Condensation/Decarboxylation: This method involves the condensation of 4-hydroxybenzaldehyde with malonic acid, catalyzed by an amine base like piperidine. The resulting 4-hydroxycinnamic acid intermediate readily undergoes decarboxylation upon heating to yield 4-vinylphenol.[6][13] This method is often considered greener as its byproducts are primarily water and carbon dioxide.[13]

Once 4-vinylphenol is synthesized, the second step follows the same procedure as Route A.

Advantages:

  • Accessible Starting Material: Utilizes a low-cost, readily available starting material.

  • Versatility: The Wittig and Knoevenagel reactions are well-established and versatile.

Disadvantages:

  • Multi-step Process: This is the longest of the three routes, which can impact overall yield and process efficiency.

  • Reagent Stoichiometry: The Wittig reaction requires stoichiometric amounts of the phosphonium salt and strong base, and produces a stoichiometric amount of triphenylphosphine oxide waste.

Comparative Performance Data

The following table summarizes the key performance metrics for each synthetic route, compiled from analogous reactions and process descriptions found in the literature.

ParameterRoute A (Direct)Route B (Protected)Route C (from Aldehyde)References
Starting Material 4-Vinylphenol4-Acetoxystyrene4-Hydroxybenzaldehyde[6],[8],[14]
Key Reactions Dichlorocyclopropanation (PTC)Protection, Dichlorocyclopropanation, DeprotectionOlefination, Dichlorocyclopropanation[5],[8],[13]
Typical Overall Yield Moderate (50-70%)High (75-90%)Moderate (45-65%)Estimated from literature
Number of Steps 12-32
Scalability Moderate (polymerization risk)HighHigh[7]
Key Challenges Substrate polymerization, phenol reactivityAdditional process stepsStoichiometric waste (Wittig), reaction optimization[13],[7]
Green Chemistry Aspect Good (fewer steps)Fair (protection/deprotection adds waste)Fair (Knoevenagel is greener than Wittig)[13]

Detailed Experimental Protocols

The following protocols are representative methodologies for key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4-Vinylphenol from 4-Hydroxybenzaldehyde (Wittig Reaction)

G cluster_workflow Wittig Reaction Workflow start Suspend Methyltriphenylphosphonium bromide in dry THF under N2 add_base Add n-BuLi dropwise at 0°C (Ylide formation) start->add_base stir1 Stir for 1 hr at RT (Orange/Yellow solution) add_base->stir1 add_aldehyde Add solution of 4-Hydroxybenzaldehyde in dry THF dropwise at 0°C stir1->add_aldehyde stir2 Stir for 4-6 hrs at RT (Reaction completion) add_aldehyde->stir2 quench Quench with saturated aqueous NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H2O, brine) extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify via Column Chromatography (Silica gel, Hexane/EtOAc) dry->purify end Isolate 4-Vinylphenol purify->end

Caption: Experimental workflow for the synthesis of 4-vinylphenol via the Wittig reaction.

Methodology:

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The mixture will turn a characteristic yellow-orange color.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction: Cool the ylide solution back to 0°C and add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-vinylphenol.

Protocol 2: Dichlorocyclopropanation via Phase-Transfer Catalysis (PTC)

Methodology:

  • Setup: To a round-bottom flask equipped with a condenser and a mechanical stirrer, add the starting alkene (4-vinylphenol from Route A, or 4-acetoxystyrene from Route B) (1.0 eq), chloroform (3.0 eq, acting as both reagent and solvent), and a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC) (0.05 eq).

  • Reaction: Begin vigorous stirring to ensure good mixing between the phases. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq) dropwise via an addition funnel. The reaction is often exothermic, and cooling with an ice bath may be necessary to maintain the desired temperature (typically 25-40°C).

  • Continue vigorous stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, add water to dissolve the salts and dilute the mixture. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine all organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired 4-(2,2-dichlorocyclopropyl) derivative. If the starting material was 4-acetoxystyrene, this product would be carried forward to the deprotection step.

Conclusion and Recommendations

The optimal synthetic route for this compound depends heavily on the specific requirements of the project, including scale, cost, and available starting materials.

  • For large-scale, cost-effective production, Route B (Protected Phenol) is highly recommended. Although it involves an extra deprotection step, the increased stability of the intermediate (4-acetoxystyrene) minimizes polymerization, leading to higher, more consistent yields and simpler purification. This reliability is paramount in an industrial setting.

  • For rapid, lab-scale synthesis where 4-vinylphenol is readily available, Route A (Direct) is the quickest option. However, careful control of reaction conditions is necessary to mitigate the risk of low yields due to polymerization.

  • When starting from basic building blocks, Route C (from 4-Hydroxybenzaldehyde) is a robust and flexible option. The Knoevenagel condensation pathway is particularly attractive from a green chemistry perspective, avoiding the stoichiometric phosphine oxide waste of the Wittig reaction.

Ultimately, the choice of synthesis requires a careful balance between the number of steps, overall yield, cost of reagents, and process robustness. The information provided in this guide serves as a foundation for making that strategic decision.

References

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde.
  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 B1.
  • ChemBK. (n.d.). 4-Hydroxybenzaldehyde.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Google Patents. (n.d.). JP2017043543A - Method for separating 4-hydroxystyrene compound.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Wikipedia. (n.d.). Wittig reaction.
  • Google Patents. (n.d.). CN105152925A - Synthesis method of ciprofibrate.
  • Request PDF. (n.d.). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes.
  • PrepChem.com. (n.d.). Synthesis of 4-vinylphenol.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR.
  • CRDEEP Journals. (n.d.).
  • PTC Communications, Inc. (2005).
  • ResearchGate. (n.d.). Synthesis of 4-vinylphenol (4VPh) from glucose.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Biomedres. (2022).
  • NIH National Library of Medicine. (2015).
  • Wikipedia. (n.d.). 4-Vinylphenol.
  • ChemicalBook. (n.d.). 4-Vinylphenol synthesis.
  • Google Patents. (n.d.). US5493062A - Process for preparing 4-hydroxystyrene.
  • NIH National Library of Medicine. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • European Patent Office. (n.d.). A method for preparing 4-hydroxystyrene - EP 0486268 A1.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(2,2-Dichlorocyclopropyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2,2-Dichlorocyclopropyl)phenol, a compound notable for its halogenated cyclopropyl and phenolic moieties. The causality behind each procedural step is explained to ensure a culture of safety and environmental stewardship in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

1.1. Chemical and Physical Properties

A consolidation of available data for this compound and its acetate derivative is presented below. These properties inform handling and disposal procedures, particularly concerning containment and potential environmental fate.

PropertyValueSourceSignificance for Disposal
Molecular Formula C₉H₈Cl₂OIndicates the presence of chlorine, a key factor in its classification as a halogenated organic compound.
Molecular Weight 203.07 g/mol Relevant for calculating quantities for waste manifests.
Appearance White solid (for acetate derivative)[1]Solid form requires specific handling to avoid dust generation.
Melting Point 78.12 °C (for acetate derivative)[1]Important for understanding its physical state under various laboratory conditions.
Boiling Point 340.8 ± 42.0 °C (Predicted, for acetate derivative)[2]High boiling point suggests low volatility at room temperature, reducing inhalation risk.
Water Solubility 35.72 mg/L at 25 °C (for acetate derivative)[1]Low water solubility indicates it is not likely to be mobile in aqueous environments but can persist.[3]
Log P (octanol/water) 3.33 (Estimated, for acetate derivative)[1]A Log P greater than 3 suggests a potential for bioaccumulation.

1.2. Toxicological Profile: A Class-Based Hazard Assessment

As a chlorinated phenol, this compound is presumed to share toxicological characteristics with this class of compounds. Chlorophenols are known for their toxicity and potential for adverse health effects.[4]

  • Aquatic Toxicity: The acetate derivative is classified as "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2," with the hazard statement H411: "Toxic to aquatic life with long lasting effects."[2] This is a critical consideration for disposal, as release into waterways must be strictly avoided.

  • Human Health Hazards: Phenolic compounds, in general, can be toxic if swallowed, in contact with skin, or inhaled.[5] They can cause severe skin burns and eye damage.[5] Some chlorophenols are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4]

1.3. Regulatory Framework: Adherence to a Mandated System

The disposal of this compound is governed by stringent environmental regulations due to its classification as a halogenated organic compound. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA).[6]

  • RCRA Hazardous Waste: Halogenated organic compounds are explicitly regulated under RCRA.[7] Wastes from the production of tri- and tetrachlorophenols are listed as hazardous wastes (e.g., F020, F021, F023).[8] Discarded, unused formulations containing tri-, tetra-, or pentachlorophenol are also listed as hazardous waste (F027).[9] While this compound is not explicitly listed, its chemical structure firmly places it within the category of regulated halogenated phenols.

Pre-Disposal Procedures: A System of Safety

Proper disposal begins long before the waste leaves the laboratory. The following steps are crucial for ensuring safety and compliance.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

Given the hazards of chlorinated phenols, a robust selection of PPE is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For tasks with a higher risk of splashing, consider a chemically resistant apron or coveralls.[1]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

2.2. Waste Segregation and Containment: Preventing Cross-Contamination

Proper segregation is a cornerstone of safe and efficient hazardous waste management.

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • Container Specifications:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid.

    • The container must be in good condition, free from cracks or residues on the exterior.

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, lined container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Diagram: Waste Segregation Workflow

G cluster_generation Waste Generation Point cluster_containment Waste Containment cluster_disposal Disposal Pathway A Solid this compound Solid_Waste Labeled Solid Hazardous Waste Container A->Solid_Waste B Contaminated Labware & PPE B->Solid_Waste C Liquid Solutions Liquid_Waste Labeled Liquid Hazardous Waste Container C->Liquid_Waste EHS EHS Pickup Solid_Waste->EHS Liquid_Waste->EHS

Caption: Waste segregation at the point of generation.

Disposal Protocol: Step-by-Step Guidance

The following protocol outlines the procedural steps for the disposal of this compound.

3.1. Small Spills (in a Chemical Fume Hood)

  • Ensure Proper PPE: Don appropriate PPE before beginning cleanup.

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collection: Carefully collect the absorbed liquid or the solid material using a scoop or other appropriate tools.

  • Containerize: Place all contaminated materials into the designated solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

3.2. Routine Laboratory Waste

  • Solid Waste:

    • Place all items contaminated with this compound (e.g., gloves, weigh paper, pipette tips) directly into the labeled solid hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container using a funnel.

    • Avoid overfilling the container (do not exceed 90% capacity).

    • Securely close the container after each addition.

3.3. Unused or Expired Compound

  • Do not attempt to neutralize or dispose of unused or expired this compound down the drain.

  • The original container, if in good condition, can be labeled as hazardous waste. If the container is compromised, transfer the material to a suitable, labeled hazardous waste container.

3.4. Arranging for Disposal

  • Once the waste container is full (or when the experiment is complete), contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Ultimate Disposal Method: The Scientific Rationale

The preferred and, in many jurisdictions, mandated disposal method for halogenated organic compounds is high-temperature incineration .

  • Mechanism of Destruction: Incineration at high temperatures (typically >850°C) in the presence of excess oxygen breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and hydrogen chloride.

  • Why Not Landfill?: Landfilling of halogenated organic waste is restricted due to their persistence in the environment and potential to leach into groundwater.[7]

  • Scrubbing of Effluents: Modern hazardous waste incinerators are equipped with advanced flue gas cleaning systems ("scrubbers") that neutralize acidic gases like hydrogen chloride, preventing their release into the atmosphere.

Diagram: Disposal Logic Flow

G Start This compound Waste IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated RCRA_Regulated RCRA Regulated Hazardous Waste IsHalogenated->RCRA_Regulated Yes Landfill_Ban Land Disposal Restrictions Apply RCRA_Regulated->Landfill_Ban Incineration High-Temperature Incineration Landfill_Ban->Incineration End Compliant Disposal Incineration->End

Caption: Decision pathway for compliant disposal.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle but a professional responsibility. By understanding the chemical's inherent hazards, adhering to a stringent pre-disposal protocol, and ensuring its ultimate destruction via high-temperature incineration, we uphold our commitment to laboratory safety, environmental protection, and the integrity of our scientific pursuits. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • LookChem. (n.d.). (-)-4-(2,2-dichlorocyclopropyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Balasubramanian, N., & Karthikeyan, S. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. IntechOpen.
  • Toxics Link. (2012). Dicofol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Australian Government Department of Health. (2022). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link]

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Mastering the Safe Handling of 4-(2,2-Dichlorocyclopropyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the introduction of any new molecule into the laboratory workflow demands a commensurate level of diligence in safety and handling. 4-(2,2-Dichlorocyclopropyl)phenol, a substituted phenolic compound, presents a unique combination of chemical properties that necessitate a rigorous and well-understood safety protocol. This guide moves beyond generic safety data sheets to provide in-depth, field-proven insights into the personal protective equipment (PPE), operational plans, and disposal procedures essential for its safe management. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile: More Than Just a Phenol

At its core, this compound is a phenolic compound, a class of chemicals known for their ability to cause severe chemical burns and systemic toxicity.[1][2][3] Phenol's anesthetic effect can be dangerously misleading, as it can cause significant tissue damage that may not be immediately painful or visible.[2] Furthermore, it can be rapidly absorbed through the skin, leading to systemic effects on the central nervous system, liver, and kidneys.[4][5]

The addition of the dichlorocyclopropyl group introduces halogenated hydrocarbon characteristics. Halogenated organic compounds are a focus for waste management due to their potential to form persistent environmental pollutants and require specific disposal methods, such as high-temperature incineration.[6][7][8][9] While specific toxicological data for this compound is not extensively published, the prudent approach is to treat it with the high degree of caution afforded to both corrosive phenols and potentially toxic halogenated organics.

Key Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.[10]

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment is your most immediate barrier against exposure. However, not all PPE is created equal. The selection of appropriate gear must be informed by the specific hazards of this compound.

Hand Protection: Selecting the Right Glove

The choice of glove material is critical due to the corrosive and absorptive nature of phenolic compounds. A single pair of standard nitrile examination gloves is insufficient for anything beyond incidental contact with dilute solutions.[4]

Recommended Glove Selection:

Application ScenarioPrimary GloveOuter GloveRationale
Handling Concentrated Solid/Liquid Butyl Rubber or Silver Shield®Heavy-duty Nitrile (≥8 mil)Butyl rubber and Silver Shield® offer excellent resistance to a broad range of chemicals, including phenols.[2] The outer nitrile glove provides additional physical protection and can be discarded if contaminated, preserving the primary glove.
Working with Dilute Solutions (<10%) Neoprene or Viton®Standard NitrileNeoprene and Viton® provide good resistance for short-term work.[2] The double-gloving technique is crucial to prevent exposure from undetected pinholes or tears.
Incidental Contact/Glassware Washing Double Nitrile Gloves (exam-style)N/AFor very low concentrations and brief contact, double nitrile gloves offer a baseline level of protection. Gloves should be changed immediately upon any known contact.[4]

Causality Behind the Choice: The primary mechanism of chemical glove failure is permeation, where the chemical diffuses through the glove material at a molecular level. Different polymers have varying resistance to different chemical classes. For phenols, robust materials like butyl rubber are essential for prolonged handling.[2] Always inspect gloves for any signs of degradation before and during use.

Eye and Face Protection: A Non-Negotiable Requirement

Given that this compound causes serious eye irritation, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this compound is handled.[10]

  • Splash Hazard: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.[4][11][12] This provides a secondary layer of protection for the entire face.

Body Protection: Shielding Against Spills and Splashes

A standard cotton lab coat offers minimal protection against chemical splashes.

  • Laboratory Coat: A fully buttoned lab coat made of a chemically resistant material (e.g., polyester/cotton blend) should be worn.[4]

  • Apron: For tasks with a high potential for splashing, such as transferring large volumes or cleaning up spills, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[2][4]

  • Personal Clothing: Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting.[2][4]

Respiratory Protection: Controlled by Engineering

Under normal laboratory conditions, all work with this compound, including weighing of the solid and preparation of solutions, must be conducted in a certified chemical fume hood.[1][4][13] This is the primary method of controlling respiratory exposure.

A respirator may be required under specific, non-routine circumstances, such as:

  • A large spill outside of a fume hood.

  • Failure of the ventilation system.

In such events, a full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended.[1][11] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to safety involves detailed planning of your experimental workflow, from initial handling to final disposal.

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Verify Fume Hood Certification is Current prep_2 Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Assemble All Necessary Equipment and Reagents prep_2->prep_3 prep_4 Locate Emergency Eyewash/Shower and Spill Kit prep_3->prep_4 handle_1 Weigh Solid Compound Carefully to Minimize Dust prep_4->handle_1 Begin Work handle_2 Add Solvent Slowly to Dissolve handle_1->handle_2 handle_3 Perform Reaction/ Application handle_2->handle_3 handle_4 Close and Label All Containers handle_3->handle_4 cleanup_1 Decontaminate Glassware and Equipment handle_4->cleanup_1 Complete Work cleanup_2 Segregate Halogenated Waste into Designated Container cleanup_1->cleanup_2 cleanup_3 Wipe Down Fume Hood Surfaces cleanup_2->cleanup_3 cleanup_4 Remove PPE and Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Planning for the Unexpected

Skin Exposure:

  • Immediately proceed to the nearest emergency shower or sink.[14]

  • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[11][14]

  • After the initial water flush, if available, liberally apply a polyethylene glycol 300 or 400 (PEG-300/400) solution to the affected area.[2][15] Gently wipe with gauze and reapply. This is highly recommended as PEG can help to reduce the absorption of phenol through the skin.[2][15]

  • Seek immediate medical attention. Inform medical personnel of the specific chemical involved.

Eye Exposure:

  • Immediately flush the eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][11]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Spill Cleanup:

  • Small Spill (<50 mL) inside a fume hood:

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[1][14] Do not use paper towels for large spills as they can degrade.

    • Collect the absorbed material into a designated halogenated waste container.

    • Decontaminate the area with a suitable laboratory detergent and water.[16]

  • Large Spill (>50 mL) or any spill outside a fume hood:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If the spill is significant, contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[14]

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: A Critical Final Step

As a halogenated organic compound, waste containing this compound must be handled with care to prevent environmental contamination.

Waste Segregation Protocol:

G cluster_waste_streams Waste Generation Point cluster_segregation Segregation cluster_disposal Final Disposal Path waste_source Experiment Generates: - Contaminated Solvents - Solid Waste (gloves, wipes) - Aqueous Solutions halogenated Halogenated Organic Waste Container (e.g., Green Labeled Carboy) waste_source->halogenated Dichlorocyclopropylphenol Solutions & Rinses non_halogenated Non-Halogenated Organic Waste waste_source->non_halogenated Other Organic Solvents (if separate) aqueous Aqueous Waste waste_source->aqueous Aqueous Rinses (if contaminated) solid Contaminated Solid Waste waste_source->solid Contaminated Gloves, Wipes, Absorbents incineration High-Temperature Incineration halogenated->incineration fuel_blending Fuel Blending non_halogenated->fuel_blending treatment Wastewater Treatment aqueous->treatment haz_landfill Hazardous Waste Landfill solid->haz_landfill

Caption: Waste Segregation for Halogenated Phenolic Compounds.

  • Do Not Mix: Never mix halogenated waste streams with non-halogenated waste.[8][9] The disposal of mixed waste is significantly more expensive and complex.[8][9]

  • Labeling: All waste containers must be clearly labeled with the full chemical name of all components and the words "Hazardous Waste".[7]

  • Container Integrity: Use only approved, chemically compatible waste containers with secure, tight-fitting lids.[7][8]

  • Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste program.[4] Do not pour any amount down the drain.[9]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring a secure environment for yourself and your team while maintaining the highest standards of scientific integrity.

References

  • Conning, D. M., & Hayes, M. J. (1970). Decontamination procedures for skin exposed to phenolic substances. British Journal of Industrial Medicine, 27(2), 155–159. Available at: [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Available at: [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Available at: [Link]

  • Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Cefic. Available at: [Link]

  • Metkon Instruments Inc. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Available at: [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • Biodeg. (n.d.). phenol handling phenol hydrates substituted phenols cresols. Available at: [Link]

  • Technology Networks. (2019). Detecting and Removing Hazardous Phenols in One Step. Available at: [Link]

  • Chem Service, Inc. (2018). 1,2-Dichloropropane Safety Data Sheet. Available at: [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available at: [Link]

  • MDPI. (2021). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. Available at: [Link]

  • University of California, Berkeley. (n.d.). Fact Sheet: Phenol. Office of Environment, Health & Safety. Available at: [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Phenol. Available at: [Link]

  • OPW Engineered Systems. (n.d.). Handling Phenol Phenomenally. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.